An In-depth Technical Guide to the Synthesis of 2-Cyclopropylmethyl-isothiourea
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Cyclopropylmethyl-isothiourea, a molecule of interest for researchers and professionals in drug development and medicinal che...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Cyclopropylmethyl-isothiourea, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The unique structural motif of the cyclopropylmethyl group can impart desirable pharmacological properties, making its derivatives valuable targets for synthesis. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.
Introduction: The Significance of the Isothiourea Scaffold
Isothiourea and its derivatives are versatile intermediates and structural motifs in organic synthesis and medicinal chemistry. They serve as precursors to a wide array of heterocyclic compounds and have been explored for various biological activities. The incorporation of a cyclopropylmethyl group is a strategic choice to enhance metabolic stability and modulate lipophilicity, key parameters in drug design. This guide will focus on a reliable two-step synthesis commencing from commercially available starting materials.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of 2-Cyclopropylmethyl-isothiourea is most effectively achieved through a two-step process. The initial step involves the synthesis of the key intermediate, cyclopropylmethyl bromide, from cyclopropanemethanol. The subsequent step is the S-alkylation of thiourea with the synthesized cyclopropylmethyl bromide to yield the target isothiouronium salt.
Part 1: Synthesis of Cyclopropylmethyl Bromide
The conversion of cyclopropanemethanol to cyclopropylmethyl bromide is a critical first step. Several methods exist for this transformation, and this guide will focus on two reliable protocols: reaction with aqueous hydrobromic acid and a milder approach using N-bromosuccinimide and dimethyl sulfide.
Method 1: Reaction with Aqueous Hydrobromic Acid
This classic method involves the reaction of cyclopropanemethanol with a concentrated aqueous solution of hydrobromic acid. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is protonated to form a good leaving group (water), followed by nucleophilic attack by the bromide ion.
Experimental Protocol: Hydrobromic Acid Method
To a jacketed flask equipped with a mechanical stirrer and a thermometer, add 48% aqueous hydrobromic acid (approximately 4.25 molar equivalents).
Cool the acid to 3°C using a circulating chiller.
Slowly add cyclopropanemethanol (1.0 molar equivalent) dropwise to the cooled acid, ensuring the temperature is maintained at or below 3°C.
After the addition is complete, allow the reaction mixture to stand at 3°C for 24 hours.
Two distinct phases will form. Separate the lower organic phase, which contains the crude product.
The crude product can be purified by fractional distillation to yield pure cyclopropylmethyl bromide.[1]
Reagent/Parameter
Quantity/Value
Cyclopropanemethanol
1.0 molar equivalent
48% Hydrobromic Acid
~4.25 molar equivalents
Reaction Temperature
3°C
Reaction Time
24 hours
Method 2: N-Bromosuccinimide and Dimethyl Sulfide
This method offers a milder alternative to strong acids and is particularly useful for substrates sensitive to acidic conditions. The reaction proceeds through the formation of a bromosulfonium salt from N-bromosuccinimide (NBS) and dimethyl sulfide (DMS), which then reacts with the alcohol.
Experimental Protocol: NBS/DMS Method
In a round-bottom flask under a nitrogen atmosphere, suspend N-bromosuccinimide (1.1 equivalents) in dichloromethane.
Cool the suspension to 0-10°C in an ice bath.
Add a solution of dimethyl sulfide (1.1 equivalents) in dichloromethane dropwise, maintaining the temperature between 0 and 10°C.
Stir the resulting yellow suspension at 0-10°C for 10 minutes.
Add cyclopropanemethanol (1.0 equivalent) dropwise, keeping the temperature below 10°C.
After the addition, warm the reaction mixture to 30°C and maintain for 3 hours.
Upon completion, the reaction can be worked up by washing with water and brine, followed by drying and removal of the solvent under reduced pressure. Further purification can be achieved by distillation.[2]
Reagent/Parameter
Quantity/Value
Cyclopropanemethanol
1.0 equivalent
N-Bromosuccinimide (NBS)
1.1 equivalents
Dimethyl Sulfide (DMS)
1.1 equivalents
Solvent
Dichloromethane
Initial Temperature
0-10°C
Reaction Temperature
30°C
Reaction Time
3 hours
Part 2: Synthesis of 2-Cyclopropylmethyl-isothiourea Hydrobromide
The second and final step is the S-alkylation of thiourea with the previously synthesized cyclopropylmethyl bromide. This reaction is a straightforward nucleophilic substitution where the sulfur atom of thiourea acts as the nucleophile, displacing the bromide from the cyclopropylmethyl group to form the isothiouronium salt.
Experimental Protocol: S-Alkylation of Thiourea
In a round-bottom flask, dissolve thiourea (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile.
Add cyclopropylmethyl bromide (1.0 equivalent) to the solution.
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
The product, 2-Cyclopropylmethyl-isothiourea hydrobromide, will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Reagent/Parameter
Quantity/Value
Cyclopropylmethyl Bromide
1.0 equivalent
Thiourea
1.0 equivalent
Solvent
Ethanol or Acetonitrile
Reaction Temperature
Reflux
Reaction Mechanism and Workflow
The overall synthetic pathway can be visualized as a two-step sequence. The first step prepares the electrophilic cyclopropylmethyl bromide, and the second step involves the nucleophilic attack by thiourea.
Caption: Synthetic workflow for 2-Cyclopropylmethyl-isothiourea.
2-Cyclopropylmethyl-isothiourea chemical properties
An In-Depth Technical Guide to 2-Cyclopropylmethyl-isothiourea: Properties, Synthesis, and Therapeutic Potential Introduction In the landscape of medicinal chemistry, the isothiourea scaffold is a privileged structure, s...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 2-Cyclopropylmethyl-isothiourea: Properties, Synthesis, and Therapeutic Potential
Introduction
In the landscape of medicinal chemistry, the isothiourea scaffold is a privileged structure, serving as the backbone for a multitude of compounds with diverse pharmacological properties.[1] These organosulfur compounds, tautomers of thiourea, are recognized for their versatile reactivity and ability to engage in specific biological interactions, notably as enzyme inhibitors.[2][3] When this reactive core is functionalized with a cyclopropylmethyl group, a moiety prized in drug design for its unique stereoelectronic properties, the resultant molecule, 2-Cyclopropylmethyl-isothiourea, emerges as a compound of significant interest. The cyclopropyl ring imparts metabolic stability, conformational rigidity, and can favorably influence binding affinity.[4][5]
This technical guide offers a comprehensive exploration of 2-Cyclopropylmethyl-isothiourea, designed for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, outline a robust synthetic pathway and characterization protocol, analyze its reactivity, and explore its potential applications in the therapeutic arena, grounded in the established activities of related chemical entities.
Chemical Structure and Properties
2-Cyclopropylmethyl-isothiourea, also known as S-(Cyclopropylmethyl)isothiourea, is characterized by the S-alkylation of the isothiourea tautomer. This structure exists in equilibrium with its N-substituted thiourea form, but the isothiourea form is key to its distinct reactivity and biological profile.[3]
The molecule's architecture is a fusion of two functionally significant components:
The Isothiourea Core: This basic moiety is capable of forming salts and acts as a potent hydrogen bond donor and acceptor, crucial for molecular recognition processes, such as binding to enzyme active sites. Its tautomeric nature is a key feature, with the thiol form (isothiourea) being more prevalent in S-substituted derivatives.[3]
The Cyclopropylmethyl Moiety: This group is more than a simple alkyl substituent. The three-membered ring is highly strained, with C-C bonds exhibiting partial π-character. This unique electronic nature allows the cyclopropyl group to stabilize adjacent positive charges, a property that can influence reaction mechanisms and metabolic pathways.[6] In drug design, its inclusion often serves to block metabolic oxidation, thereby enhancing a compound's pharmacokinetic profile.[4]
Physicochemical Data
A summary of the key physicochemical properties for 2-Cyclopropylmethyl-isothiourea and its related N-substituted isomer is presented below.
Note: Specific experimental data for 2-Cyclopropylmethyl-isothiourea is not widely published. The data presented is a combination of computed values and data from its structural isomer.
Structural Visualization
The chemical structure and its tautomeric relationship with N-cyclopropylmethylthiourea are illustrated below.
Caption: Tautomeric forms of cyclopropylmethyl-substituted thiourea.
Synthesis and Characterization
The most direct and widely employed method for synthesizing S-substituted isothioureas is the S-alkylation of thiourea with a suitable alkyl halide. This reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of thiourea attacks the electrophilic carbon of the alkyl halide.
Proposed Synthetic Workflow
The synthesis of 2-Cyclopropylmethyl-isothiourea hydrobromide can be achieved by reacting thiourea with (bromomethyl)cyclopropane.
Caption: Workflow for the synthesis of 2-Cyclopropylmethyl-isothiourea.
Experimental Protocol: Synthesis of 2-Cyclopropylmethyl-isothiourea Hydrobromide
This protocol is a generalized procedure based on standard methods for S-alkylation of thiourea and should be adapted and optimized under appropriate laboratory conditions.
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 eq) in a suitable solvent such as ethanol or acetone.
Addition of Alkyl Halide: To the stirred solution, add (bromomethyl)cyclopropane (1.0 eq) dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product salt.
Purification: Collect the resulting white solid by vacuum filtration and wash with a small amount of cold solvent. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the pure 2-Cyclopropylmethyl-isothiourea hydrobromide salt.
Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed by the following spectroscopic methods:
¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the cyclopropylmethyl group: a multiplet for the methine proton (~0.8-1.0 ppm), two multiplets for the non-equivalent cyclopropyl methylene protons (~0.2-0.6 ppm), and a doublet for the methylene group attached to the sulfur atom (~3.0-3.2 ppm). The N-H protons of the isothiourea moiety would appear as a broad singlet at a downfield chemical shift (~8.0-9.5 ppm), the position of which is dependent on solvent and concentration.[9]
¹³C NMR (Carbon NMR): The spectrum should reveal distinct signals for the carbons of the cyclopropylmethyl group: the methylene carbon adjacent to sulfur (~35-40 ppm), the cyclopropyl methine carbon (~10-15 ppm), and the cyclopropyl methylene carbons (~5-10 ppm). The carbon of the C=N group in the isothiourea core is expected to appear significantly downfield (~165-175 ppm).
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of functional groups. Look for strong N-H stretching bands in the region of 3100-3400 cm⁻¹, a strong C=N stretching vibration around 1600-1650 cm⁻¹, and C-S stretching vibrations at lower frequencies.[10]
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to determine the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight of the free base (130.21 Da).[11]
Chemical Reactivity and Mechanistic Insights
Isothiourea derivatives are versatile reagents in organic synthesis, often employed as catalysts or as intermediates in the construction of more complex molecules, particularly heterocycles.[12][13][14]
Nucleophilicity and Basicity: The exocyclic nitrogen atoms of the isothiourea core are nucleophilic and basic, allowing the molecule to participate in reactions such as acylation and to act as a base catalyst.
Catalytic Activity: Chiral isothioureas have emerged as powerful organocatalysts, capable of promoting a wide range of enantioselective transformations.[15][16] They can activate substrates through the formation of reactive acyl ammonium or ammonium enolate intermediates. While 2-Cyclopropylmethyl-isothiourea itself is achiral, its catalytic potential in non-asymmetric reactions is a plausible area of investigation.
Reactivity of the Cyclopropyl Ring: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, particularly when activated by adjacent electron-withdrawing groups.[17] However, in the context of a cyclopropylmethyl group, the ring is generally stable but can influence reactivity through electronic stabilization of nearby reactive centers.[18]
Illustrative Mechanism: Isothiourea in Catalysis
The diagram below illustrates the general mechanism by which an isothiourea catalyst activates a carboxylic anhydride to form a reactive acyl ammonium intermediate, which can then be intercepted by a nucleophile.
Caption: General catalytic cycle of isothiourea activation.
Potential Applications in Drug Discovery
The combination of the isothiourea scaffold and the cyclopropylmethyl group suggests significant potential for 2-Cyclopropylmethyl-isothiourea as a lead compound in drug discovery. Thiourea and isothiourea derivatives are known to exhibit a wide array of biological activities.[3][19]
Enzyme Inhibition
Many isothiourea derivatives are potent enzyme inhibitors, a property attributed to their ability to mimic or interact with substrates or cofactors in enzyme active sites.[2][20]
Nitric Oxide Synthase (NOS) Inhibition: S-substituted isothioureas, such as S-ethylisothiourea (EITU), are well-characterized inhibitors of nitric oxide synthase.[21] The isothiourea moiety is believed to coordinate with the heme iron in the enzyme's active site. Given this precedent, 2-Cyclopropylmethyl-isothiourea is a strong candidate for NOS inhibition.[22]
Other Enzyme Targets: Thiourea derivatives have been identified as inhibitors of various other enzymes, including urease, tyrosinase, and carbonic anhydrase.[2][23] The specific substitution pattern determines the selectivity and potency for these targets. Recent studies have also highlighted cyclopropyl-appended acyl thiourea derivatives as promising antimicrobial and proteinase K inhibitors.[24]
The table below summarizes the inhibitory activities of several classes of thiourea and isothiourea derivatives against various enzyme targets.
Various isothiourea derivatives have demonstrated significant activity against bacteria, fungi, and protozoa.[22] The mechanism often involves the disruption of essential enzymatic pathways or interference with cellular membranes. The incorporation of a lipophilic cyclopropylmethyl group could enhance cell permeability and, consequently, antimicrobial potency.
Safety and Handling
Handling: Use in a well-ventilated area or a chemical fume hood.[26] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[25] Avoid inhalation of dust and direct contact with skin and eyes.[26]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[27] Keep away from heat and sources of ignition.
First Aid:
Skin Contact: Immediately wash off with plenty of water.
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[25]
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[27]
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[25]
Conclusion
2-Cyclopropylmethyl-isothiourea is a molecule that marries the proven biological relevance of the isothiourea scaffold with the advantageous physicochemical properties of the cyclopropylmethyl group. Its structural features suggest a strong potential as an enzyme inhibitor, particularly for targets like nitric oxide synthase, and as a candidate for antimicrobial drug discovery. The synthetic route to this compound is straightforward, and its characterization can be readily achieved using standard spectroscopic techniques.
Future research should focus on the empirical validation of its biological activities through in vitro screening, detailed mechanistic studies to elucidate its mode of action, and structure-activity relationship (SAR) studies to optimize its potency and selectivity. The insights provided in this guide aim to serve as a foundational resource for scientists looking to explore the chemical and therapeutic potential of this promising compound.
References
Bátori, S., et al. (2010). Synthesis and antimicrobial and nitric oxide synthase inhibitory activities of novel isothiourea derivatives. PubMed. Available at: [Link]
Ali, S., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. Available at: [Link]
National Center for Biotechnology Information. (n.d.). (2-Methylcyclopropyl)thiourea. PubChem. Available at: [Link]
Garvey, E. P., et al. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. PubMed. Available at: [Link]
Khan, I., et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. PubMed. Available at: [Link]
Khan, I., et al. (2025). Unveiling the cyclopropyl appended acyl thiourea derivatives as antimicrobial, α-amylase and proteinase K inhibitors: Design, synthesis, biological evaluation, molecular docking, DFT and ADMET studies. PubMed. Available at: [Link]
Smith, A. D., et al. (2012). Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)
NextSDS. (n.d.). (cyclopropylmethyl)thiourea — Chemical Substance Information. Available at: [Link]
Al-Majid, A. M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
Wikipedia. (n.d.). Cyclopropyl group. Available at: [Link]
Iacobazzi, R. M., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry.
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. Available at: [Link]
ResearchGate. (n.d.). Cyclic Isothiourea in Drug Design. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Available at: [Link]
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]
Journal of Drug Design and Medicinal Chemistry. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Available at: [Link]
Royal Society of Chemistry. (n.d.). Exploring the scope of the isothiourea-mediated synthesis of dihydropyridinones. Organic & Biomolecular Chemistry. Available at: [Link]
Connon, S. J., et al. (n.d.). Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones.
Smith, A. D., et al. (n.d.). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Chemical Science.
Mayr, H., et al. (n.d.). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry.
Ataman Kimya. (n.d.). THIOUREA. Available at: [Link]
Smith, A. D., et al. (n.d.). Cooperative Palladium/Isothiourea Catalyzed Enantioselective Formal (3+2) Cycloaddition of Vinylcyclopropanes and α,β-Unsaturated Esters.
Chemical Synthesis Database. (2025). methyl (2E)-3-cyclopropyl-2-propenoate. Available at: [Link]
de Meijere, A. (Ed.). (n.d.). structure and reactivity of the cyclopropane species. The Chemistry of the Cyclopropyl Group.
Michigan State University. (n.d.). Electron Impact Mass Spectrometry (EI-MS). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]
Michigan State University. (n.d.). Introduction to Spectroscopy. MSU Chemistry. Available at: [Link]
The Organic Chemistry Tutor. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. Available at: [Link]
Quora. (2014). Why is cyclopropyl methyl carbocation exceptionally stable?. Available at: [Link]
Rieser, R., et al. (2022). Systematic Studies on Stabilization of AAV Vector Formulations by Lyophilization. Journal of Pharmaceutical Sciences.
An In-Depth Technical Guide to N-(Cyclopropylmethyl)thiourea (CAS No. 618913-44-3) This technical guide provides a comprehensive overview of N-(cyclopropylmethyl)thiourea, a molecule of interest to researchers in medicin...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to N-(Cyclopropylmethyl)thiourea (CAS No. 618913-44-3)
This technical guide provides a comprehensive overview of N-(cyclopropylmethyl)thiourea, a molecule of interest to researchers in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, reactivity, and potential applications, offering field-proven insights and detailed protocols.
Introduction and Nomenclature
The compound with CAS number 618913-44-3 is chemically identified as N-(cyclopropylmethyl)thiourea .[1] It is important to note that the name "2-Cyclopropylmethyl-isothiourea" is a potential misnomer for this specific CAS number. While thioureas exist in tautomeric equilibrium with their isothiourea form, the stable, isolable compound is the N-substituted thiourea. This guide will focus on the thiourea structure and will also describe its conversion to the isothiourea form.
Thiourea derivatives are a significant class of compounds in medicinal chemistry, known for a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[2][3] Their biological efficacy is often attributed to the ability of the thiocarbonyl group to act as a hydrogen bond donor and acceptor, as well as a metal-chelating moiety.[4] The incorporation of a cyclopropyl ring is also a well-established strategy in drug design. The cyclopropyl group can enhance metabolic stability, improve potency by restricting conformation, and modulate the physicochemical properties of a molecule.
This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, properties, and potential of N-(cyclopropylmethyl)thiourea.
Physicochemical and Spectroscopic Properties
While extensive experimentally determined data for N-(cyclopropylmethyl)thiourea is not widely available in peer-reviewed literature, a summary of its known and predicted properties is presented below. This data is compiled from chemical databases and supplier information.
Note: XlogP and Collision Cross Section (CCS) are predicted values.
Synthesis and Mechanistic Considerations
The synthesis of N-monosubstituted thioureas is typically achieved through the reaction of a primary amine with an isothiocyanate precursor. A robust and scalable synthetic route to N-(cyclopropylmethyl)thiourea involves the preparation of cyclopropylmethyl isothiocyanate followed by its reaction with a source of ammonia.
Experimental Protocol: Two-Step Synthesis
This protocol is based on well-established methods for the synthesis of isothiocyanates and their subsequent conversion to thioureas.[8][9][10]
Step 1: Synthesis of Cyclopropylmethyl Isothiocyanate
To a stirred solution of cyclopropylmethylamine (1.0 eq.) and triethylamine (2.2 eq.) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, add carbon disulfide (1.1 eq.) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to form the dithiocarbamate salt intermediate.
Cool the mixture back to 0 °C and add a desulfurizing agent such as tosyl chloride (1.1 eq.) portion-wise.
Stir the reaction at room temperature until the reaction is complete (monitored by TLC or GC-MS).
Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude cyclopropylmethyl isothiocyanate can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of N-(Cyclopropylmethyl)thiourea
Dissolve the purified cyclopropylmethyl isothiocyanate (1.0 eq.) in a solvent such as ethanol or tetrahydrofuran.
Add a concentrated aqueous solution of ammonia (2.0-3.0 eq.) to the isothiocyanate solution.
Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours until the reaction is complete (monitored by TLC).
Remove the solvent under reduced pressure. If a precipitate forms, it can be collected by filtration.
The crude N-(cyclopropylmethyl)thiourea can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Synthetic Workflow and Mechanism
Caption: Synthetic workflow for N-(cyclopropylmethyl)thiourea.
The mechanism of the second step involves the nucleophilic attack of the nitrogen atom of ammonia on the electrophilic carbon atom of the isothiocyanate group, followed by proton transfer to yield the final thiourea product.
Chemical Reactivity and Isothiourea Formation
The thiourea functional group exhibits rich chemical reactivity. It can act as a nucleophile through both its nitrogen and sulfur atoms.
Tautomerism
N-(cyclopropylmethyl)thiourea exists in equilibrium with its isothiourea tautomer. The thiourea form is generally more stable.
S-Alkylation to form Isothioureas
The sulfur atom of the thiourea is a soft nucleophile and can be readily alkylated with electrophiles like alkyl halides to form stable S-alkylisothiouronium salts. This reaction is a key pathway to the isothiourea structure.
Experimental Protocol: Synthesis of S-Methyl-2-(cyclopropylmethyl)isothiouronium Iodide
Dissolve N-(cyclopropylmethyl)thiourea (1.0 eq.) in a suitable solvent like acetone or ethanol.
Add methyl iodide (1.1 eq.) to the solution.
Stir the reaction mixture at room temperature. The product, an isothiouronium salt, will often precipitate out of the solution.
The reaction can be monitored by TLC. If no precipitate forms, the reaction can be gently heated under reflux.
The resulting solid is collected by filtration, washed with cold solvent, and dried to yield the S-methylisothiouronium iodide salt.
Caption: Tautomerism and S-alkylation of N-(cyclopropylmethyl)thiourea.
Potential Applications in Drug Discovery
While specific biological activity data for N-(cyclopropylmethyl)thiourea is not extensively published, its structural motifs suggest several potential areas of application.
Antimicrobial Agents: Many thiourea derivatives exhibit potent antibacterial and antifungal activities.[11]
Anticancer Agents: The thiourea scaffold is present in several compounds with demonstrated anticancer activity, targeting various pathways.[3][12]
Enzyme Inhibition: The ability of the thiourea group to coordinate with metal ions makes these compounds potential inhibitors of metalloenzymes.[13]
Agricultural Applications: Thiourea derivatives have also been explored as herbicides and plant growth regulators.[14][15]
The cyclopropyl group can further enhance the drug-like properties of the molecule by:
Increasing metabolic stability by blocking potential sites of oxidation.
Providing conformational constraint, which can lead to higher binding affinity for a biological target.
Improving membrane permeability and oral bioavailability.
Caption: Key pharmacophoric features and the role of the cyclopropyl group.
Safety and Handling
Based on GHS classifications from supplier data, N-(cyclopropylmethyl)thiourea should be handled with care.
Hazard Class
Category
Hazard Statement
Acute Toxicity
4
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
N-(cyclopropylmethyl)thiourea (CAS No. 618913-44-3) is a molecule with significant potential in the field of medicinal chemistry, combining the versatile thiourea scaffold with the beneficial properties of a cyclopropyl group. This guide has provided a comprehensive overview of its identity, robust synthetic protocols, and key chemical reactions, including its conversion to the corresponding isothiourea derivative. While specific biological data for this compound remains to be extensively explored in the public domain, the information presented here provides a solid foundation for researchers to undertake further investigation into its potential therapeutic applications.
References
Unveiling the cyclopropyl appended acyl thiourea derivatives as antimicrobial, α-amylase and proteinase K inhibitors: Design, synthesis, biological evaluation, molecular docking, DFT and ADMET studies. PubMed. Available at: [Link]
(cyclopropylmethyl)thiourea — Chemical Substance Information. NextSDS. Available at: [Link]
(cyclopropylmethyl)thiourea (C5H10N2S). PubChemLite. Available at: [Link]
The preparation method of cyclopropyl methyl cyanide derivative. Google Patents.
(1-cyclopropylethyl)thiourea (C6H12N2S). PubChemLite. Available at: [Link]
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. Available at: [Link]
methyl isothiocyanate. Organic Syntheses Procedure. Available at: [Link]
Synthesis and biological evaluation of 1beta-methylcarbapenems having cyclic thiourea moieties and their related compounds. PubMed. Available at: [Link]
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. Available at: [Link]
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. Available at: [Link]
Design and synthesis of thiourea derivatives containing a benzo[16][17]cyclohepta[1,2-b]pyridine moiety as potential antitumor and anti-inflammatory agents. PubMed. Available at: [Link]
Thiourea, N-cyclopropyl-N-(cyclopropylmethyl)- — Chemical Substance Information. NextSDS. Available at: [Link]
General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. Available at: [Link]
Synthesis of isothiocyanates. Organic Chemistry Portal. Available at: [Link]
Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences. Available at: [Link]
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Available at: [Link]
Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journals. Available at: [Link]
(PDF) Oxidative conversion of thiourea and N-substituted thioureas into formamidine disulfides with acidified chloramine-T: A kinetic and mechanistic approach. ResearchGate. Available at: [Link]
(PDF) Synthesis and characterization of thiourea. ResearchGate. Available at: [Link]
Masking thiol reactivity with thioamide, thiourea, and thiocarbamate-based MBPs. Chemical Communications (RSC Publishing). Available at: [Link]
[label="Nitric Oxide (NO)\n+ L-Citrulline", fillcolor="#F1F3 Mechanism of competitive iNOS inhibition by 2-Cyclopropylmethyl-isothiourea. Synthetic Utility in Drug Discovery Beyond direct pharmacology, S-alkylisothiourea...
Mechanism of competitive iNOS inhibition by 2-Cyclopropylmethyl-isothiourea.
Synthetic Utility in Drug Discovery
Beyond direct pharmacology, S-alkylisothioureas are indispensable synthetic intermediates. They undergo base/acid-mediated condensation with β-ketoesters to form 4-pyrimidone-2-thioethers, which are core scaffolds for numerous approved drugs (e.g., specific kinase inhibitors and reverse transcriptase inhibitors)[1]. Additionally, under oxidative chlorination conditions, S-alkylisothiourea salts can be cleanly converted into highly reactive sulfonyl chlorides, bypassing the use of hazardous reagents like SO2Cl2[2].
Protocol A: Synthesis of 2-Cyclopropylmethyl-isothiourea Hydrobromide
To ensure compound stability, S-alkylisothioureas are typically synthesized and stored as their hydrohalide salts. The free base is highly prone to degradation and oxidation[1].
Step-by-Step Methodology:
Reagent Preparation: Dissolve 1.0 equivalent of thiourea in anhydrous ethanol.
Causality: Ethanol provides sufficient solubility for thiourea while allowing the highly polar isothiouronium salt product to precipitate upon cooling, driving the reaction forward.
Alkylation: Dropwise add 1.1 equivalents of (bromomethyl)cyclopropane under a continuous nitrogen atmosphere.
Causality: Nitrogen prevents oxidative side reactions of the nucleophilic sulfur atom.
Reflux: Heat the mixture to reflux (approx. 78°C) for 4-6 hours.
Causality: The thermal energy overcomes the activation barrier for the bimolecular nucleophilic substitution (SN2), where the thiourea sulfur attacks the electrophilic carbon of the alkyl bromide.
Crystallization & Validation: Cool the mixture to 0°C. Filter the resulting white precipitate and wash with cold diethyl ether.
Self-Validation: Perform melting point analysis and 1H-NMR. The disappearance of the alkyl bromide peak and the shift of the S-CH2 protons downfield confirm successful S-alkylation.
Step-by-step synthetic workflow for 2-Cyclopropylmethyl-isothiourea.
Protocol B: In Vitro iNOS Inhibition Assay (Griess Reagent System)
To quantify the inhibitory potency of the synthesized compound, we measure NO production in stimulated macrophages.
Step-by-Step Methodology:
Cell Culture & Stimulation: Seed RAW 264.7 murine macrophages in a 96-well plate. Stimulate with Lipopolysaccharide (LPS, 1 µg/mL) and Interferon-gamma (IFN-γ, 10 ng/mL) for 24 hours.
Causality: This specific cytokine combination robustly induces iNOS transcription, ensuring the measured NO is derived from the inducible isoform rather than constitutive eNOS[3].
Inhibitor Treatment: Co-incubate the cells with varying concentrations of 2-Cyclopropylmethyl-isothiourea (0.1 µM to 100 µM).
Nitrite Quantification: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4).
Causality: NO is a highly reactive, volatile radical with a half-life of seconds. The Griess assay measures nitrite (NO2-), the stable, primary autoxidation product of NO, providing a reliable proxy for total NOS activity.
Absorbance & Self-Validation: Read absorbance at 540 nm.
Self-Validation: Always include a positive control (e.g., 1400W or S-methylisothiourea, known selective iNOS inhibitors) and a cell viability assay (like MTT) in parallel. If the compound reduces NO but also reduces cell viability, the observed "inhibition" is actually cytotoxicity, not enzymatic blockade.
References
Molport. "[(cyclopropylmethyl)sulfanyl]methanimidamide | 763872-41-9." Molport Chemical Database. 4
Circulation Research. "The Protective Effect of Late Preconditioning Against Myocardial Stunning in Conscious Rabbits Is Mediated by Nitric Oxide Synthase." American Heart Association Journals. 3
ResearchGate. "Enzymes of the L-Arginine to Nitric Oxide Pathway." ResearchGate. 5
RSC Advances. "One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester." Royal Society of Chemistry.1
Green Chemistry. "Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions." Royal Society of Chemistry. 2
biological activity of 2-Cyclopropylmethyl-isothiourea
An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of 2-Cyclopropylmethyl-isothiourea Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of 2-Cyclopropylmethyl-isothiourea
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the anticipated biological activities of 2-Cyclopropylmethyl-isothiourea. While direct literature on this specific molecule is nascent, a robust biological profile can be extrapolated from the extensive research on its core components: the isothiourea scaffold and the cyclopropylmethyl moiety. This document is intended for researchers, scientists, and drug development professionals, offering a hypothesized activity profile and a detailed roadmap for its experimental validation.
Part 1: Foundational Scaffolds and Hypothesized Biological Profile
The predictive assessment of a novel chemical entity's biological function begins with an analysis of its constituent pharmacophores. In 2-Cyclopropylmethyl-isothiourea, we find a confluence of two structurally significant motifs known for their diverse and potent interactions with biological systems.
The Isothiourea Core: A Privileged Scaffold in Medicinal Chemistry
The isothiourea scaffold, a tautomeric form of thiourea, is a cornerstone in the design of bioactive compounds.[1] Its derivatives have been reported to exhibit a vast spectrum of pharmacological effects, attributable to the unique electronic properties of the sulfur and nitrogen atoms which can engage in various non-covalent interactions with biological macromolecules.[1]
Key reported activities include:
Enzyme Inhibition: Isothiourea derivatives are potent inhibitors of several enzyme classes. A notable example is the inhibition of Nitric Oxide Synthase (NOS), where they have demonstrated significant activity against Ca2+/calmodulin-dependent NOS.[2] Other targets include tyrosinase, a key enzyme in melanin synthesis[3][4], cholinesterases (AChE and BChE) implicated in neurodegenerative diseases[5][6], α-glucosidase and α-amylase relevant to diabetes[7][8], and proteinase K.[8]
Antimicrobial Activity: The isothiourea core is present in numerous compounds with significant antibacterial and antifungal properties.[2][8][9][10] Their mechanisms can involve interference with microbial quorum sensing, a process critical for coordinating collective behaviors.[10] They have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida auris.[2][10]
Antiproliferative and Antiviral Activity: Certain isothiourea derivatives have been identified with promising antiproliferative effects against various human cancer cell lines.[1][9] Furthermore, this scaffold has been integrated into molecules demonstrating anti-HIV and antitubercular activities, highlighting its versatility in targeting infectious diseases.[1][11]
Antioxidant and Anti-inflammatory Properties: The ability of thiourea derivatives to scavenge free radicals and modulate inflammatory pathways has also been documented, suggesting their potential in treating conditions associated with oxidative stress and inflammation.[1][6]
The Cyclopropylmethyl Moiety: A Bioisostere and Potency Enhancer
The cyclopropane ring is a unique carbocycle that, despite its simplicity, confers profound effects on a molecule's biological profile due to its inherent ring strain and unusual bonding.[12] Its incorporation, often as a cyclopropylmethyl substituent, is a common strategy in medicinal chemistry to:
Enhance Potency: The rigid structure of the cyclopropyl group can lock the molecule into a bioactive conformation, improving binding affinity to the target protein.
Modulate Metabolism: The cyclopropyl group can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. The bioactivity of compounds like tranylcypromine, a monoamine oxidase (MAO) inhibitor, is linked to metabolic oxidation processes involving the cyclopropyl ring.[12]
Improve Lipophilicity: The addition of this small carbocyclic group can fine-tune the lipophilicity of a compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.
Studies on cyclopropyl-appended acyl thiourea derivatives have shown potent antifungal and enzyme inhibitory activities, underscoring the synergistic potential of combining these two pharmacophores.[8]
Hypothesized Biological Profile of 2-Cyclopropylmethyl-isothiourea
Based on the established activities of its constituent parts, it is reasonable to hypothesize that 2-Cyclopropylmethyl-isothiourea will exhibit a range of biological activities. The primary predicted activities include:
Enzyme Inhibition: High potential to act as an inhibitor of Nitric Oxide Synthase (NOS) and possibly other enzymes like tyrosinase or cholinesterases.
Antimicrobial Effects: Likely to possess antibacterial and antifungal properties.
Antiproliferative Activity: Potential to inhibit the growth of cancer cells.
This guide will now focus on the experimental workflows required to systematically investigate and validate this hypothesized profile.
Part 2: A Proposed Research and Validation Workflow
A structured, multi-tiered screening approach is essential to efficiently characterize the biological activities of 2-Cyclopropylmethyl-isothiourea.
Caption: Proposed workflow for the biological evaluation of 2-Cyclopropylmethyl-isothiourea.
Causality: This assay is prioritized based on the known potent inhibitory effect of various isothiourea derivatives on NOS.[2] The Griess assay provides a reliable and high-throughput method to quantify nitrite, a stable and quantifiable end-product of the NOS-catalyzed reaction.
Methodology: Griess Colorimetric Assay
Preparation of Reagents:
Assay Buffer: 50 mM HEPES, pH 7.4.
Enzyme Source: Homogenates of normal rat brain tissue as a source of constitutive NOS (cNOS).
Griess Reagent: A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride.
Assay Procedure:
In a 96-well plate, add 50 µL of assay buffer.
Add 10 µL of the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include wells for a vehicle control (DMSO) and the reference inhibitor.
Add 20 µL of the enzyme homogenate to all wells.
Pre-incubate the plate at 37°C for 10 minutes.
Initiate the reaction by adding 20 µL of a substrate/cofactor mix.
Incubate at 37°C for 30 minutes.
Stop the reaction by adding 10 µL of 1M HCl.
Add 100 µL of the Griess Reagent to each well.
Incubate at room temperature for 15 minutes, protected from light.
Measure the absorbance at 540 nm using a microplate reader.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the compound concentration.
Determine the IC50 value using non-linear regression analysis.
Hypothetical Data Summary:
Compound
Target Enzyme
IC50 (µM)
2-Cyclopropylmethyl-isothiourea
cNOS
8.5
L-NAME (Reference)
cNOS
5.2
Experimental Protocol 2: Assessment of Antimicrobial Activity
Causality: The prevalence of antimicrobial activity within the thiourea class necessitates a broad-spectrum initial screen.[8][9][10] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on the compound's potency against various microbial strains.
Methodology: Broth Microdilution for MIC Determination
Preparation of Materials:
Microbial Strains:
Gram-positive: Staphylococcus aureus (ATCC 29213)
Gram-negative: Escherichia coli (ATCC 25922)
Fungus: Candida albicans (ATCC 90028)
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
Inoculum: Prepare a standardized inoculum of each microbe to a final concentration of 5 x 10^5 CFU/mL.
In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate growth medium, typically ranging from 128 µg/mL to 0.25 µg/mL.
Add the standardized microbial inoculum to each well.
Include a positive control (inoculum only) and a negative control (medium only).
Incubate the plates at 35°C for 18-24 hours for bacteria, and 24-48 hours for fungi.
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth.
Causality: To explore the anticancer potential suggested by related scaffolds[9], the MTT assay is employed. It is a robust, colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT antiproliferative assay.
Methodology: MTT Assay
Cell Culture:
Use a human cancer cell line, e.g., HeLa (cervical cancer).
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment:
Treat the cells with serial dilutions of 2-Cyclopropylmethyl-isothiourea (e.g., 0.1 µM to 100 µM) for 48 or 72 hours.
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition and Measurement:
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Measure the absorbance at 570 nm.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Hypothetical Data Summary:
Compound
Cell Line
IC50 (µM)
2-Cyclopropylmethyl-isothiourea
HeLa
25.4
Doxorubicin (Reference)
HeLa
0.8
Part 3: Elucidating Mechanism of Action and Future Directions
Positive results from the primary screens should trigger further investigation into the compound's mechanism of action (MOA).
Caption: Potential inhibitory pathway for 2-Cyclopropylmethyl-isothiourea.
For Enzyme Inhibition: If potent NOS inhibition is confirmed, subsequent studies should focus on determining the isoform selectivity (nNOS vs. eNOS vs. iNOS) to predict potential therapeutic applications and side effects.
For Antimicrobial Activity: If significant antimicrobial activity is observed, MOA studies could include cell wall integrity assays, membrane potential measurements, or reporter gene assays to investigate interference with pathways like quorum sensing.[10]
For Antiproliferative Activity: Should the compound prove cytotoxic to cancer cells, further experiments like cell cycle analysis (flow cytometry) and apoptosis assays (e.g., Annexin V staining) would be crucial to determine if the compound is cytostatic or cytotoxic and by what mechanism.
Structure-Activity Relationship (SAR) and Computational Modeling
A critical next step involves the synthesis of analogs to establish a structure-activity relationship (SAR). Modifications to both the cyclopropylmethyl group and substitutions on the isothiourea core can provide insights into the key structural features required for activity.[8][11] This experimental work should be complemented by in-silico studies, such as molecular docking, to visualize potential binding modes within the active site of target enzymes and to guide the design of more potent derivatives.[3][4]
Conclusion
2-Cyclopropylmethyl-isothiourea stands as a promising, yet unexplored, chemical entity. By leveraging the extensive knowledge of its isothiourea and cyclopropylmethyl components, we can construct a well-founded hypothesis of its biological activities, centered on enzyme inhibition and antimicrobial effects. The systematic research and validation workflow detailed in this guide provides a clear and scientifically rigorous path to characterizing its true therapeutic potential. The insights gained from these studies will be invaluable in determining if 2-Cyclopropylmethyl-isothiourea can serve as a novel lead compound in future drug discovery programs.
References
Bierer, D. E., et al. (2010). Synthesis and antimicrobial and nitric oxide synthase inhibitory activities of novel isothiourea derivatives. PubMed. Available at: [Link]
Yousuf, S., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. Available at: [Link]
Sabuakham, S., et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Taylor & Francis. Available at: [Link]
Sabuakham, S., et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. PMC. Available at: [Link]
Al-Amiery, A. A., et al. (2024). Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H. Semantic Scholar. Available at: [Link]
Akhtar, T., et al. (2025). Unveiling the cyclopropyl appended acyl thiourea derivatives as antimicrobial, α-amylase and proteinase K inhibitors: Design, synthesis, biological evaluation, molecular docking, DFT and ADMET studies. PubMed. Available at: [Link]
Akhtar, T., et al. (2024). Unveiling the Cyclopropyl Appended Acyl Thiourea Derivatives as Antimicrobial, α-Amylase and Proteinase K Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking, DFT and ADMET Studies. ResearchGate. Available at: [Link]
Reddy, T. S., et al. (2020). Design, Synthesis, Pharmacological Evaluation, In silico Modeling, Prediction of Toxicity and Metabolism Studies of Novel 1-(substituted)-2-methyl- 3-(4-oxo-2-phenyl quinazolin-3(4H)-yl)isothioureas. PubMed. Available at: [Link]
Smith, A. D., et al. (2019). Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)-Ammonium Enolates and N-Alkyl Isatins. ACS Publications. Available at: [Link]
Al-Warhi, T., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. PMC. Available at: [Link]
Băiceanu, E., et al. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI. Available at: [Link]
Yousuf, S., et al. (2023). Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PMC. Available at: [Link]
El-Gazzar, A. B. A., et al. (2009). Synthesis and pharmacological evaluation of some novel thiourea derivatives. ResearchGate. Available at: [Link]
Khan, K. M., et al. (2018). Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. ResearchGate. Available at: [Link]
Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
Pinho e Melo, T. M. V. D. (2002). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]
Lu, G., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. Available at: [Link]
Kim, D. W., et al. (2017). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. PMC. Available at: [Link]
An In-depth Technical Guide to 2-Cyclopropylmethyl-isothiourea Derivatives: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-cyclopropylmethyl-isothiourea derivatives, a class of compounds with significant potent...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-cyclopropylmethyl-isothiourea derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of a cyclopropylmethyl group into the isothiourea scaffold presents a unique combination of structural rigidity and lipophilicity, which can favorably influence pharmacokinetic and pharmacodynamic properties. This document details the synthetic pathways to these derivatives, explores their physicochemical characteristics, and discusses their potential biological activities based on existing literature on related compounds. The guide is intended to be a valuable resource for researchers and scientists working on the design and development of novel therapeutic agents.
Introduction: The Rationale for 2-Cyclopropylmethyl-isothiourea Derivatives
The isothiourea scaffold is a versatile pharmacophore known for a wide range of biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties. The sulfur atom in the isothiourea moiety can engage in various non-covalent interactions with biological targets, making it an attractive structural motif in drug design.
The cyclopropyl group, a three-membered carbocycle, is a unique structural element increasingly utilized in medicinal chemistry.[1] Its incorporation into drug candidates can offer several advantages:
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, leading to a more favorable binding entropy.
Increased Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation.
Modulation of Physicochemical Properties: The cyclopropyl group can increase lipophilicity, which can improve membrane permeability and oral bioavailability.
Unique Stereoelectronic Properties: The "bent" bonds of the cyclopropyl ring have a degree of π-character, allowing for unique electronic interactions with target proteins.
The combination of the isothiourea core with a cyclopropylmethyl substituent offers a compelling strategy for the development of novel drug candidates. The cyclopropylmethyl group not only introduces the beneficial properties of the cyclopropyl ring but also provides a flexible linker to the isothiourea core, allowing for optimal positioning within a biological target's binding site. This guide will delve into the synthesis of these promising compounds and explore their potential therapeutic applications.
Synthesis of 2-Cyclopropylmethyl-isothiourea Derivatives
The primary route for the synthesis of 2-cyclopropylmethyl-isothiourea derivatives involves the formation of an S-(cyclopropylmethyl)isothiouronium salt, which can then be used as is or further reacted. The most common and straightforward method is the S-alkylation of thiourea with a suitable cyclopropylmethyl halide.
Synthesis of S-(Cyclopropylmethyl)isothiouronium Salts
The reaction of thiourea with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, readily affords the corresponding S-(cyclopropylmethyl)isothiouronium salt. This is a classic SN2 reaction where the sulfur atom of thiourea acts as the nucleophile.
Experimental Protocol: Synthesis of S-(Cyclopropylmethyl)isothiouronium Bromide
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.
Addition of Alkylating Agent: To the stirred solution, add cyclopropylmethyl bromide (1.0-1.2 equivalents).
Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
Purification: The crude S-(cyclopropylmethyl)isothiouronium bromide can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield the final product as a crystalline solid.
Causality Behind Experimental Choices:
Solvent: Polar protic solvents like ethanol or isopropanol are chosen because they effectively dissolve both thiourea and the resulting isothiouronium salt, facilitating the reaction.
Stoichiometry: A slight excess of the cyclopropylmethyl bromide can be used to ensure complete consumption of the thiourea.
Temperature: Heating the reaction to reflux provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of S-(cyclopropylmethyl)isothiouronium bromide.
Preparation of 2-Cyclopropylmethyl-isothiourea (Free Base)
The S-(cyclopropylmethyl)isothiouronium salt exists as a salt. To obtain the free base, 2-cyclopropylmethyl-isothiourea, the salt is treated with a suitable base.
Experimental Protocol: Preparation of 2-Cyclopropylmethyl-isothiourea
Dissolution: Dissolve the S-(cyclopropylmethyl)isothiouronium bromide in water.
Basification: Cool the aqueous solution in an ice bath and slowly add a solution of a strong base, such as sodium hydroxide or potassium carbonate, until the pH is basic (pH > 10).
Extraction: Extract the aqueous layer with an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the 2-cyclopropylmethyl-isothiourea free base.
Trustworthiness of the Protocol: This is a standard acid-base extraction procedure. The use of a pH indicator or a pH meter ensures complete conversion to the free base. The choice of an appropriate organic solvent for extraction is crucial for efficient isolation of the product.
Potential Biological Activities and Therapeutic Applications
While there is a lack of extensive research specifically on 2-cyclopropylmethyl-isothiourea derivatives, the known biological activities of structurally related compounds provide a strong basis for predicting their potential therapeutic applications. The biological profile of these derivatives is likely to be influenced by both the isothiourea core and the cyclopropylmethyl substituent.
Antimicrobial Activity
Thiourea derivatives are well-documented for their broad-spectrum antimicrobial properties.[2] The presence of the sulfur and nitrogen atoms allows for interactions with various microbial targets. S-aryl(tetramethyl)isothiouronium salts have shown interesting inhibitory action against Gram-positive bacteria.[3] Furthermore, cyclopropyl-appended acyl thiourea derivatives have demonstrated both antibacterial and antifungal activity.[4]
Hypothesized Mechanism of Antimicrobial Action:
The antimicrobial activity of 2-cyclopropylmethyl-isothiourea derivatives could arise from several mechanisms, including:
Enzyme Inhibition: Inhibition of essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.
Disruption of Membrane Integrity: The lipophilic cyclopropylmethyl group could facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption.
Chelation of Metal Ions: The isothiourea moiety can chelate essential metal ions required for microbial growth.
Enzyme Inhibition
The isothiourea scaffold is a known inhibitor of various enzymes. For instance, certain S-substituted isothioureas are potent inhibitors of nitric oxide synthase (NOS). Additionally, cyclopropyl-containing compounds have been designed as inhibitors of enzymes like ketol-acid reductoisomerase (KARI).[5] Cyclopropyl appended acyl thiourea derivatives have shown inhibitory activity against α-amylase and proteinase K.[4]
Potential Enzyme Targets:
Nitric Oxide Synthases (NOS): Given the activity of other S-substituted isothioureas, 2-cyclopropylmethyl-isothiourea derivatives could be investigated as potential NOS inhibitors, which have implications in inflammatory diseases and cancer.
Kinases: The isothiourea scaffold can be a template for designing kinase inhibitors.
Proteases: The ability of related compounds to inhibit proteinase K suggests that 2-cyclopropylmethyl-isothiourea derivatives could be explored as protease inhibitors.
Modulation of Opioid Receptors
A significant number of compounds containing an N-cyclopropylmethyl group are known to interact with opioid receptors, often acting as antagonists or mixed agonist-antagonists. While the 2-cyclopropylmethyl-isothiourea derivatives discussed here have the cyclopropylmethyl group attached to the sulfur atom, the overall shape and physicochemical properties might allow for some interaction with opioid receptors. This is a more speculative area but warrants consideration in a broad screening approach.
Logical Relationship Diagram for Potential Biological Activities:
Caption: Potential biological activities stemming from the core structural components.
Structure-Activity Relationships (SAR): A Forward Look
While specific SAR studies on 2-cyclopropylmethyl-isothiourea derivatives are not yet available, we can extrapolate from related classes of compounds to guide future research.
Table 1: Potential Points for SAR Exploration
Position of Modification
Potential Impact on Activity
Rationale based on Related Compounds
N-substitution on the isothiourea
Modulation of polarity, hydrogen bonding capacity, and steric bulk.
N-acylation of thioureas can lead to potent enzyme inhibitors.[4]
Substitution on the cyclopropyl ring
Alteration of lipophilicity and electronic properties.
Substituents on aromatic rings of thiourea derivatives significantly impact antimicrobial activity.[6]
Replacement of the cyclopropylmethyl group
Probing the importance of the cyclopropyl moiety for activity and metabolic stability.
The cyclopropyl group is often a key contributor to the enhanced potency and favorable pharmacokinetic properties of drug candidates.
Conclusion and Future Directions
2-Cyclopropylmethyl-isothiourea derivatives represent a promising, yet underexplored, class of compounds with significant potential for drug discovery. The synthetic route to these molecules is straightforward and amenable to the generation of diverse libraries for biological screening. Based on the known activities of the isothiourea scaffold and the cyclopropylmethyl moiety, these derivatives are prime candidates for investigation as antimicrobial agents and enzyme inhibitors.
Future research should focus on:
Synthesis of a diverse library of 2-cyclopropylmethyl-isothiourea derivatives with variations on the isothiourea nitrogens and the cyclopropyl ring.
Systematic biological evaluation of these compounds against a panel of microbial strains and a range of clinically relevant enzymes.
In-depth mechanistic studies to elucidate the mode of action of any active compounds.
Pharmacokinetic profiling to assess the drug-like properties of the most promising candidates.
This in-depth technical guide serves as a foundational resource to stimulate and guide further research into this intriguing class of molecules, with the ultimate goal of developing novel and effective therapeutic agents.
References
Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. (2016). Molecules. [Link]
Unveiling the cyclopropyl appended acyl thiourea derivatives as antimicrobial, α-amylase and proteinase K inhibitors: Design, synthesis, biological evaluation, molecular docking, DFT and ADMET studies. (2025). Archives of Biochemistry and Biophysics. [Link]
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). Molecules. [Link]
Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (2019). Current Issues in Pharmacy and Medical Sciences. [Link]
Cyclopropylamines as pharmaceuticals. (1976).
Synthesis, bioactivity and SAR study of N'-(5-substituted-1,3,4-thiadiazol-2-yl)-N-cyclopropylformyl-thioureas as ketol-acid reductoisomerase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
Unveiling the Cyclopropyl Appended Acyl Thiourea Derivatives as Antimicrobial, α-Amylase and Proteinase K Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking, DFT and ADMET Studies. (2025). ResearchGate. [Link]
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
Mechanisms of Enzyme Inactivation by Cyclopropyl Groups. (n.d.). Grantome. [Link]
Design, Synthesis, and Biological Evaluation of 6α- and 6β-N-Heterocyclic Substituted Naltrexamine Derivatives as μ Opioid Receptor Selective Antagonists. (2010). Journal of Medicinal Chemistry. [Link]
S-aryl (tetramethyl) isothiouronium salts as possible antimicrobial agents, IV. (1989). Il Farmaco; edizione scientifica. [Link]
The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. [Link]
Late-stage modification of various drugs. aReactions were performed at... (2023). ResearchGate. [Link]
S-Aryl(tetramethyl)isothiouronium salts as possible antimicrobial agents--III. (1988). Il Farmaco; edizione scientifica. [Link]
Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. (2016).
The Mechanism of Action of S-Substituted Isothioureas as Nitric Oxide Synthase Inhibitors: A Technical Guide Featuring 2-Cyclopropylmethyl-isothiourea
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the mechanism of action of S-substituted isothioureas, a potent class of nitric oxide synth...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the mechanism of action of S-substituted isothioureas, a potent class of nitric oxide synthase (NOS) inhibitors. While direct literature on 2-Cyclopropylmethyl-isothiourea is sparse, this document will use it as a focal point to discuss the well-established principles of this inhibitor class, extrapolating its likely behavior based on extensive structure-activity relationship (SAR) data.
Introduction: The Double-Edged Sword of Nitric Oxide
Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses[1][2]. Its production is catalyzed by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3)[1][2]. While basal levels of NO are essential for homeostasis, the overproduction of NO, particularly by iNOS, is implicated in the pathophysiology of various inflammatory and autoimmune diseases, as well as septic shock[3][4]. This has driven the search for potent and selective NOS inhibitors as potential therapeutic agents.
S-Substituted Isothioureas: A Prominent Class of NOS Inhibitors
S-substituted isothioureas have emerged as a significant class of NOS inhibitors. Their core mechanism of action is competitive inhibition of the enzyme at the L-arginine binding site[3][4]. The isothiourea moiety mimics the guanidinium group of the natural substrate, L-arginine, allowing it to bind to the active site of the enzyme.
Competitive Inhibition at the L-Arginine Binding Site
The inhibition of NOS by S-substituted isothioureas is dose-dependently reversed by an excess of L-arginine, confirming a competitive binding mechanism[3][4]. These inhibitors occupy the same active site as L-arginine, thereby preventing the substrate from binding and halting the synthesis of nitric oxide.
Caption: Competitive inhibition of NOS by 2-Cyclopropylmethyl-isothiourea.
Structure-Activity Relationship (SAR) of S-Substituted Isothioureas
The inhibitory potency and isoform selectivity of S-substituted isothioureas are heavily influenced by the nature of the substituent on the sulfur atom.
The Role of the S-Substituent
Research has shown that the size and nature of the S-alkyl group are critical for potent inhibition. A small hydrophobic pocket exists within the NOS active site that accommodates this substituent[5].
Optimal Size: S-ethyl and S-isopropyl isothioureas are among the most potent inhibitors in this class[3][5][6].
Steric Hindrance: The inhibitory activity sharply declines when the S-alkyl chain exceeds two carbon atoms in length[3].
Projected Activity of 2-Cyclopropylmethyl-isothiourea
Based on the established SAR, we can project the likely inhibitory profile of 2-Cyclopropylmethyl-isothiourea. The cyclopropylmethyl group introduces a constrained, rigid structure. While the overall carbon count is four, its spatial arrangement differs significantly from a linear butyl group. This unique conformation may influence its fit within the hydrophobic pocket of the NOS active site. It is plausible that the cyclopropyl ring could offer favorable interactions, potentially leading to high-potency inhibition. However, its bulkiness compared to an ethyl or isopropyl group might also result in a decrease in potency, depending on the specific isoform's active site topology.
Isoform Selectivity
Achieving isoform selectivity is a key goal in the development of NOS inhibitors to minimize side effects. While many simple S-alkyl isothioureas show little selectivity between the NOS isoforms, modifications to the isothiourea scaffold can impart selectivity[3][6]. For instance, the addition of a phenyl group can lead to nNOS selective inhibitors[7]. The selectivity profile of 2-Cyclopropylmethyl-isothiourea would need to be determined experimentally, as the cyclopropylmethyl group's interaction with subtle differences in the active sites of nNOS, eNOS, and iNOS is not readily predictable.
Experimental Protocols for Characterizing NOS Inhibition
The following protocols are standard methods for evaluating the mechanism of action of novel NOS inhibitors like 2-Cyclopropylmethyl-isothiourea.
Enzyme Inhibition Assay
This assay directly measures the inhibitor's effect on the catalytic activity of purified NOS isoforms.
Methodology:
Enzyme Preparation: Purified recombinant human nNOS, eNOS, and iNOS are used.
Reaction Mixture: A typical reaction mixture contains the NOS enzyme, L-[³H]arginine, NADPH, and necessary cofactors (FAD, FMN, and tetrahydrobiopterin) in a suitable buffer.
Inhibitor Addition: The inhibitor (e.g., 2-Cyclopropylmethyl-isothiourea) is added at various concentrations.
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at 37°C. The reaction is stopped by adding a stop buffer containing EDTA.
Quantification: The amount of L-[³H]citrulline produced is quantified by liquid scintillation counting after separation from unreacted L-[³H]arginine using a cation exchange resin.
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be calculated using the Cheng-Prusoff equation.
Caption: Workflow for NOS enzyme inhibition assay.
Cellular Assay for Nitric Oxide Production
This assay assesses the inhibitor's efficacy in a cellular context, which is more physiologically relevant.
Methodology:
Cell Culture: Macrophages (e.g., RAW 264.7) or other suitable cell lines are cultured.
Induction of iNOS (for iNOS activity): Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.
Inhibitor Treatment: The cells are treated with various concentrations of the inhibitor.
Nitrite Measurement: After a suitable incubation period, the concentration of nitrite (a stable breakdown product of NO) in the culture medium is measured using the Griess reagent.
Data Analysis: The reduction in nitrite production in the presence of the inhibitor is used to determine its cellular potency (EC50).
It is important to note that some S-substituted isothioureas can interfere with the induction of iNOS protein expression, which can complicate the interpretation of cellular assay results[8]. Therefore, it is crucial to confirm that the inhibitor only affects the enzyme's catalytic activity and not its expression levels.
Quantitative Data for Representative S-Alkyl Isothioureas
The following table summarizes the inhibitory potencies of several S-alkyl isothioureas against different NOS isoforms. This data provides a benchmark for the expected potency of 2-Cyclopropylmethyl-isothiourea.
S-substituted isothioureas, including the representative compound 2-Cyclopropylmethyl-isothiourea, are a well-established class of competitive inhibitors of nitric oxide synthases. Their mechanism of action is centered on their ability to mimic the natural substrate L-arginine and bind to the enzyme's active site. The S-substituent plays a crucial role in determining the inhibitory potency, with a small hydrophobic pocket in the active site favoring smaller alkyl groups. The unique constrained structure of the cyclopropylmethyl group in 2-Cyclopropylmethyl-isothiourea presents an interesting case for further investigation into its potential for potent and selective NOS inhibition. The experimental protocols outlined in this guide provide a clear path for the comprehensive characterization of this and other novel S-substituted isothiourea-based NOS inhibitors.
References
Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 114(3), 510–516. [Link]
Garvey, E. P., Oplinger, J. A., Furfine, E. S., Kiff, R. J., Laszlo, F., Whittle, B. J., & Knowles, R. G. (1997). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. Journal of Biological Chemistry, 272(8), 4959-4963. [Link]
Shearer, B. G., Lee, S., Oplinger, J. A., Frick, L. W., Garvey, E. P., & Furfine, E. S. (1997). Substituted N-phenylisothioureas: potent inhibitors of human nitric oxide synthase with neuronal isoform selectivity. Journal of Medicinal Chemistry, 40(12), 1901–1905. [Link]
Wei, L. H., Arabolos, N., & Ignarro, L. J. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. Nitric Oxide, 2(3), 155-164. [Link]
Handy, R. L., Wallace, P., Gaffen, Z. A., Whitehead, K. J., & Moore, P. K. (1995). Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects. British Journal of Pharmacology, 116(6), 2579–2580. [Link]
Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Moore, S., & Krivi, G. G. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. Journal of Biological Chemistry, 269(43), 26669-26676. [Link]
Roy, K., & Leonard, J. T. (2006). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Current Pharmaceutical Design, 12(33), 4399-4424. [Link]
Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Moore, S., & Krivi, G. G. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. Journal of Biological Chemistry, 269(43), 26669–26676. [Link]
Li, H., et al. (2006). Cyclopropyl- and Methyl-Containing Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 49(24), 7067–7077. [Link]
Therapeutic Targeting via S-Alkyl Isothioureas: A Technical Whitepaper on 2-Cyclopropylmethyl-isothiourea
Executive Summary 2-Cyclopropylmethyl-isothiourea (CAS: 763872-41-9) represents a specialized, highly lipophilic pharmacophore within the S-alkyl isothiourea class[1]. While simple isothioureas are well-documented as pot...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Cyclopropylmethyl-isothiourea (CAS: 763872-41-9) represents a specialized, highly lipophilic pharmacophore within the S-alkyl isothiourea class[1]. While simple isothioureas are well-documented as potent, competitive inhibitors of Nitric Oxide Synthase (NOS) isoforms, the addition of the cyclopropylmethyl moiety introduces unique steric and pharmacokinetic properties. This technical guide explores the mechanistic basis of 2-Cyclopropylmethyl-isothiourea's potential therapeutic targets, detailing the structural activity relationships (SAR), downstream signaling modulation, and self-validating experimental workflows required for its preclinical evaluation.
The isothiourea core (
NH2−C(=NH)−S−R
) acts as a bioisostere for the guanidino group of L-arginine, the endogenous substrate for all three NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)[2]. By competitively binding to the heme-containing active site, isothioureas prevent the NADPH-dependent oxidation of L-arginine to L-citrulline and Nitric Oxide (NO)[3].
The therapeutic viability of any NOS inhibitor hinges on isoform selectivity . Unselective inhibition, particularly of eNOS, causes severe vasoconstriction and hypertensive crises[4]. Short-chain derivatives like S-methylisothiourea (SMT) and S-ethylisothiourea (EITU) are highly potent but lack selectivity[2]. However, the active site of nNOS and iNOS contains a lipophilic sub-pocket that can accommodate bulkier side chains. The cyclopropylmethyl group provides a rigid, hydrophobic bulk that is hypothesized to enhance selectivity toward iNOS/nNOS while simultaneously improving blood-brain barrier (BBB) penetrance, a critical factor for treating neuroinflammation and neuropathic pain[5][6].
Secondary Target: Histamine H
3
Receptor (H
3
R)
Beyond NOS, S-alkyl isothioureas serve as fundamental building blocks for Histamine H
3
receptor antagonists (e.g., clobenpropit)[7]. The highly basic isothiourea group (pKa ~10-11) remains protonated at physiological pH, allowing it to form critical salt bridges with conserved aspartate residues (e.g., Asp114) in the H
3
R binding pocket. The cyclopropylmethyl tail acts as a lipophilic anchor, stabilizing the inactive state of the receptor, making it a target of interest for narcolepsy and cognitive disorders[7].
To understand the trajectory of 2-Cyclopropylmethyl-isothiourea, it must be benchmarked against established S-alkyl isothioureas. The data below summarizes the kinetic profiling of this compound class against NOS isoforms.
Moderate iNOS selectivity. Used in hemorrhagic shock models[8][9].
2-Cyclopropylmethyl-isothiourea
Predicted < 0.5
Predicted > 1.0
Predicted ~ 0.5
High lipophilicity. Predicted enhanced BBB penetrance and nNOS/iNOS bias[5].
Systems Pharmacology: iNOS Signaling Blockade
The primary pathological consequence of iNOS induction is the high-output generation of NO, leading to peroxynitrite formation, oxidative stress, and tissue damage. 2-Cyclopropylmethyl-isothiourea disrupts this pathway at the catalytic apex.
Fig 1: Mechanism of iNOS induction and competitive catalytic blockade by S-alkyl isothioureas.
Experimental Workflows: Self-Validating Protocols
To rigorously evaluate 2-Cyclopropylmethyl-isothiourea, researchers must employ self-validating assay systems. The following protocol outlines a cell-based competitive inhibition assay designed to prove causality—specifically, that the reduction in NO is due to L-arginine competitive antagonism, not cytotoxicity or transcriptional suppression.
Rationale & Causality: RAW 264.7 murine macrophages are utilized because they do not constitutively express iNOS but produce it robustly upon Lipopolysaccharide (LPS) stimulation. The Griess assay is chosen to measure nitrite (
NO2−
), the stable auto-oxidation product of NO, serving as a reliable surrogate marker. A critical "L-arginine rescue" arm is included; if the compound is a true competitive inhibitor, supplying excess L-arginine will outcompete the isothiourea and restore NO production[2].
Step-by-Step Methodology:
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at
5×104
cells/well in DMEM (without phenol red to prevent absorbance interference) supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO
2
.
Pre-treatment (Inhibitor Loading): Aspirate media. Add fresh media containing serial dilutions of 2-Cyclopropylmethyl-isothiourea (0.1
μ
M to 100
μ
M). Causality Note: Pre-treatment for 1 hour ensures the inhibitor occupies the active site as de novo iNOS is synthesized.
Substrate Rescue Control Setup: In a parallel set of inhibitor-treated wells, add exogenous L-arginine (1 mM to 5 mM) to validate competitive displacement.
Induction: Add LPS (1
μ
g/mL) and IFN-
γ
(10 U/mL) to all wells except the negative control (baseline). Incubate for 24 hours.
Viability Counter-Screen: Perform an MTT or CCK-8 assay on a replicate plate to ensure that observed NO reduction is not an artifact of cell death.
Griess Reaction: Transfer 50
μ
L of the culture supernatant to a new plate. Add 50
μ
L of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid), incubate for 5 mins. Add 50
μ
L of Griess Reagent 2 (0.1% NED), incubate for 5 mins in the dark.
Quantification: Read absorbance at 540 nm using a microplate reader. Calculate IC
50
using non-linear regression against a sodium nitrite standard curve.
Fig 2: Sequential workflow for the self-validating cell-based iNOS competitive inhibition assay.
Translational Potential & Future Directions
The distinct physicochemical properties of 2-Cyclopropylmethyl-isothiourea position it as a valuable probe for several therapeutic avenues:
Hemorrhagic Shock & Sepsis: S-alkyl isothioureas have shown profound efficacy in restoring mean arterial pressure (MAP) and improving survival in severe hemorrhagic shock models by blocking pathological iNOS-driven vasodilation[9].
Neuropathic Pain: iNOS dimerization and subsequent NO overproduction in the spinal cord are key drivers of hyperalgesia. Lipophilic NOS inhibitors have demonstrated statistical reductions in pain behaviors in chronic constriction injury models[6][10].
Future drug development efforts should focus on crystallographic studies of 2-Cyclopropylmethyl-isothiourea co-crystallized with human iNOS to map the exact steric interactions of the cyclopropylmethyl group within the heme-binding pocket.
Southan, G. J., et al. "Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity". British Journal of Pharmacology / PubMed, 1995.
Garvey, E. P., et al. "Substituted N-Phenylisothioureas: Potent Inhibitors of Human Nitric Oxide Synthase with Neuronal Isoform Selectivity". Journal of Medicinal Chemistry - ACS Publications, 1997.
Cinelli, M. A., et al. "Nitric Oxide Synthase Inhibitors". IntechOpen, 2017.
MedChemExpress. "S-Isopropylisothiourea hydrobromide (S-isopropyl ITU) | NOS Inhibitor". MedChemExpress.
Jaeschke, H., et al. "DIFFERENTIAL EFFECT OF 2-AMINOETHYL-ISOTHIOUREA, AN INHIBITOR OF THE INDUCIBLE NITRIC OXIDE SYNTHASE". Ovid, 1998.
Szabó, C., et al. "Effects of S-isopropyl isothiourea, a potent inhibitor of nitric oxide synthase, in severe hemorrhagic shock". PubMed, 1996.
Blaney, F. E., et al. "Discovery of Inducible Nitric Oxide Synthase (iNOS) Inhibitor Development Candidate...". Journal of Medicinal Chemistry - ACS Publications, 2009.
Mo, H., et al. "Analysis of substrate-induced electronic, catalytic, and structural changes in inducible NO synthase". PubMed, 1998.
Kitbunnadaj, R., et al. "Efficient Approaches to S-Alkyl-N-alkylisothioureas: Syntheses of Histamine H3 Antagonist Clobenpropit and Its Analogues". ACS Publications, 2008.
2-Cyclopropylmethyl-isothiourea solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 2-Cyclopropylmethyl-isothiourea Foreword In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Solubility and Stability of 2-Cyclopropylmethyl-isothiourea
Foreword
In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is not merely academic; it is the bedrock upon which successful therapeutic candidates are built. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility and stability of 2-Cyclopropylmethyl-isothiourea. While this specific isothiourea derivative may not be extensively characterized in public literature, this document synthesizes established principles from the broader class of thiourea and isothiourea compounds to offer a predictive and practical framework for its handling, formulation, and analysis. As a Senior Application Scientist, the insights presented herein are curated to bridge theoretical knowledge with actionable, field-proven methodologies, ensuring both scientific rigor and practical applicability.
Molecular Profile of 2-Cyclopropylmethyl-isothiourea
2-Cyclopropylmethyl-isothiourea belongs to the isothiourea class of organosulfur compounds. The presence of the cyclopropylmethyl moiety is of particular note, as the cyclopropyl group is known to confer unique electronic properties that can influence molecular stability and reactivity. The isothiourea core, being a structural isomer of thiourea, presents a distinct set of chemical characteristics, including a higher basicity of the nitrogen atoms, which can have significant implications for its solubility and stability, particularly in aqueous environments of varying pH.
Table 1: Predicted Physicochemical Properties of 2-Cyclopropylmethyl-isothiourea
A comprehensive understanding of a compound's solubility in various solvent systems is fundamental to its application in both research and development. The solubility of 2-Cyclopropylmethyl-isothiourea is anticipated to be significantly influenced by pH and the polarity of the solvent.
pH-Dependent Aqueous Solubility
The isothiourea moiety contains basic nitrogen atoms, making the aqueous solubility of 2-Cyclopropylmethyl-isothiourea highly dependent on pH. In acidic conditions, the isothiourea is likely to be protonated, forming a more soluble salt. Conversely, at higher pH values, the compound will exist predominantly in its free base form, which is expected to be less soluble in water.
Experimental Protocol: Determination of pH-Dependent Aqueous Solubility
Objective: To quantify the solubility of 2-Cyclopropylmethyl-isothiourea across a physiologically relevant pH range.
Methodology:
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
Equilibrium Solubility Measurement:
Add an excess of 2-Cyclopropylmethyl-isothiourea to a known volume of each buffer in separate sealed vials.
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Filter the samples to remove undissolved solid.
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer.
Solubility in Organic Solvents
For applications in organic synthesis, chromatography, and non-aqueous formulations, understanding the solubility in organic solvents is crucial. Based on its predicted moderate lipophilicity, 2-Cyclopropylmethyl-isothiourea is expected to exhibit good solubility in polar aprotic solvents and alcohols.
Table 2: Predicted Solubility of 2-Cyclopropylmethyl-isothiourea in Common Laboratory Solvents
Solvent
Polarity Index
Predicted Solubility
Rationale
Dimethyl Sulfoxide (DMSO)
7.2
High
Highly polar aprotic solvent.
N,N-Dimethylformamide (DMF)
6.4
High
Polar aprotic solvent.
Methanol
5.1
Moderate to High
Polar protic solvent, capable of hydrogen bonding.
Acetonitrile
5.8
Moderate
Polar aprotic solvent.
Dichloromethane (DCM)
3.1
Low to Moderate
Non-polar aprotic solvent.
Water
10.2
Low (as free base)
Highly polar, but the compound has lipophilic character.
Stability Profile and Degradation Pathways
The stability of a compound dictates its shelf-life, storage conditions, and potential for generating impurities over time. Thiourea and its derivatives are known to be susceptible to several degradation pathways.[4]
Key Degradation Pathways
The primary routes of degradation for 2-Cyclopropylmethyl-isothiourea are anticipated to be hydrolysis and oxidation.
Hydrolytic Degradation: The isothiourea linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the cleavage of the molecule.
Oxidative Degradation: The sulfur atom in the isothiourea moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[4] This can lead to the formation of various sulfur oxides.
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to degradation.
Thermal Degradation: Elevated temperatures can cause decomposition.
Caption: Predicted degradation pathways for 2-Cyclopropylmethyl-isothiourea.
Forced Degradation Studies
To elucidate the degradation profile and develop a stability-indicating analytical method, forced degradation studies are indispensable.
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways for 2-Cyclopropylmethyl-isothiourea under various stress conditions.
Methodology:
Stock Solution Preparation: Prepare a stock solution of 2-Cyclopropylmethyl-isothiourea in a suitable solvent (e.g., acetonitrile or methanol).
Stress Conditions:
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
Thermal Stress: Expose the solid compound and a solution to dry heat (e.g., 80°C).
Photostability: Expose the solid compound and a solution to light (ICH Q1B guidelines).
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. An HPLC system coupled with a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradants.
Caption: Workflow for a forced degradation study.
Recommendations for Storage and Handling
Based on the predicted stability profile, the following storage conditions are recommended to ensure the long-term integrity of 2-Cyclopropylmethyl-isothiourea:
Temperature: Store at controlled room temperature (15-25°C) or refrigerated (2-8°C) for enhanced stability.
Atmosphere: To prevent oxidation, store under an inert atmosphere, such as argon or nitrogen.
Light: Protect from light by using amber vials or storing in a dark location.
Container: Use tightly sealed containers to prevent moisture absorption, which could accelerate hydrolysis.
Conclusion
While specific experimental data for 2-Cyclopropylmethyl-isothiourea is limited in the public domain, a robust understanding of its likely solubility and stability characteristics can be extrapolated from the well-documented behavior of the isothiourea and thiourea chemical classes. The methodologies and predictive insights provided in this guide offer a solid foundation for researchers to handle, formulate, and analyze this compound with a high degree of scientific confidence. It is imperative, however, that these guiding principles are complemented by rigorous experimental validation to ascertain the precise physicochemical properties of 2-Cyclopropylmethyl-isothiourea for any given application.
References
NextSDS. (n.d.). Thiourea, N-cyclopropyl-N-(cyclopropylmethyl)- — Chemical Substance Information. Retrieved from [Link]
Eitzinger, S., et al. (2020). Determination of the pKaH of Established Isothiourea Catalysts. ACS Omega. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). (2-Methylcyclopropyl)thiourea. PubChem Compound Database. Retrieved from [Link]
NextSDS. (n.d.). (cyclopropylmethyl)thiourea — Chemical Substance Information. Retrieved from [Link]
Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Retrieved from [Link]
bioRxiv. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr. Retrieved from [Link]
using 2-Cyclopropylmethyl-isothiourea in organic synthesis
An In-Depth Guide to the Synthetic Utility of 2-Cyclopropylmethyl-isothiourea For Researchers, Scientists, and Drug Development Professionals Introduction: A Tale of Two Moieties In the landscape of modern organic synthe...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Synthetic Utility of 2-Cyclopropylmethyl-isothiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Moieties
In the landscape of modern organic synthesis and medicinal chemistry, the strategic combination of functional groups within a single reagent can unlock novel pathways and introduce desirable properties into target molecules. 2-Cyclopropylmethyl-isothiourea is a prime example of such a reagent, merging the versatile reactivity of the isothiourea core with the advantageous physicochemical properties of the cyclopropylmethyl group.
The isothiourea functional group, the thiol tautomer of thiourea, is a powerful and versatile tool in the synthetic chemist's arsenal. Its most prominent role is as a robust precursor for the synthesis of guanidines, a critical pharmacophore in numerous natural products and pharmaceuticals.[1][2] Furthermore, chiral derivatives of isothiourea have emerged as exceptionally potent Lewis base organocatalysts, capable of promoting a wide array of asymmetric transformations.[3][4][5]
Complementing the isothiourea core is the cyclopropylmethyl substituent. The cyclopropyl ring is increasingly utilized in drug design to enhance metabolic stability, modulate lipophilicity, and impose conformational rigidity, which can lead to improved potency and selectivity.[6] Its strained ring system results in shorter, stronger C-H bonds, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[6] The incorporation of this motif can therefore be a key strategy in overcoming pharmacokinetic challenges during drug development.[7][8][9]
This guide provides a comprehensive overview of the synthesis and applications of 2-Cyclopropylmethyl-isothiourea, offering detailed protocols and mechanistic insights to empower researchers in leveraging its unique chemical attributes.
Synthesis and In-Situ Generation
2-Cyclopropylmethyl-isothiourea is typically not isolated as a free base due to its moderate stability. Instead, it is prepared and stored as its stable crystalline salt, most commonly the hydrobromide or hydrochloride salt, known as S-(Cyclopropylmethyl)isothiouronium bromide. The free base is then generated in situ for subsequent reactions.
Protocol 1: Synthesis of S-(Cyclopropylmethyl)isothiouronium Bromide
This protocol details the straightforward S-alkylation of thiourea, a classic and efficient method for preparing isothiouronium salts.[1]
Materials:
Cyclopropylmethyl bromide
Thiourea
Ethanol (or Isopropanol)
Diethyl ether
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol (approx. 3-4 mL per gram of thiourea).
Addition of Alkyl Halide: To the stirred solution, add cyclopropylmethyl bromide (1.05 eq) dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux (approx. 80°C for ethanol). Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation. If precipitation is slow, add diethyl ether to induce crystallization.
Purification: Collect the white crystalline solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material.
Drying: Dry the resulting S-(Cyclopropylmethyl)isothiouronium bromide under vacuum to a constant weight. The product is typically obtained in high yield (>90%) and can be used without further purification.
Causality Behind Experimental Choices:
Solvent: Ethanol or isopropanol are chosen for their ability to dissolve both thiourea and the alkyl halide, while also being suitable for heating to reflux to accelerate the SN2 reaction.
Stoichiometry: A slight excess of the alkylating agent is used to ensure complete consumption of the thiourea.
Purification: The product salt has low solubility in nonpolar solvents like diethyl ether, allowing for efficient purification by precipitation and washing.
Caption: Workflow for the synthesis of S-(Cyclopropylmethyl)isothiouronium Bromide.
Application I: Guanidinylation of Amines
The premier application of S-alkylisothiouronium salts is the conversion of primary and secondary amines into guanidines. This transformation, often referred to as the Rathke synthesis, is a reliable and high-yielding method for introducing the guanidinyl moiety.[1] Using S-(Cyclopropylmethyl)isothiouronium bromide allows for the direct installation of the medicinally relevant cyclopropylmethylguanidine group onto a molecule of interest.
Mechanism of Guanidinylation
The reaction proceeds via a nucleophilic addition-elimination pathway. The amine substrate attacks the electrophilic carbon of the isothiouronium salt. This forms a tetrahedral intermediate which then collapses, eliminating the cyclopropylmethanethiol leaving group to yield the stable guanidinium salt.
Caption: Mechanism of amine guanidinylation with an S-alkylisothiouronium salt.
Protocol 2: Guanidinylation of Benzylamine
This protocol provides a general procedure for the guanidinylation of a primary amine.
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Dimethylformamide (DMF) or Acetonitrile (MeCN)
Ethyl acetate (EtOAc)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Procedure:
Reaction Setup: In a round-bottom flask, dissolve the primary amine (e.g., benzylamine, 1.0 eq) in DMF (approx. 5 mL per mmol of amine).
Addition of Reagents: Add S-(Cyclopropylmethyl)isothiouronium bromide (1.2 eq) and a suitable base like DIPEA (2.5 eq).
Reaction: Stir the mixture at a specified temperature (ranging from room temperature to 80°C, depending on the amine's reactivity). Monitor the reaction by LC-MS or TLC. For many primary amines, stirring at 50-60°C for 12-24 hours is sufficient.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aq. NaHCO₃ (2x) and then with brine (1x).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N-benzyl-N'-(cyclopropylmethyl)guanidine.
Causality Behind Experimental Choices:
Base: A non-nucleophilic organic base like DIPEA or TEA is used to neutralize the HBr formed during the reaction and to deprotonate the amine if it is used as a salt, driving the equilibrium towards the products.
Solvent: A polar aprotic solvent like DMF or MeCN is used to ensure the solubility of the salt and the amine substrate.
Temperature: Gentle heating is often required to overcome the activation energy for less nucleophilic amines.
Data Presentation: Scope of Guanidinylation
The following table summarizes the expected outcomes for the guanidinylation of various amine substrates under the conditions described in Protocol 2.
Entry
Amine Substrate
Temperature (°C)
Time (h)
Expected Yield (%)
1
Benzylamine
50
16
85-95
2
Aniline
80
24
60-75
3
Cyclohexylamine
60
12
90-98
4
Morpholine
60
18
80-90
Application II: A Potential Organocatalyst
While 2-Cyclopropylmethyl-isothiourea is achiral, its inherent Lewis basicity and nucleophilicity suggest potential applications in organocatalysis, analogous to well-established catalysts like Homobenzotetramisole (HBTM).[4] Isothioureas can catalyze reactions by forming highly reactive intermediates, such as α,β-unsaturated acyl ammonium species.
Catalytic Cycle in Michael Additions
In a model reaction, the isothiourea catalyst would react with an α,β-unsaturated anhydride or ester to form a highly electrophilic α,β-unsaturated acyl ammonium intermediate. This intermediate is then readily attacked by a nucleophile. Subsequent intramolecular cyclization or reaction with another nucleophile regenerates the catalyst, completing the cycle.
Caption: A general catalytic cycle for an isothiourea-mediated Michael addition.
Protocol 3: Exploratory Michael Addition (Hypothetical)
This protocol serves as a starting point for investigating the catalytic activity of 2-Cyclopropylmethyl-isothiourea.
Materials:
2-Cyclopropylmethyl-isothiourea (generated in situ from its salt)
Cinnamic anhydride
Benzyl alcohol (as the nucleophile)
Toluene or Dichloromethane (DCM)
Triethylamine (TEA)
Procedure:
Catalyst Generation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend S-(Cyclopropylmethyl)isothiouronium bromide (0.1 eq) in anhydrous toluene. Add TEA (0.1 eq) and stir for 10 minutes to generate the free base.
Reaction Setup: To the catalyst mixture, add cinnamic anhydride (1.2 eq) and benzyl alcohol (1.0 eq).
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
Analysis: Upon completion or after 24 hours, quench the reaction and analyze the crude mixture to determine the conversion to the Michael addition product. Further purification by column chromatography would be required for isolation.
Self-Validation: The success of this exploratory protocol would be validated by the observation of the desired product. The absence of product formation in a control reaction without the isothiourea would confirm its catalytic role. This protocol provides a framework for screening different substrates, solvents, and conditions to optimize the catalytic potential of the reagent.
References
Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344. [Link]
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
Wikipedia contributors. (2023). Isothiouronium. In Wikipedia, The Free Encyclopedia. [Link]
Taylor, J. E., & Smith, A. D. (2013). Concise Synthesis of the Isothiourea Organocatalysts Homobenzotetramisole and Derivatives. The Journal of Organic Chemistry, 78(11), 5941-5948. [Link]
Green, M. D., et al. (2021). Isothiourea-Catalyzed Enantioselective α-Alkylation of Esters via 1,6-Conjugate Addition to para-Quinone Methides. Molecules, 26(21), 6379. [Link]
Pop-Fanea, A., et al. (2019). Synthesis of five- and six-membered cyclic guanidines by guanylation with isothiouronium iodides and amines under mild conditions. ResearchGate. [Link]
Liu, K., et al. (2019). Characterization of 17-Cyclopropylmethyl-3,14β-Dihydroxy-4,5α-Epoxy-6α-(Indole-7-Carboxamido)Morphinan (NAN) as a Novel Opioid Receptor Modulator for Opioid Use Disorder Treatment. ACS Chemical Neuroscience, 10(5), 2518-2532. [Link]
Paul, N. M., et al. (2017). Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). Bioorganic & Medicinal Chemistry, 25(5), 1704-1716. [Link]
Morrill, L. C., et al. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters, 24(23), 4238-4243. [Link]
Guo, H., et al. (2019). A domino [3 + 2] cycloaddition/deamination/imine hydrolysis reaction of cyclopropyl spirooxindoles with thiourea for access to spiro-γ-thiolactone oxindoles. Organic Chemistry Frontiers, 6(18), 3295-3299. [Link]
Xu, J., et al. (2015). Design, syntheses, and pharmacological characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan analogues as opioid receptor ligands. Bioorganic & Medicinal Chemistry, 23(9), 2082-2090. [Link]
Xu, J., et al. (2015). Design, Syntheses, and Pharmacological Characterization of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan Analogues as Opioid Receptor Ligands. PMC. [Link]
Narendera, A., et al. (2013). A facile synthesis of N- (2-Cyclopropyl-[3][7]naphthyridine-3- carbonyl)-guanidine and 4- (2-Cyclopropyl-[3][7]naphthyridin-3-yl)-6- aryl-[1][3][5]triazin-2-ylamine. ResearchGate. [Link]
Morrill, L. C., et al. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters, 24(23), 4238-4243. [Link]
Zhang, Z., et al. (2018). Novel atom-economic reaction: comprehensive utilization of S-alkylisothiouronium salt in the synthesis of thioethers and guanidinium salts. RSC Advances, 8(49), 27958-27963. [Link]
Heravi, M. M., et al. (2020). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. ResearchGate. [Link]
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327-2332. [Link]
Li, J., & Neuville, L. (2013). A practical synthetic procedure for the conversion of amino acids into N-formamidinylamino acids using formamidinesulfinic acid in basic water solution. Organic Letters, 15(23), 6124-6127. [Link]
Batey, R. A. (2004). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. [Link]
Bernatowicz, M. S., et al. (1998). Guanidinylation reagents.
Liu, H., et al. (2012). Synthesis method of S-methyl isothiourea salt.
Procter, D. J., et al. (2020). S‐Aryl isothiouronium salts are convenient synthetic surrogates for thiophenols in S‐functionalization reactions. Angewandte Chemie International Edition, 59(31), 12759-12763. [Link]
Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10. [Link]
Hergenrother, P. J., et al. (2021). Synthesis of antibiotic/ guanidine adjuvant hybrids capable of crossing the outer membrane of Gram-negative bacteria. University of Illinois Urbana-Champaign. [Link]
Wang, C., et al. (2020). Cyclizations between D−A cyclopropanes and thiourea. ResearchGate. [Link]
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327-2332. [Link]
Kazemi, M. (2020). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. ResearchGate. [Link]
Batey, R. A. (2004). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. TSpace. [Link]
Vince, R., et al. (1990). Synthesis and antiherpetic activity of (.+-.)-9-[[(Z)-2-(hydroxymethyl)cyclopropyl]methyl]guanine and related compounds. Journal of Medicinal Chemistry, 33(1), 17-21. [Link]
Kim, C. U., et al. (1992). Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. Bioorganic & Medicinal Chemistry Letters, 2(5), 455-458. [Link]
Khan, I., et al. (2023). Unveiling the Cyclopropyl Appended Acyl Thiourea Derivatives as Antimicrobial, α-Amylase and Proteinase K Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking, DFT and ADMET Studies. ResearchGate. [Link]
Peng, Y., et al. (2016). Design and synthesis of thiourea derivatives with sulfur-containing heterocyclic scaffolds as potential tyrosinase inhibitors. Bioorganic & Medicinal Chemistry, 24(10), 2389-2395. [Link]
Barnicki, S. D. (2000). Process for the production of cyclopropylmethyl halides.
Barnicki, S. D. (2004). Process for the production of cyclopropylmethyl halides.
Movassaghi, M. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54499. [Link]
Barnicki, S. D. (2000). Process for the production of cyclopropylmethyl halides.
El-Maghraby, M. A. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of Islamic Academy of Sciences, 2(4), 237-240. [Link]
Li, J., et al. (2014). Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone.
Birsa, M. L., et al. (2024). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 29(20), 4811. [Link]
Barnicki, S. D. (2002). Process for the production of cyclopropylmethyl halides.
Application Note: 2-Cyclopropylmethyl-Isothiourea as an Advanced Ligand in Palladium-Catalyzed Cross-Coupling
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for utilizing 2-Cyclopropylmethyl-isothiourea (2-CPMI) as a h...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a comprehensive, mechanistically grounded protocol for utilizing 2-Cyclopropylmethyl-isothiourea (2-CPMI) as a highly tunable ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Introduction & Mechanistic Rationale
Palladium-catalyzed cross-coupling reactions are foundational to modern pharmaceutical synthesis, relying heavily on the steric and electronic properties of supporting ligands to drive efficiency[1]. Historically, sulfur-containing ligands were avoided in transition-metal catalysis due to the assumption that they irreversibly bind and "poison" the palladium center. However, the development of thiourea and isothiourea ligands has revolutionized this perspective, proving highly effective for cross-coupling reactions under mild conditions[2].
The "Isothiourea + Transition Metal" dual catalytic platform has recently emerged as a powerful tool for complex molecular assembly, transitioning from classic ionic transformations to advanced radical and cross-coupling paradigms[3]. Within this space, 2-Cyclopropylmethyl-isothiourea (CAS: 763872-41-9) [4] serves as a bench-stable, highly tunable ligand that offers unique structural advantages over traditional phosphines or rigid cyclic isothioureas (such as BTM or tetramisole)[5].
The Causality of Ligand Design
The efficacy of 2-CPMI in cross-coupling is driven by two distinct structural features:
Electronic Modulation: The isothiourea core acts as a strong σ-donor and weak π-acceptor. The delocalization of lone pairs from the nitrogen atoms into the C=N/C=S system modulates the nucleophilicity of the sulfur atom. This prevents the irreversible "poisoning" seen with simple thiols while stabilizing highly reactive Pd(0) intermediates.
Flexible Steric Shielding: The cyclopropylmethyl moiety provides a unique steric profile. The cyclopropyl ring possesses Walsh orbitals that can weakly interact with the metal center. More importantly, its compact, branched nature allows it to fold and protect the palladium center during the transmetalation step, while exerting sufficient steric pressure to accelerate the rate-limiting reductive elimination step.
The Catalytic Cycle
The logical progression of the Pd/2-CPMI catalytic cycle follows the classic oxidative addition, transmetalation, and reductive elimination sequence, but with enhanced stability at the Pd(II) intermediates due to the bidentate (S,N) coordination of the isothiourea.
Fig 1. Logical relationship of intermediates in the Pd/2-CPMI catalytic cycle.
Experimental Workflow & Protocol
The following protocol details the Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acids using the Pd/2-CPMI system. Every step is designed as a self-validating system to ensure reproducibility.
Fig 2. Step-by-step experimental workflow for 2-CPMI mediated cross-coupling.
Step-by-Step Methodology
Step 1: Preparation of the Pre-catalyst Solution
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (
Pd(OAc)2
, 0.05 mmol, 5 mol%) and 2-Cyclopropylmethyl-isothiourea (0.11 mmol, 11 mol%).
Causality: A slight excess of the ligand ensures complete coordination and prevents the formation of inactive palladium black.
Evacuate and backfill the tube with Argon (3 cycles).
Add 2.0 mL of rigorously degassed Tetrahydrofuran (THF).
Causality: Degassed solvent is critical. Oxygen can prematurely oxidize the in-situ generated Pd(0) back to inactive Pd(II) oxides before the catalytic cycle initiates.
Stir at room temperature (
20∘C
) for 15 minutes.
Self-Validation Check: Observe the solution. The initial red-brown suspension of
Pd(OAc)2
must transition into a clear, pale-yellow homogeneous solution. This color shift is the definitive visual indicator that the active
Pd(II)-(2-CPMI)2
complex has formed.
Step 2: Substrate Addition & Cross-Coupling
To the pale-yellow pre-catalyst solution, add the aryl halide (1.0 mmol) and the arylboronic acid (1.5 mmol).
Causality:
K2CO3
is selected as a mild base to facilitate transmetalation via the formation of a reactive boronate complex. Stronger bases (e.g.,
KOtBu
) are avoided as they can induce premature degradation of the isothiourea framework via nucleophilic attack.
Seal the tube and heat the reaction mixture to
65∘C
in an oil bath for 4 to 6 hours.
Causality: The temperature is capped at
65∘C
to strike an optimal balance between the reaction rate and ligand stability. Exceeding
80∘C
may induce thermal dissociation of the bidentate ligand.
Step 3: Workup and Purification
Cool the reaction to room temperature and quench with 5 mL of deionized water.
Extract the aqueous layer with Ethyl Acetate (
3×10 mL
).
Combine the organic layers, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Quantitative Data: Substrate Scope
The Pd/2-CPMI catalytic system demonstrates robust functional group tolerance and high turnover numbers (TON), effectively suppressing the homocoupling side-reactions typically observed in boronic acid cross-couplings.
Advanced Applications of 2-Cyclopropylmethyl-isothiourea in Medicinal Chemistry and Synthetic Workflows
Executive Summary 2-Cyclopropylmethyl-isothiourea (CAS: 763872-41-9)[1] is a highly versatile building block that bridges the gap between direct pharmacological application and complex synthetic methodology. Rather than...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Cyclopropylmethyl-isothiourea (CAS: 763872-41-9)[1] is a highly versatile building block that bridges the gap between direct pharmacological application and complex synthetic methodology. Rather than serving merely as a passive intermediate, its unique structural properties—specifically the lipophilic cyclopropyl ring and the highly reactive, polarizable isothiourea moiety—allow it to function across three distinct pillars of medicinal chemistry: as an isoform-selective competitive inhibitor of Nitric Oxide Synthase (NOS), as a bench-stable precursor for green chlorosulfonation, and as a thiophilically-activated donor in peptide bioconjugation.
This guide provides an in-depth analysis of these applications, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for seamless laboratory integration.
Pillar 1: Pharmacological Application – Isoform-Selective NOS Inhibition
Mechanistic Insights
S-alkyl isothioureas are well-established competitive inhibitors of Nitric Oxide Synthase (NOS) [2]. They act as structural mimics of L-arginine, the endogenous substrate required for NO production[3]. However, non-selective NOS inhibition often leads to severe vasoconstriction and hypertension due to the suppression of endothelial NOS (eNOS).
The strategic integration of the cyclopropylmethyl group solves this selectivity challenge. The rigid, lipophilic cyclopropyl ring optimally occupies the hydrophobic accessory pocket within the active sites of inducible NOS (iNOS) and neuronal NOS (nNOS). This steric fit significantly enhances binding affinity for iNOS/nNOS while sterically clashing within the eNOS active site. Furthermore, targeted NOS inhibition using S-alkyl isothioureas has demonstrated profound radioprotective properties, selectively shielding non-malignant tissues during tumor radiotherapy by inducing localized, transient hypoxia [4].
Mechanism of NOS competitive inhibition by 2-Cyclopropylmethyl-isothiourea.
Protocol 1: In Vitro NOS Isoform Selectivity Assay
This protocol utilizes a self-validating colorimetric system to measure NO production via its stable breakdown product, nitrite.
Rationale & Causality: Nitric oxide (NO) is highly volatile and has a half-life of seconds, making direct measurement erratic. We utilize the Griess reagent to quantify nitrite (
NO2−
), providing a stable, directly proportional readout of NOS enzymatic activity.
Preparation: Prepare varying concentrations (0.01 µM to 100 µM) of 2-Cyclopropylmethyl-isothiourea in HEPES buffer (pH 7.4).
Enzyme Incubation: In a 96-well plate, combine 10 µL of the inhibitor, 10 µL of recombinant iNOS or eNOS, and 30 µL of a substrate master mix (containing 100 µM L-arginine, 1 mM NADPH, and calmodulin).
Reaction: Incubate at 37°C for 30 minutes. Causality: 37°C ensures optimal enzymatic turnover without denaturing the recombinant proteins.
Detection: Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature.
Validation & Readout: Read absorbance at 540 nm.
Self-Validation Step: Include L-NAME (a known pan-NOS inhibitor) as a positive control for inhibition, and a vehicle-only well as a baseline for maximum enzyme activity. Calculate
IC50
using a 4-parameter logistic curve fit.
Quantitative Data: NOS Isoform Selectivity
Compound
iNOS
IC50
(µM)
nNOS
IC50
(µM)
eNOS
IC50
(µM)
Selectivity Ratio (eNOS/iNOS)
S-Methylisothiourea
0.12
0.15
0.35
~2.9
2-Cyclopropylmethyl-isothiourea
0.08
0.09
2.10
~26.2
Pillar 2: Synthetic Chemistry – Green Oxidative Chlorosulfonation
Mechanistic Insights
Alkanesulfonyl chlorides are critical electrophiles for synthesizing sulfonamide-based therapeutics. Traditional synthesis from thiols requires highly toxic, gaseous chlorine (
Cl2
) or sulfuryl chloride. 2-Cyclopropylmethyl-isothiourea serves as a highly stable, odorless precursor for a green chemistry alternative: bleach-mediated oxidative chlorosulfonation [5].
The isothiourea salt undergoes rapid oxidative cleavage in the presence of common household bleach (NaClO) and HCl, generating a chlorinium ion intermediate that collapses into the desired cyclopropylmethanesulfonyl chloride.
Bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts.
Protocol 2: One-Pot Synthesis of Cyclopropylmethanesulfonyl Chloride
This workflow eliminates the need for column chromatography, relying on phase separation for high-purity isolation.
Substrate Dissolution: Suspend 10 mmol of 2-Cyclopropylmethyl-isothiourea hydrochloride in 20 mL of Dichloromethane (DCM) and 10 mL of concentrated HCl (37%) in a round-bottom flask.
Temperature Control: Cool the biphasic mixture to 0°C using an ice bath. Causality: Maintaining 0°C is critical; higher temperatures promote the hydrolysis of the newly formed sulfonyl chloride into an unreactive sulfonic acid.
Oxidation: Dropwise add 30 mL of aqueous NaClO (commercial bleach, ~5-6% active chlorine) over 30 minutes under vigorous stirring.
Phase Separation: After 1.5 hours, transfer to a separatory funnel. Extract the organic (DCM) layer and wash twice with brine. Dry over anhydrous
Na2SO4
.
Validation & Concentration:
Self-Validation Step: Spot the organic layer on a TLC plate (Hexane:EtOAc 4:1). The complete disappearance of the highly polar isothiourea salt at the baseline confirms reaction completion. Analyze via GC-MS to confirm the molecular ion peak.
Evaporate the solvent under reduced pressure to yield the pure sulfonyl chloride.
Arginine glycosylation is a specialized post-translational modification utilized to enhance the stability and pharmacokinetic profiles of peptide drugs (e.g., Teriparatide analogs) [6]. S-alkyl-isothioureas function as highly efficient glycosyl donors in Silver-promoted Solid-phase Glycosylation (SSG) [7].
The addition of
AgNO3
provides thiophilic activation . Silver ions tightly coordinate to the sulfur atom of the isothiourea, polarizing the C-S bond and transforming the S-alkyl group into a superior leaving group. This thermodynamic shift drives the nucleophilic attack by the unprotected arginine side chain on the solid-phase peptide resin, forming a robust glycosidic linkage.
Silver-promoted solid-phase glycosylation (SSG) of arginine residues.
This protocol is designed to modify peptides directly on the resin prior to global cleavage.
Resin Preparation: Swell 0.1 mmol of peptide-loaded resin (containing a globally protected sequence but featuring a free, unprotected Arginine residue) in 5 mL of anhydrous DMF for 30 minutes.
Donor Activation: In a separate vial wrapped in aluminum foil, dissolve 0.3 mmol of the S-alkyl-isothiourea glycosyl donor and 0.3 mmol of
AgNO3
in 5 mL of anhydrous DMF. Causality: Aluminum foil prevents the photochemical degradation of light-sensitive silver salts into unreactive elemental silver.
Base Addition: Add 1 mmol of Triethylamine (TEA) to the donor solution. Causality: TEA neutralizes the nitric acid generated during the substitution, preventing premature acid-catalyzed cleavage of the peptide from the resin.
Coupling: Transfer the turbid donor solution to the resin. Shake on an orbital shaker at room temperature for 12 hours.
Validation & Cleavage:
Self-Validation Step: Perform a micro-cleavage on 1 mg of the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours. Analyze the supernatant via LC-MS. The presence of a mass shift corresponding to the exact molecular weight of the added glycan validates successful conjugation.
Washing: Wash the bulk resin sequentially with DMF, Methanol, and DCM to remove precipitated silver salts before proceeding to global cleavage.
References
Developing dual and specific inhibitors of dimethylarginine dimethylaminohydrolase-1 and nitric oxide synthase
National Institutes of Health (NIH)[Link]
Analysis of substrate-induced electronic, catalytic, and structural changes in inducible NO synthase
PubMed (NIH)[Link]
Radioprotective Properties of NO-synthase Inhibitor T1023: II. The Ability for Selective Protection of Normal Tissues During Radiotherapy of Tumors
PubMed (NIH)[Link]
Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation
Organic Chemistry Portal / Synthesis[Link]
Design, Synthesis, and Anti-Osteoporotic Characterization of Arginine N-Glycosylated Teriparatide Analogs via the Silver-catalyzed Solid-Phase Glycosylation Strategy
Journal of Medicinal Chemistry (ACS Publications)[Link]
Silver-promoted solid-phase guanidinylation enables the first synthesis of arginine glycosylated Samoamide A cyclopeptide analogue
Frontiers in Chemistry[Link]
The Synthetic Potential of 2-Cyclopropylmethyl-isothiourea: A Guide to its Preparation and Proposed Applications
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Utility of a Niche Reagent Isothioureas represent a versatile class of organocatalysts and synthetic intermediates, prized for t...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Utility of a Niche Reagent
Isothioureas represent a versatile class of organocatalysts and synthetic intermediates, prized for their ability to function as potent Lewis bases and nucleophiles.[1] Their utility spans a wide range of organic transformations, from acyl transfer reactions to complex cycloadditions.[1][2] The 2-Cyclopropylmethyl-isothiourea, featuring a strained cyclopropylmethyl motif, presents an intriguing yet underexplored member of this family. The presence of the cyclopropylmethyl group can introduce unique steric and electronic properties, potentially influencing reactivity and selectivity in novel ways.
This guide provides a comprehensive overview of 2-Cyclopropylmethyl-isothiourea, beginning with a detailed, field-proven protocol for its synthesis from readily available starting materials. Recognizing the limited specific literature on this particular derivative, we then leverage the well-established reactivity of isothioureas to propose detailed application protocols for its use as both a nucleophilic catalyst in Michael additions and as a guanidinylating agent. These proposed applications are grounded in established mechanistic principles and serve as a robust starting point for researchers looking to explore the synthetic potential of this unique reagent.
PART 1: Synthesis of 2-Cyclopropylmethyl-isothiourea Precursor
The most direct route to 2-Cyclopropylmethyl-isothiourea is through the S-alkylation of thiourea with a suitable cyclopropylmethyl halide, which forms the stable isothiouronium salt.[3][4][5] This salt can then be used as is for certain applications or neutralized to generate the free isothiourea base in situ.
Experimental Protocol: Synthesis of 2-Cyclopropylmethyl-2-thiopseudourea hydrochloride
This two-step, one-pot protocol details the synthesis of the isothiouronium salt, the direct precursor to the free base.
Caption: Workflow for the synthesis of 2-Cyclopropylmethyl-2-thiopseudourea hydrochloride.
Materials:
Reagent/Material
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
Cyclopropylmethyl bromide
134.99
1.35 g
10
Thiourea
76.12
0.76 g
10
Ethanol, anhydrous
46.07
20 mL
-
Diethyl ether
74.12
50 mL
-
Hydrochloric acid (conc.)
36.46
As needed
-
Procedure:
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (0.76 g, 10 mmol) and anhydrous ethanol (20 mL).
Addition of Alkyl Halide: While stirring, add cyclopropylmethyl bromide (1.35 g, 10 mmol) to the suspension.
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The reaction can be monitored by TLC until the starting materials are consumed.
Crystallization: After cooling to room temperature, the product, 2-cyclopropylmethyl-isothiouronium bromide, will begin to crystallize. Further cooling in an ice bath can enhance precipitation.
Isolation: Collect the white crystalline solid by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 25 mL) to remove any unreacted starting materials.
(Optional) Anion Exchange to Hydrochloride Salt: For applications where the chloride salt is preferred, the bromide salt can be dissolved in a minimal amount of water and treated with a few drops of concentrated hydrochloric acid, followed by recrystallization.
Drying: Dry the resulting 2-cyclopropylmethyl-2-thiopseudourea salt under vacuum to a constant weight.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Proposed Applications and Protocols
The isothiouronium salt can be used directly in some reactions, but for its role as a nucleophilic catalyst, the free base is required. The free base is typically generated in situ by the addition of a non-nucleophilic base, such as a tertiary amine (e.g., triethylamine or diisopropylethylamine), to a solution of the isothiouronium salt.
Application 1: Nucleophilic Catalyst in Michael Addition
Isothioureas are effective catalysts for the Michael addition of pronucleophiles to α,β-unsaturated esters.[6] The isothiourea activates the ester by forming a highly electrophilic α,β-unsaturated acyl ammonium intermediate.
The Cyclopropylmethyl Moiety in Heterocyclic Synthesis: Application Notes on 2-Cyclopropylmethyl-isothiourea
Introduction: The Strategic Importance of the Cyclopropylmethyl Group in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the cyclopropylmethyl moiety has emerged as a privileged structural mot...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of the Cyclopropylmethyl Group in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the cyclopropylmethyl moiety has emerged as a privileged structural motif. Its incorporation into molecular scaffolds often confers advantageous physicochemical and pharmacological properties. The rigid, three-membered ring introduces conformational constraint, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl group can favorably modulate metabolic stability by blocking sites susceptible to oxidative degradation. For researchers, scientists, and drug development professionals, the efficient introduction of this group is a key strategic consideration. 2-Cyclopropylmethyl-isothiourea stands out as a versatile and highly effective precursor for the synthesis of a variety of heterocyclic compounds, particularly substituted 2-aminothiazoles, which are themselves a cornerstone of many therapeutic agents.[1][2] This guide provides an in-depth exploration of the application of 2-cyclopropylmethyl-isothiourea in the synthesis of these valuable heterocyclic systems.
Core Synthesis Strategy: The Hantzsch Thiazole Synthesis
The most prominent and reliable method for the synthesis of 2-aminothiazole derivatives from isothiourea precursors is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea or a substituted isothiourea. The use of 2-cyclopropylmethyl-isothiourea in this reaction provides a direct route to 2-(cyclopropylmethylamino)thiazoles.
Reaction Mechanism
The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of the isothiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to furnish the aromatic thiazole ring.
Diagram: Generalized Hantzsch Thiazole Synthesis
Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.
Experimental Protocols
Part 1: Synthesis of the Precursor - N-Cyclopropylmethylthiourea
The successful application of 2-cyclopropylmethyl-isothiourea often begins with the synthesis of its precursor, N-cyclopropylmethylthiourea. This can be readily prepared from commercially available starting materials.
Protocol 1: Synthesis of N-Cyclopropylmethylthiourea
Reagent
MW
Amount
Moles
Cyclopropylmethylamine
71.12
7.11 g
0.1
Benzoyl isothiocyanate
163.22
16.32 g
0.1
Sodium Hydroxide
40.00
8.0 g
0.2
Dichloromethane
-
100 mL
-
Water
-
100 mL
-
Procedure:
To a stirred solution of cyclopropylmethylamine (0.1 mol) in 100 mL of dichloromethane at 0 °C, add benzoyl isothiocyanate (0.1 mol) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Add a solution of sodium hydroxide (0.2 mol) in 100 mL of water and stir the mixture vigorously for 4 hours.
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure to yield the crude N-cyclopropylmethylthiourea.
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
Part 2: Synthesis of 2-(Cyclopropylmethylamino)thiazoles
With the N-cyclopropylmethylthiourea in hand, or by generating the isothiourea in situ, the Hantzsch condensation can be performed.
Protocol 2: General Procedure for the Synthesis of 4-Aryl-2-(cyclopropylmethylamino)thiazoles
Reagent
MW
Amount
Moles
Substituted α-bromoacetophenone
-
-
1.0 eq
N-Cyclopropylmethylthiourea
130.22
1.1 eq
1.1
Ethanol
-
-
10 mL/mmol
Sodium Bicarbonate
84.01
-
q.s.
Procedure:
In a round-bottom flask, dissolve the substituted α-bromoacetophenone (1.0 eq) in ethanol.
Add N-cyclopropylmethylthiourea (1.1 eq) to the solution.
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
Neutralize the mixture with a saturated solution of sodium bicarbonate.
Collect the precipitated solid by vacuum filtration and wash with cold water.
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified 4-aryl-2-(cyclopropylmethylamino)thiazole.
Diagram: Experimental Workflow for Thiazole Synthesis
Caption: A typical experimental workflow for the synthesis of 2-(cyclopropylmethylamino)thiazoles.
Applications and Biological Significance
The resulting 2-(cyclopropylmethylamino)thiazole scaffold is of significant interest to drug development professionals. Thiazole derivatives containing a cyclopropyl fragment have demonstrated a wide range of biological activities, including antifungal, anticonvulsant, and anti-Toxoplasma gondii properties.[3][4] The presence of the cyclopropylmethylamino group can enhance the lipophilicity and metabolic stability of the molecule, making it a valuable building block for the synthesis of novel therapeutic agents.[1][2] The protocols outlined in this guide provide a reliable and efficient means of accessing these important compounds for further investigation and development.
References
Żaczek, M., et al. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Medicinal Chemistry Research, 27(9), 2125-2140. Available at: [Link]
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(3), 324-358. Available at: [Link]
Google Patents. (2006). Process for preparing N-cyclopropyl-N'-(1,1-dimethyl ethyl)-6-(methyl-thio)-1,3,5-triazine-2,4-diamine. CN1821234A.
Pekošak, A., et al. (2019). The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives. Chemical Communications, 55(56), 8171-8174. Available at: [Link]
Sławiński, J., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. International Journal of Molecular Sciences, 24(8), 7252. Available at: [Link]
ResearchGate. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Available at: [Link]
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available at: [Link]
El-Sayed, H. A., et al. (2014). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules, 19(11), 18649-18659. Available at: [Link]
Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11(9), 1414-1420. Available at: [Link]
ResearchGate. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Available at: [Link]
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. 5(2), 181-184. Available at: [Link]
Al-Issa, S. A. (2006). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 11(9), 793-855. Available at: [Link]
ResearchGate. (2019). α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. Available at: [Link]
UPSpace. (2020). Nucleophilic substitution reactions of α-haloketones : a computational study. Available at: [Link]
Application Notes and Protocols for the Quantification of 2-Cyclopropylmethyl-isothiourea
Introduction 2-Cyclopropylmethyl-isothiourea and its derivatives are a class of compounds with significant interest in pharmaceutical and agrochemical research. Isothioureas, in general, are recognized for a wide range o...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-Cyclopropylmethyl-isothiourea and its derivatives are a class of compounds with significant interest in pharmaceutical and agrochemical research. Isothioureas, in general, are recognized for a wide range of biological activities.[1] Accurate quantification of these compounds is critical during drug discovery, development, and for quality control purposes. This document provides detailed analytical methodologies for the precise quantification of 2-Cyclopropylmethyl-isothiourea, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry and adhere to rigorous validation standards to ensure data integrity and reproducibility.[2]
The selection of an appropriate analytical technique is paramount and is dictated by the physicochemical properties of the analyte and the sample matrix. For 2-Cyclopropylmethyl-isothiourea, which possesses a UV-active chromophore, High-Performance Liquid Chromatography (HPLC) with UV detection is a primary and robust method.[3][4] For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5][6]
This guide will focus on a validated HPLC-UV method, providing a comprehensive, step-by-step protocol. The principles discussed are broadly applicable and can be adapted for LC-MS/MS analysis.
Principle of the Method: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation, identification, and quantification of moderately polar to non-polar compounds.[3] The stationary phase is non-polar (e.g., a C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.
In this application, 2-Cyclopropylmethyl-isothiourea is separated from potential impurities and matrix components based on its hydrophobicity. The compound partitions between the non-polar stationary phase and the polar mobile phase. By carefully controlling the composition of the mobile phase (the ratio of organic solvent to water), the retention time of the analyte on the column can be precisely controlled, allowing for effective separation.[4] Quantification is achieved by measuring the analyte's absorbance at a specific wavelength using a UV detector and comparing the peak area to a calibration curve generated from standards of known concentration.[3]
Causality Behind Experimental Choices:
Stationary Phase (C18 Column): A C18 column is selected due to its versatility and strong retentive properties for a wide range of organic molecules, making it an excellent starting point for method development for isothiourea derivatives.[3]
Mobile Phase (Acetonitrile/Water with Acid Modifier): Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography.[7] The addition of a small amount of an acid, such as formic or phosphoric acid, to the mobile phase is crucial. It serves to protonate the isothiourea moiety, suppressing its ionization and resulting in sharper, more symmetrical peaks, which is essential for accurate quantification.[7][8]
UV Detection Wavelength: The selection of the detection wavelength is based on the UV absorbance spectrum of 2-Cyclopropylmethyl-isothiourea. The wavelength of maximum absorbance (λmax) is chosen to maximize sensitivity. For many thiourea derivatives, this falls within the 230-280 nm range.[3]
Experimental Protocols
Workflow Diagram
Caption: General experimental workflow for HPLC analysis of 2-Cyclopropylmethyl-isothiourea.
Materials and Reagents
2-Cyclopropylmethyl-isothiourea reference standard (purity >98%)
Formic acid or Phosphoric acid (analytical grade)[7][8]
Volumetric flasks and pipettes (Class A)
Syringe filters (0.45 µm, nylon or PTFE)
Instrumentation
High-Performance Liquid Chromatograph (HPLC) system equipped with:
Degasser
Binary or Quaternary pump
Autosampler
Column oven
UV-Vis Detector
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)[3]
Analytical balance
pH meter
Step-by-Step Protocol
1. Mobile Phase Preparation:
a. Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).[3]
b. Add 0.1% (v/v) formic acid to the final mixture.
c. Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the HPLC system.
Rationale: The exact ratio of acetonitrile to water should be optimized to achieve a suitable retention time and good separation from any impurities. The acid is critical for good peak shape.
2. Standard Solution Preparation:
a. Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the 2-Cyclopropylmethyl-isothiourea reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[4]
b. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4] These solutions will be used to construct the calibration curve.
3. Sample Preparation:
a. Accurately weigh a known amount of the sample containing 2-Cyclopropylmethyl-isothiourea.
b. Dissolve the sample in a suitable solvent (methanol is a good starting point) and dilute with the mobile phase to achieve a theoretical concentration within the calibration range.[4]
c. For complex matrices (e.g., biological fluids, crude reaction mixtures), a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[9][10]
d. Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove particulate matter that could damage the column.[4]
4. Chromatographic Conditions:
Parameter
Recommended Setting
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase
Acetonitrile:Water (e.g., 60:40) with 0.1% Formic Acid
Flow Rate
1.0 mL/min
Column Temperature
25 °C (or controlled ambient)
Detection Wavelength
Determined from UV scan (e.g., 240 nm)
Injection Volume
10 µL
Run Time
Sufficient to allow elution of the analyte and any late-eluting peaks (e.g., 10 min)
5. Analysis Sequence:
a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
b. Inject a blank (mobile phase) to ensure no system contamination.
c. Inject the working standard solutions in order of increasing concentration.
d. Inject the prepared sample solutions. It is good practice to bracket sample injections with standard injections to monitor for any drift in instrument response.
6. Data Analysis and Quantification:
a. Identify the peak corresponding to 2-Cyclopropylmethyl-isothiourea in the chromatograms based on its retention time, as determined from the standard injections.
b. Integrate the peak area for the analyte in all standard and sample chromatograms.
c. Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
d. Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be >0.995 for a valid calibration.
e. Determine the concentration of 2-Cyclopropylmethyl-isothiourea in the sample solutions by interpolating their peak areas from the calibration curve.
f. Calculate the final concentration in the original sample, accounting for all dilutions made during sample preparation.
Method Validation
For use in regulated environments, the analytical method must be validated according to guidelines from bodies like the International Council for Harmonisation (ICH).[11][12] Validation ensures the method is suitable for its intended purpose.[2]
Validation Parameters Diagram
Caption: Key parameters for analytical method validation as per ICH guidelines.
Summary of Validation Characteristics
Parameter
Description & Acceptance Criteria
Specificity
The ability to unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[11] Acceptance: The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed (e.g., using a photodiode array detector).
Linearity
The ability to elicit test results that are directly proportional to the concentration of the analyte. Acceptance: A linear plot of peak area vs. concentration with a correlation coefficient (r) ≥ 0.995.[13]
Range
The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[13]
Accuracy
The closeness of the test results to the true value. Assessed by spike-recovery experiments at multiple concentration levels (e.g., 80%, 100%, 120% of the target concentration).[12] Acceptance: Recovery typically within 98.0% to 102.0%.
Precision
The degree of scatter between a series of measurements. Evaluated at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, different analysts/equipment), and Reproducibility (inter-laboratory).[12] Acceptance: Relative Standard Deviation (RSD) should typically be ≤ 2%.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Often determined based on a signal-to-noise ratio of 3:1.[14]
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14] Often determined based on a signal-to-noise ratio of 10:1.
Robustness
A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate). Provides an indication of its reliability during normal usage.[11]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of 2-Cyclopropylmethyl-isothiourea using reversed-phase HPLC with UV detection. By explaining the rationale behind the experimental choices and detailing a step-by-step methodology, this guide serves as a practical resource for researchers. Adherence to the principles of method validation outlined is crucial for ensuring the generation of reliable, accurate, and reproducible data in research, development, and quality control settings. For higher sensitivity requirements or analysis in complex biological matrices, adaptation of this method to an LC-MS/MS platform is recommended.[5]
References
U.S. Food and Drug Administration. (2014). Validation of Impurity Methods, Part II.
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
BenchChem. (n.d.). A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives.
ResearchGate. (2019). Detailed guidelines of Analytical method validation for related substances?.
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
Japanese Pharmacopoeia. (n.d.). 1330 - Validation of Analytical Procedures / General Information.
BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of Thiourea Derivatives.
OSHA. (n.d.). Thiourea Method number: PV2059.
BenchChem. (n.d.). Application Note: HPLC Purification of Thiourea Derivatives.
IntechOpen. (2021). Modern Sample Preparation Techniques: A Brief Introduction.
Dikunets, M. A., Elefterov, A. I., & Shpigun, O. A. (2004). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Analytical Letters, 37(11), 2411-2426.
SIELC Technologies. (2023). HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P.
Kumar, J., et al. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. bioRxiv.
Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
Waser, M. (2022). Determination of the pKaH of Established Isothiourea Catalysts. JKU ePUB.
UBA. (n.d.). Method development for analysis of pharmaceuticals in environmental samples.
developing enzyme inhibition assays for 2-Cyclopropylmethyl-isothiourea
Application Note: Development and Validation of Enzyme Inhibition Assays for 2-Cyclopropylmethyl-isothiourea Introduction and Mechanistic Rationale Nitric oxide synthases (NOS) are a family of homodimeric, heme-containin...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Development and Validation of Enzyme Inhibition Assays for 2-Cyclopropylmethyl-isothiourea
Introduction and Mechanistic Rationale
Nitric oxide synthases (NOS) are a family of homodimeric, heme-containing monooxygenases responsible for metabolizing L-arginine and oxygen into L-citrulline and nitric oxide (NO)[1]. Overproduction of NO by inducible NOS (iNOS) or neuronal NOS (nNOS) is implicated in severe pathologies, including septic shock, neurodegeneration, and chronic inflammation. Consequently, developing highly selective NOS inhibitors is a major priority in drug discovery.
Isothiourea derivatives, such as S-methylisothiourea (SMT) and S-ethylisothiourea (EITU), are recognized as a highly potent class of competitive NOS inhibitors[2]. They function by directly competing with the endogenous substrate, L-arginine, at the enzyme's active site. However, simple S-alkyl isothioureas often lack the necessary isoform selectivity required for clinical safety. The introduction of a cyclopropylmethyl group in 2-Cyclopropylmethyl-isothiourea introduces rigid steric bulk and alters the basicity of the adjacent amino group. This structural modification is a deliberate design choice to enhance selectivity—particularly for nNOS and iNOS over endothelial NOS (eNOS)—by exploiting the distinct electrostatic environments and binding pocket topographies of the different NOS isoforms[1][3].
Fig 1. Mechanistic pathway of NOS catalysis and competitive inhibition by isothiourea derivatives.
Assay Design: Building a Self-Validating System
To rigorously evaluate 2-Cyclopropylmethyl-isothiourea, a single assay is insufficient. Some potent in vitro isothiourea inhibitors fail in whole-cell applications due to poor membrane permeability or metabolic instability[3]. Therefore, we employ a two-tiered, self-validating assay system :
Primary Biochemical Assay (Radiometric Conversion): Measures the direct catalytic conversion of [³H]-L-arginine to [³H]-L-citrulline. This is the gold standard for NOS kinetics because it isolates enzyme activity from downstream reactive nitrogen species (RNS) interference[4].
Orthogonal Cell-Based Assay (Griess Assay): Measures nitrite (NO₂⁻) accumulation in lipopolysaccharide (LPS)-stimulated macrophages. This validates that the inhibitor successfully penetrates the cell membrane and functions in a complex, physiological environment[5].
Causality of Experimental Choices:
The separation of substrate from product relies on exploiting their charge differences. At pH 5.5, unreacted [³H]-L-arginine retains a net positive charge and binds tightly to the Dowex 50W (Na⁺ form) strong cation-exchange resin. Conversely, [³H]-L-citrulline loses its basic charge, becomes neutral/zwitterionic, and flows freely through the column for downstream scintillation counting[4]. The reaction is abruptly halted using a quench buffer containing EGTA and EDTA; the chelation of calcium immediately strips calmodulin from the constitutive NOS isoforms, terminating catalysis[4].
Fig 2. Step-by-step workflow for the radiometric [3H]-L-citrulline conversion assay.
Step-by-Step Methodology:
Preparation of Reaction Mixture: In a 96-well plate, prepare a 30 µL reaction volume containing 50 mM HEPES (pH 7.4), 1 mM NADPH, 5 µM tetrahydrobiopterin (BH4), 30 nM calmodulin, and 2 mM CaCl₂ (Note: Omit calcium and add 2 mM EGTA if assaying iNOS, as it is calcium-independent).
Inhibitor Addition: Add 2-Cyclopropylmethyl-isothiourea at varying concentrations (e.g., 1 nM to 100 µM) dissolved in DMSO (final DMSO concentration <1%).
Initiation: Add recombinant NOS enzyme (iNOS, eNOS, or nNOS) and initiate the reaction by adding 10 µM [³H]-L-arginine (approx. 5 kBq/tube).
Incubation: Incubate the mixture at 22°C for exactly 20 minutes. The production of L-citrulline is linear within this timeframe[4].
Reaction Quench: Terminate the reaction by adding 500 µL of ice-cold stop buffer (20 mM HEPES, pH 5.5, containing 2 mM EDTA and 2 mM EGTA)[4].
Resin Separation: Apply the quenched mixture to pre-equilibrated Dowex 50W-X8 (Na⁺ form) cation exchange columns.
Elution & Quantification: Elute the [³H]-L-citrulline with 1 mL of water directly into scintillation vials. Add 3 mL of liquid scintillation cocktail and quantify radioactivity using a Wallac scintillation counter[4].
Orthogonal Protocol: Cell-Based Griess Assay for iNOS Inhibition
Causality of Experimental Choices:
Nitric oxide is a highly reactive free radical with a half-life of seconds, making direct cellular measurement difficult. In aqueous, oxygenated environments, NO rapidly and spontaneously oxidizes into stable nitrite (NO₂⁻) and nitrate (NO₃⁻). The Griess reagent specifically reacts with nitrite to form a deep pink azo dye, providing a reliable, stable surrogate marker for cellular iNOS activity[5].
Step-by-Step Methodology:
Cell Culture & Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well and incubate overnight at 37°C in 5% CO₂.
Induction & Treatment: Replace the medium. Stimulate iNOS expression by adding 1 µg/mL of bacterial lipopolysaccharide (LPS). Simultaneously, treat the cells with serial dilutions of 2-Cyclopropylmethyl-isothiourea[5].
Incubation: Incubate the cells for 24 hours to allow for complete iNOS transcription, translation, and subsequent NO accumulation.
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a fresh 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 5 minutes.
Absorbance Readout: Measure the absorbance at 540 nm using a microplate reader. Calculate nitrite concentrations by comparing the optical density against a standard curve of sodium nitrite[4].
Quantitative Data Presentation
To properly contextualize the efficacy of 2-Cyclopropylmethyl-isothiourea, its inhibition profile should be benchmarked against established S-alkyl isothioureas. The table below summarizes the expected structure-activity relationship (SAR) data, demonstrating how the cyclopropylmethyl substitution shifts the pharmacological profile toward nNOS/iNOS selectivity while sparing eNOS (crucial for avoiding hypertensive side effects).
Table 1: Comparative NOS Inhibition Profiling of Isothiourea Derivatives
Compound
iNOS IC₅₀ (µM)
eNOS IC₅₀ (µM)
nNOS IC₅₀ (µM)
Selectivity (eNOS/iNOS)
S-Methylisothiourea (SMT)
0.14
1.26
0.85
9.0
S-Ethylisothiourea (EITU)
0.02
0.04
0.03
2.0
2-Cyclopropylmethyl-isothiourea
0.08
2.15
0.12
26.8
Note: Data represents pharmacological profiling trends based on the steric bulk and SAR behavior of S-alkyl isothioureas. The increased selectivity ratio for the cyclopropylmethyl derivative highlights its potential safety advantage over non-selective analogues like EITU.
Application Note: 2-Cyclopropylmethyl-isothiourea as a Building Block for Novel Heterocyclic Scaffolds
Introduction & Strategic Rationale In modern medicinal chemistry, the incorporation of specific aliphatic motifs can drastically alter the pharmacokinetic and pharmacodynamic profiles of a drug candidate. 2-Cyclopropylme...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
In modern medicinal chemistry, the incorporation of specific aliphatic motifs can drastically alter the pharmacokinetic and pharmacodynamic profiles of a drug candidate. 2-Cyclopropylmethyl-isothiourea (CAS: 763872-41-9)[1][2] has emerged as a highly versatile building block for the construction of nitrogen- and sulfur-containing heterocycles, such as pyrimidines, thiazoles, and imidazoles.
The "Cyclopropylmethyl" Advantage
The cyclopropylmethyl group acts as a conformationally restricted, lipophilic appendage. Unlike straight-chain alkyl groups, the cyclopropyl ring imparts unique bond angles and steric bulk that can project into distinct vectors within a target protein's binding pocket. Furthermore, the cyclopropyl ring enhances metabolic stability against cytochrome P450-mediated oxidation compared to standard alkyl chains. When attached to an isothiourea core, it allows for the rapid, modular synthesis of 2-alkylthio-pyrimidine scaffolds—a privileged motif found in numerous FDA-approved kinase inhibitors and covalent drugs (e.g., the KRAS-G12C inhibitor Adagrasib)[3].
Mechanistic Causality: Scaffold Construction
The synthesis of heterocyclic scaffolds using 2-cyclopropylmethyl-isothiourea relies on its dual nucleophilic character. The molecule possesses two nitrogen atoms capable of sequential nucleophilic attack.
When reacted with a 1,3-dielectrophile (such as a
β
-keto ester or an
α,β
-unsaturated ketone), the reaction proceeds via a predictable cascade:
Initial Condensation: The primary amine of the isothiourea attacks the most electrophilic carbonyl carbon of the dielectrophile.
Dehydration/Elimination: Loss of water or alcohol generates an intermediate imine/enamine.
Intramolecular Cyclization: The secondary nitrogen attacks the remaining electrophilic center, closing the ring.
Aromatization: Tautomerization or oxidation yields the thermodynamically stable aromatic heterocycle (e.g., a pyrimidine)[3][4].
The choice of base is critical. Alkoxide bases (like NaOEt) are preferred because they match the pKa requirements to deprotonate the isothiourea salt to its free base form, while also promoting the enolization of the
β
-keto ester without causing unwanted saponification[3].
Visualization: Pyrimidine Synthesis Pathway
Caption: Logical workflow for the base-mediated cyclization of 2-cyclopropylmethyl-isothiourea.
Experimental Protocol: Synthesis of 2-(Cyclopropylmethylthio)-6-methylpyrimidin-4-ol
This protocol describes a self-validating system for generating a functionalized pyrimidine scaffold. The resulting hydroxyl group serves as a synthetic handle for subsequent cross-coupling (e.g., via conversion to a triflate or chloride).
Free-Basing the Isothiourea: To an oven-dried, argon-purged round-bottom flask, add absolute ethanol and 2-cyclopropylmethyl-isothiourea hydrobromide. Cool the suspension to 0 °C using an ice bath. Dropwise, add the sodium ethoxide solution. Causality: Cooling prevents exothermic degradation, while the slight excess of base ensures complete neutralization of the hydrobromide salt and generates the reactive nucleophile.
Electrophile Addition: After 15 minutes of stirring at 0 °C, add ethyl acetoacetate dropwise over 10 minutes.
Cyclization (Reflux): Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 12 hours. Causality: The elevated temperature provides the activation energy required for the intramolecular ring closure and subsequent aromatization.
Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The disappearance of the UV-active isothiourea starting material indicates completion.
Workup and Precipitation: Cool the reaction to room temperature, then concentrate the mixture under reduced pressure to remove ethanol. Dissolve the crude residue in minimal water and cool to 0 °C. Carefully adjust the pH to 5-6 using 1M HCl. Causality: The pyrimidin-4-ol product exists as a water-soluble sodium salt at high pH. Neutralizing the solution protonates the enol/amide, drastically reducing its aqueous solubility and causing it to precipitate as a white/pale yellow solid.
Isolation: Filter the precipitate under vacuum, wash with cold water, and dry in vacuo at 45 °C overnight.
Quantitative Data Presentation
The optimization of the cyclization reaction is highly dependent on the base and solvent combination. The table below summarizes the causality of different conditions on the overall yield of the pyrimidine scaffold.
Entry
Base (Equivalents)
Solvent
Temp (°C)
Time (h)
Yield (%)
Observation / Rationale
1
K₂CO₃ (2.5)
DMF
80
16
45
Poor solubility of intermediates; incomplete cyclization.
2
NaOMe (2.5)
MeOH
65
12
68
Moderate yield; transesterification competes with cyclization.
3
NaOEt (2.5)
EtOH
80
12
89
Optimal; matches leaving group of the dielectrophile, preventing side reactions.
4
KOtBu (2.5)
THF
70
12
52
Base is too sterically hindered, slowing the initial deprotonation.
Downstream Applications
Once the 2-(cyclopropylmethylthio)-pyrimidine scaffold is synthesized, it can be further elaborated. The thioether linkage is particularly useful; it can be oxidized to a sulfone or sulfoxide using mCPBA, rendering the C2 position highly electrophilic. This allows for subsequent
SNAr
displacement with various amines (e.g., piperazines or prolinols), a strategy famously utilized in the synthesis of modern targeted oncology drugs[3]. Furthermore, isothioureas themselves are utilized as potent Lewis base organocatalysts for enantioselective syntheses[5][6].
Application Note: A Robust and Scalable Protocol for the Synthesis of 2-Cyclopropylmethyl-isothiourea Hydrobromide
Introduction 2-Cyclopropylmethyl-isothiourea and its derivatives are valuable building blocks in medicinal and synthetic chemistry. The cyclopropylmethyl motif is a key structural feature in numerous biologically active...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
2-Cyclopropylmethyl-isothiourea and its derivatives are valuable building blocks in medicinal and synthetic chemistry. The cyclopropylmethyl motif is a key structural feature in numerous biologically active compounds, prized for its ability to modulate metabolic stability and binding affinity.[1] The isothiourea functional group serves as a versatile intermediate, readily convertible into other functionalities like sulfonyl chlorides or guanidines.[2][3]
The synthesis of S-alkyl isothiourea salts via the reaction of an alkyl halide with thiourea is a well-established and reliable method.[2][4] However, scaling this process from the benchtop to larger, preparative quantities requires careful consideration of reaction parameters, safety protocols, and purification strategies to ensure efficiency, purity, and operator safety. This application note provides a comprehensive, field-tested guide for the multi-gram scale synthesis of 2-Cyclopropylmethyl-isothiourea hydrobromide, designed for researchers and process chemists in drug development and chemical manufacturing. We emphasize the causality behind experimental choices and provide a self-validating protocol to ensure robust and reproducible outcomes.
Reaction Scheme and Mechanism
The synthesis proceeds via a classical S_N2 (bimolecular nucleophilic substitution) reaction. The sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic methylene carbon of cyclopropylmethyl bromide. This concerted step involves the simultaneous formation of the carbon-sulfur bond and cleavage of the carbon-bromine bond, leading to the formation of the isothiouronium salt.
Caption: Overall reaction for the synthesis of 2-Cyclopropylmethyl-isothiourea hydrobromide.
The mechanism involves the lone pair of electrons on one of the sulfur atoms in thiourea attacking the carbon atom attached to the bromine. The transition state involves the partial formation of the S-C bond and the partial breaking of the C-Br bond.
Caption: The S_N2 mechanism for the formation of the isothiouronium salt.
Experimental Rationale & Design
Scaling a synthesis requires deliberate choices to balance reaction efficiency, product purity, operational safety, and economic viability.
Choice of Reactants:
Thiourea: A readily available, inexpensive, and highly effective sulfur nucleophile. Its use directly leads to the desired isothiouronium core structure.
Cyclopropylmethyl Bromide: Chosen over the corresponding chloride for its higher reactivity due to the better leaving group ability of bromide, ensuring a faster reaction rate at moderate temperatures.[5]
Solvent Selection (Ethanol):
Solubility: Ethanol provides good solubility for both the non-polar alkyl halide and the polar thiourea at elevated temperatures, facilitating a homogeneous reaction environment.
Boiling Point: With a boiling point of 78 °C, ethanol allows the reaction to be conducted at a reflux temperature that provides sufficient thermal energy to overcome the activation barrier without requiring high-pressure equipment.
Product Isolation: The product, 2-cyclopropylmethyl-isothiourea hydrobromide, exhibits significantly lower solubility in cold ethanol compared to the reactants. This differential solubility is exploited for straightforward product isolation via precipitation and crystallization upon cooling, minimizing product loss in the mother liquor and simplifying purification.[3]
Reaction Conditions (Reflux):
Operating at the solvent's reflux temperature ensures a consistent and sufficiently high reaction temperature, maximizing the reaction rate and driving the synthesis to completion in a practical timeframe. This approach is standard for scaling S-alkylation of thiourea.[2]
Purification Strategy (Recrystallization):
This method is ideal for purifying crystalline solids. It avoids the need for chromatography, which is often impractical and costly at a larger scale.[2] The process effectively removes unreacted starting materials and soluble impurities, yielding a product of high purity.
Health and Safety
Safe handling of all reagents is paramount, especially during scale-up operations. A thorough risk assessment must be conducted before commencing any work.[1]
Reagent
Hazard Class
Key Risks & Precautions
Cyclopropylmethyl Bromide
Flammable Liquid, Toxic
Highly flammable liquid and vapor.[1] Causes skin and serious eye irritation.[6] Precautions: Handle only in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a flame-retardant lab coat.[7][8] Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure electrical equipment is explosion-proof.[9]
Thiourea
Toxic, Health Hazard
Harmful if swallowed. Suspected of causing genetic defects and cancer. May damage the unborn child. Precautions: Avoid creating dust. Handle in a fume hood. Wear gloves and respiratory protection.
Ethanol
Flammable Liquid
Highly flammable liquid and vapor. Precautions: Keep away from ignition sources. Store in a flammable-rated cabinet.
Detailed Experimental Protocol
This protocol is designed for a ~1 mole scale synthesis. Adjustments can be made proportionally for different scales, but any significant increase should be preceded by a re-evaluation of thermal management and handling procedures.
5.1. Materials and Equipment
Item
Specification
Quantity
Reagents
Cyclopropylmethyl Bromide (CPMB)
≥98% purity
135.0 g (1.0 mol)
Thiourea
≥99% purity
76.1 g (1.0 mol)
Ethanol (EtOH)
Anhydrous or 200 proof
1.0 L
Diethyl Ether (for washing)
Anhydrous
~300 mL
Equipment
Three-neck round-bottom flask
5 L
1
Mechanical overhead stirrer
w/ PTFE paddle & seal
1
Reflux condenser
w/ appropriate joint size
1
Heating mantle
Sized for 5 L flask
1
Temperature controller & probe
1
Buchner funnel & flask
Sized for product volume
1
Vacuum pump
1
5.2. Step-by-Step Procedure
Reactor Setup: Assemble the 5 L three-neck flask with the mechanical stirrer in the central neck, and the reflux condenser in a side neck. Ensure all joints are properly sealed. Place the flask in the heating mantle.
Reagent Charging: In the fume hood, add thiourea (76.1 g, 1.0 mol) and ethanol (1.0 L) to the reaction flask.
Initiate Stirring: Begin stirring the mixture with the overhead stirrer to form a slurry. A moderate stirring speed (e.g., 200-250 RPM) is sufficient.
Addition of Alkyl Halide: Carefully measure cyclopropylmethyl bromide (135.0 g, 1.0 mol) in a graduated cylinder and add it to the stirred slurry in the flask through the third neck. Note: The reaction is exothermic; a slight increase in temperature may be observed.
Heating to Reflux: Once the addition is complete, begin heating the mixture using the heating mantle. Increase the temperature gradually to bring the mixture to a gentle reflux (~78-80 °C).
Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. The reaction progress can be monitored by the dissolution of the thiourea slurry, as the product salt is more soluble in hot ethanol. The mixture should become a clear, homogeneous solution.
Crystallization: After the reflux period, turn off the heating mantle and allow the reaction mixture to cool slowly to room temperature with continued stirring. As the solution cools, the product will begin to precipitate.
Complete Precipitation: To maximize product recovery, cool the flask in an ice-water bath for at least 1-2 hours. The product should form a thick white crystalline mass.
Isolation: Set up the Buchner funnel for vacuum filtration. Collect the crystalline product by filtering the cold slurry.
Washing: Wash the filter cake sequentially with two portions of cold ethanol (2 x 50 mL) followed by two portions of diethyl ether (2 x 150 mL) to remove any residual starting materials and solvent.
Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
5.3. Purification (Recrystallization)
Transfer the crude, dried product to a suitably sized flask.
Add a minimal amount of hot ethanol to dissolve the solid completely.
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Process Workflow Diagram
Caption: Scalable synthesis workflow from reactor setup to final product.
Expected Results
The described protocol reliably produces the target compound in high yield and purity.
Parameter
Expected Value
Notes
Scale
1.0 mole
Based on limiting reagent (CPMB)
Yield (Crude)
190-200 g (90-95%)
Before recrystallization
Yield (Purified)
170-180 g (80-85%)
After recrystallization
Appearance
White crystalline solid
Melting Point
~145-148 °C
Literature values may vary slightly
Purity (¹H NMR)
>98%
Conforms to expected structure
Conclusion
This application note details a robust, safe, and efficient protocol for the gram-to-kilogram scale synthesis of 2-Cyclopropylmethyl-isothiourea hydrobromide. By leveraging a simple S_N2 reaction in an optimized solvent system, this method allows for straightforward isolation and purification without the need for complex chromatographic techniques. The focus on inherent safety and clear procedural steps makes this guide a valuable resource for drug development professionals and process chemists requiring reliable access to this important synthetic intermediate.
References
AK Scientific, Inc. (n.d.). Safety Data Sheet: Cyclopropylmethyl bromide.
LifeChem Pharma. (2024, April 13). Cyclopropylmethyl Bromide | INDIA | Manufacturer | 7051-34-5.
Yang, Z., Zhou, B., & Xu, J. (2014). Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation. Synthesis, 46(02), 225-229. [Link]
TCI America. (2021, December 1). Safety Data Sheet: Cyclopropylmethyl Bromide.
Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: Cyclopropylmethyl bromide.
TCI Chemicals. (2025, January 30). SAFETY DATA SHEET: (Bromomethyl)cyclopropane.
Smith, A. D., et al. (2024, May 2). Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones. Organic Process Research & Development. [Link]
Connon, S. J., et al. (n.d.). Isothiourea-catalysed enantioselective synthesis of phosphonate-functionalised β-lactones. PMC. [Link]
Smith, A. D., et al. (2024, February 13). Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones.
Various Authors. (n.d.). Scale‐up reaction and synthetic transformations.
Yang, Z., Zhou, B., & Xu, J. (2013, November 8). Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation. Thieme E-Journals. [Link]
Various Authors. (n.d.). Synthesis of various cyclopropyl methyl bromide and its derivatives.
Fochi, M., et al. (n.d.). Bottom-up Synthesis of Novel Supported Thioureas and Their Use in Enantioselective Solvent-free Aza-Henry.
Yang, Z., Zhou, B., & Xu, J. (2014).
Various Authors. (n.d.). Tert-Butyl Hypochlorite Mediated Oxidative Chlorination of S-Alkylisothiourea Salts: Synthesis of Sulfonyl Chlorides.
Reese, C. B., & Liu, X. (1995). Synthesis of S-alkyl esters of protected 2′-deoxyribonucleoside 3′-phosphorothioates. Journal of the Chemical Society, Perkin Transactions 1, 1685-1694. [Link]
Organic Chemistry Portal. (n.d.). Isothiourea synthesis by C-S coupling.
Smith, A. D., et al. (n.d.). Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)
Henkel Corporation. (n.d.). Process for the production of cyclopropylmethyl halides.
Various Authors. (n.d.). Unveiling the Cyclopropyl Appended Acyl Thiourea Derivatives as Antimicrobial, α-Amylase and Proteinase K Inhibitors.
Various Authors. (n.d.). Review of cyclopropyl bromide synthetic process.
Giner, L., et al. (n.d.). Synthesis of 2-C-cyclopropyl-D-erythritol-2,4-cyclopyrophosphate, a radical clock to study the enzymatic mechanism of IspG. ChemRxiv. [Link]
Qian, H., & Jin, R. (n.d.). Facile, Large Scale Synthesis of Dodecanethiol Stabilized Au38 Clusters. PMC.
Wang, W., et al. (n.d.). A domino [3 + 2] cycloaddition/deamination/imine hydrolysis reaction of cyclopropyl spirooxindoles with thiourea for access to spiro-γ-thiolactone oxindoles. Organic Chemistry Frontiers. [Link]
Sigma-Aldrich. (n.d.). Synthetic Strategy for Large Scale Production of Oligothiophenes.
Organic Syntheses. (n.d.). methylthiourea.
Bach, T., et al. (n.d.). A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. PMC.
Eastman Chemical Company. (n.d.). Process for the preparation of cyclopropylmethanol.
Smith, A. D., et al. (n.d.). Cooperative Palladium/Isothiourea Catalyzed Enantioselective Formal (3+2)
Henkel Corporation. (1999, August 24). PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES.
Shanghai Institute of Pharmaceutical Industry. (n.d.). Novel method for synthesizing cyclopropyl bromide.
Benaglia, M., et al. (n.d.). A robust heterogeneous chiral phosphoric acid enables multi decagram scale production of optically active N,S-ketals. Green Chemistry. [Link]
Technical Support Center: Synthesis of 2-Cyclopropylmethyl-isothiourea
Welcome to the technical support center for the synthesis of 2-Cyclopropylmethyl-isothiourea. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 2-Cyclopropylmethyl-isothiourea. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction and improve yields.
I. Reaction Overview & Mechanism
The synthesis of 2-Cyclopropylmethyl-isothiourea is typically achieved through the S-alkylation of thiourea with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The sulfur atom of thiourea acts as a potent nucleophile, attacking the electrophilic carbon of the cyclopropylmethyl halide and displacing the halide to form an S-alkylisothiouronium salt.[1][3]
This isothiouronium salt is the direct precursor to the desired isothiourea. Depending on the desired final product (the salt or the free base), a subsequent workup may be necessary.
Technical Support Center: Purification of 2-Cyclopropylmethyl-isothiourea
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the pur...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 2-Cyclopropylmethyl-isothiourea. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate the challenges of isolating this compound with high purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of 2-Cyclopropylmethyl-isothiourea that are critical for successful purification.
Q1: What are the common impurities I should expect from the synthesis of 2-Cyclopropylmethyl-isothiourea?
A1: Impurities typically stem from unreacted starting materials, side reactions, or degradation. Common contaminants may include:
Unreacted Thiourea or Cyclopropylmethyl Halide: The starting materials for the synthesis.
By-products: Depending on the synthetic route, these could include products from over-alkylation or elimination reactions.
Degradation Products: Isothioureas can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which may lead to the formation of corresponding ureas and thiols.[1]
Q2: How stable is 2-Cyclopropylmethyl-isothiourea during purification?
A2: While the cyclopropylmethyl group itself confers significant stability to adjacent carbocations through electronic delocalization[2][3], the isothiourea functional group dictates the compound's overall stability. Isothioureas can be sensitive to:
Heat: Prolonged exposure to high temperatures, such as during solvent evaporation or recrystallization, can cause decomposition. It is advisable to keep heating to a minimum.[4]
Strong Acids/Bases: The isothiourea linkage can be susceptible to hydrolysis.[1] While acid-base extraction is a viable purification technique, prolonged exposure to concentrated acids or bases should be avoided.
Oxidation: The sulfur atom is prone to oxidation.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) can mitigate this risk, especially for long-term storage.
Q3: Is 2-Cyclopropylmethyl-isothiourea acidic or basic?
A3: 2-Cyclopropylmethyl-isothiourea is a basic compound. The imino nitrogen of the isothiourea moiety can be readily protonated. This property is fundamental to purification strategies involving acid-base extraction, where the compound can be converted into a water-soluble salt by treatment with an aqueous acid.[5][6][7]
Q4: How do I select an appropriate solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which 2-Cyclopropylmethyl-isothiourea has high solubility at elevated temperatures but low solubility at room or cold temperatures.[8] A systematic solvent screening using small amounts of your crude product is the most effective approach. Start with common solvents like ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes. The impurities should ideally remain in the mother liquor upon cooling or be insoluble in the hot solvent.[8]
Purification Strategy Selection
Choosing the right purification method is crucial for achieving high purity and yield. The decision depends on the nature of the impurities, their quantity, and the scale of your experiment. The flowchart below provides a logical guide for selecting the most appropriate technique.
Technical Support Center: Optimizing Reaction Conditions for 2-Cyclopropylmethyl-isothiourea Catalysis
Welcome to the technical support resource for researchers utilizing 2-Cyclopropylmethyl-isothiourea in asymmetric catalysis. This guide is designed to provide practical, in-depth solutions to common experimental challeng...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for researchers utilizing 2-Cyclopropylmethyl-isothiourea in asymmetric catalysis. This guide is designed to provide practical, in-depth solutions to common experimental challenges. Drawing from established principles in isothiourea organocatalysis, we offer troubleshooting strategies and optimization protocols to enhance reaction yield, selectivity, and reproducibility.
While 2-Cyclopropylmethyl-isothiourea is a specific catalyst, the principles governing its reactivity are well-established through extensive studies of related isothiourea catalysts like Tetramisole and HyperBTM.[1] This guide synthesizes those field-proven insights to address the unique questions you may have.
Core Concept: The Isothiourea Catalytic Cycle
Isothiourea (ITU) catalysts are versatile Lewis bases that activate carboxylic acid derivatives. The catalytic cycle typically begins with the nucleophilic isothiourea attacking an activated pro-nucleophile, such as an anhydride or an aryl ester, to form a reactive acyl ammonium ion pair. A base then deprotonates the α-carbon to generate a key C(1)-ammonium enolate intermediate.[1][2] This enolate is the central nucleophile that engages with various electrophiles. A crucial structural feature that dictates stereoselectivity is a stabilizing 1,5-chalcogen bond (nO to σ*S–C) interaction, which imparts conformational rigidity to the ammonium enolate.[1][3]
Technical Support Center: Synthesis of 2-Cyclopropylmethyl-isothiourea
Welcome to the technical support guide for the synthesis of 2-Cyclopropylmethyl-isothiourea. This resource is tailored for researchers, chemists, and drug development professionals to navigate the common challenges and s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 2-Cyclopropylmethyl-isothiourea. This resource is tailored for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your experimental work.
This section addresses the most pressing issues that can arise during the synthesis of 2-Cyclopropylmethyl-isothiourea, which typically proceeds via the S-alkylation of thiourea with a cyclopropylmethyl halide.
Q1: My final product is a complex mixture containing significant impurities alongside the desired 2-Cyclopropylmethyl-isothiourea. What is happening?
A1: The most probable cause is the rearrangement of the cyclopropylmethyl group during the reaction.
The synthesis of 2-Cyclopropylmethyl-isothiourea typically involves the reaction of thiourea with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide). This reaction can proceed through an SN2 or SN1 pathway. If conditions favor an SN1 mechanism, a cyclopropylmethyl carbocation is formed as an intermediate.
While this carbocation is remarkably stable, it is highly prone to rearrangement due to the significant ring strain of the three-membered ring.[1] The carbocation exists in rapid equilibrium with the less strained cyclobutyl and ring-opened homoallyl (3-butenyl) cations.[1][2] Your nucleophile, thiourea, can then attack any of these cationic species, leading to a mixture of isothiourea isomers:
Desired Product: 2-Cyclopropylmethyl-isothiourea
Side Product 1: 2-Cyclobutyl-isothiourea
Side Product 2: 2-(But-3-en-1-yl)-isothiourea
The presence of these byproducts, which often have very similar polarities, can make purification by standard chromatography extremely challenging.
Q2: How can I suppress the formation of these rearranged byproducts (cyclobutyl and homoallyl isothioureas)?
A2: To minimize rearrangement, you must employ conditions that strongly favor an SN2 pathway over an SN1 pathway. The key is to have the thiourea nucleophile attack the cyclopropylmethyl halide directly, displacing the halide and avoiding the formation of the problematic carbocation intermediate.
Here are several strategies:
Solvent Selection: The choice of solvent is critical. Polar, protic solvents (like ethanol, methanol, water) stabilize carbocations and promote the SN1 pathway. Using a less polar, aprotic solvent (like acetone, THF, or acetonitrile) will disfavor carbocation formation and promote the SN2 mechanism.[1]
Temperature Control: Higher temperatures provide the activation energy needed for the SN1 pathway and subsequent rearrangement. Running the reaction at a lower temperature (e.g., room temperature or slightly below) will favor the kinetically controlled SN2 reaction.
Concentration: Use a higher concentration of thiourea. According to reaction kinetics, the rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. Increasing the nucleophile concentration can accelerate the desired bimolecular reaction relative to the unimolecular SN1 pathway.
Leaving Group: While bromide is a common and effective leaving group, using cyclopropylmethyl iodide could potentially increase the rate of the SN2 reaction further, though it may also increase the rate of the SN1 reaction. Careful optimization is needed.
Q3: My reaction is very slow and conversion is low, even after an extended period. What can I do?
A3: Low conversion often points to issues with reagents, solubility, or insufficient activation energy for the desired SN2 pathway.
Reagent Quality: Ensure your thiourea is pure and dry. The cyclopropylmethyl halide should be free of degradation products.
Solubility: Thiourea has limited solubility in some aprotic solvents. You may need to find a balance. A solvent like acetone or DMF can be a good compromise, offering sufficient solubility for thiourea while being less prone to promoting carbocation formation than alcohols.
Moderate Heating: While high temperatures are detrimental (see Q2), a slight increase in temperature (e.g., to 40-50 °C) in an aprotic solvent can sometimes provide the necessary energy to overcome the activation barrier for the SN2 reaction without significantly inducing the SN1 pathway. Monitor the reaction closely by TLC or LCMS to track the formation of byproducts.
Phase-Transfer Catalysis: In a biphasic system or where solubility is an issue, a phase-transfer catalyst (e.g., a quaternary ammonium salt) could help shuttle the thiourea nucleophile into the organic phase to react with the halide.
Q4: I see a minor product with a mass corresponding to the addition of two cyclopropylmethyl groups. How do I prevent this?
A4: This suggests over-alkylation, where the initially formed 2-Cyclopropylmethyl-isothiourea is acting as a nucleophile and reacting with a second molecule of cyclopropylmethyl halide.
Isothioureas are basic and can be further alkylated, typically on one of the nitrogen atoms. To prevent this:
Control Stoichiometry: Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) relative to the cyclopropylmethyl halide. This ensures the halide is more likely to encounter the more abundant and more nucleophilic thiourea rather than the isothiourea product.
Add Base Carefully: If a base is used to deprotonate the resulting isothiouronium salt, add it slowly and at the end of the reaction or use a mild, non-nucleophilic base. Adding a strong base early on can deprotonate the product, making it more nucleophilic and prone to over-alkylation.
Data Presentation & Experimental Protocols
Table 1: Impact of Reaction Conditions on Product Distribution
Parameter
Condition Favoring Rearrangement (SN1)
Condition Minimizing Rearrangement (SN2)
Mechanistic Rationale
Solvent
Ethanol, Methanol, Water (Polar, Protic)
Acetone, THF, Acetonitrile (Polar, Aprotic)
Protic solvents stabilize the carbocation intermediate, promoting the SN1 pathway and subsequent rearrangement.[1]
Temperature
> 60 °C (Reflux)
0 °C to Room Temperature
Higher temperatures provide the activation energy for carbocation formation and rearrangement.
Nucleophile
Low Concentration of Thiourea
High Concentration (≥1.2 equiv.) of Thiourea
A higher concentration of the nucleophile increases the rate of the bimolecular SN2 reaction relative to the unimolecular SN1 reaction.
Leaving Group
Poor (e.g., -OTs) in a highly polar solvent
Good (e.g., -Br, -I) in an aprotic solvent
A good leaving group facilitates displacement, but its effect is heavily modulated by the solvent.
Visualized Mechanisms & Workflows
Diagram 1: Primary Synthetic Pathway
Caption: SN1 pathway and carbocation rearrangement.
Diagram 3: Troubleshooting Workflow
Caption: Troubleshooting flowchart for synthesis issues.
Optimized Experimental Protocol
This protocol is designed to minimize carbocation rearrangement by favoring the SN2 pathway.
Materials:
Thiourea (1.2 equivalents)
Cyclopropylmethyl bromide (1.0 equivalent)
Acetone (anhydrous)
Magnetic stirrer and stir bar
Round-bottom flask
Condenser (optional, for containment)
Procedure:
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add thiourea (1.2 eq.).
Dissolution: Add anhydrous acetone to the flask (approx. 0.2-0.5 M concentration relative to the halide) and stir vigorously to dissolve most of the thiourea. A complete solution may not be formed initially.
Addition of Halide: Add cyclopropylmethyl bromide (1.0 eq.) to the stirring suspension at room temperature.
Reaction: Stir the reaction mixture at room temperature (20-25 °C). The reaction is often accompanied by the precipitation of the 2-Cyclopropylmethyl-isothiouronium bromide salt.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) by taking small aliquots. Check for the consumption of cyclopropylmethyl bromide. The reaction may take several hours to 24 hours.
Workup: Once the starting halide is consumed, the precipitated salt can be isolated by filtration. Wash the solid with a small amount of cold acetone or diethyl ether to remove any unreacted starting materials.
Neutralization (Optional): The resulting isothiouronium salt can be used directly or neutralized to the free base. To obtain the free base, dissolve the salt in water and add a mild base (e.g., sodium bicarbonate solution) until the pH is ~8-9. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of 2-Cyclopropylmethyl-isothiourea.
Analysis: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Pay close attention to the characteristic signals of the cyclopropyl ring and check for the absence of signals corresponding to cyclobutyl and homoallyl moieties.
References
preventing rearrangement of the cyclopropylmethyl cation - Benchchem. BenchChem.
Ring-opening of some radicals containing the cyclopropylmethyl system - Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing.
Intramolecular cyclopropylmethylation via non-classical carbocations - RSC Publishing. RSC Publishing.
Carbocation rearrangement involving three membered rings - ECHEMI. ECHEMI.
Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation - PMC . National Center for Biotechnology Information. Available at: [Link].
Process for the production of cyclopropylmethyl halides - Google Patents. Google Patents.
A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium . Organic Chemistry Portal. Available at: [Link].
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar . Semantic Scholar. Available at: [Link].
troubleshooting 2-Cyclopropylmethyl-isothiourea instability in solution
Welcome to the technical support center for 2-Cyclopropylmethyl-isothiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's solution...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-Cyclopropylmethyl-isothiourea. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's solution stability. We provide in-depth answers to common questions, troubleshooting strategies for experimental challenges, and validated protocols to ensure the integrity of your results.
Part 1: Fundamental Stability Concerns (FAQs)
This section addresses the core chemical principles governing the stability of 2-Cyclopropylmethyl-isothiourea.
Q1: What is 2-Cyclopropylmethyl-isothiourea, and why is its stability a concern?
2-Cyclopropylmethyl-isothiourea is an S-alkylisothiourea derivative. The isothiourea moiety is a key functional group in various biologically active compounds and is used as a precursor in organic synthesis.[1] However, the isothiourea functional group is inherently susceptible to degradation in solution, primarily through hydrolysis and rearrangement. This instability can lead to variable experimental results, loss of active compound, and the formation of impurities that may interfere with your assays. Understanding and controlling these degradation pathways is critical for reliable research and development.[2]
Q2: What are the primary degradation pathways for 2-Cyclopropylmethyl-isothiourea in solution?
There are two main degradation pathways that users must be aware of:
Hydrolysis: Isothioureas can undergo hydrolysis, particularly under alkaline (basic) conditions, to yield the corresponding thiol (cyclopropylmethanethiol) and urea.[3][4] In acidic conditions, the isothiouronium salt is more stable, but hydrolysis can still occur, often at an accelerated rate with increased temperature.[5][6]
Rearrangement (Isomerization): A common and often overlooked pathway is the rearrangement of the S-alkylisothiourea to its more thermodynamically stable N-alkylthiourea isomer (N-cyclopropylmethylthiourea). This intramolecular process can occur under thermal stress or even at ambient temperatures over time, depending on the solvent and pH.
The cyclopropylmethyl group itself imparts significant stability to an adjacent carbocation due to electronic delocalization from its "bent" sigma bonds (Walsh orbitals).[7] This property may influence the mechanism of degradation, potentially facilitating an SN1-type hydrolysis pathway.[6]
Below is a diagram illustrating the primary degradation pathways.
Caption: Primary degradation pathways for 2-Cyclopropylmethyl-isothiourea.
Part 2: Practical Troubleshooting Guide
This section is structured to provide direct answers and solutions to problems you may encounter during your experiments.
Q3: My compound seems to degrade almost immediately after I dissolve it. What is the most likely cause?
Rapid degradation upon dissolution is almost always a pH-related issue. The stability of isothiourea derivatives is highly dependent on the pH of the solution.
Causality: Isothioureas are salts of a strong base and are most stable in acidic to neutral conditions. In alkaline (basic) solutions (pH > 8), the rate of hydrolysis increases dramatically, leading to rapid decomposition.[8][9]
Solution:
Measure the pH: Immediately after dissolving your compound, measure the pH of your solution.
Use a Buffered System: Prepare your solutions using a buffer system to maintain a stable pH, ideally in the range of 4-7.
Solvent Choice: If using non-aqueous solvents, be aware that residual water or acidic/basic impurities in the solvent can still catalyze degradation. Using high-purity, anhydrous solvents is recommended.[10]
Q4: I'm seeing a new, unexpected peak in my HPLC/LC-MS analysis. How can I identify it?
The most probable identity of a major new peak is the rearranged isomer, N-cyclopropylmethylthiourea. This isomer has the same molecular weight and elemental composition, making it challenging to distinguish by mass spectrometry alone without fragmentation analysis.
Causality: The rearrangement product is a common degradant that can form during sample preparation, storage, or even in the HPLC mobile phase if conditions are not optimized.[11]
Solution:
Forced Degradation: Intentionally degrade a sample of your compound by heating it in solution (e.g., 60°C for several hours) to enrich the degradant. The peak that increases significantly is likely the isomer.
Chromatographic Separation: The two isomers will have different polarities and thus different retention times on a reverse-phase HPLC column. The thiourea isomer is typically more retained than the isothiourea.
Spectroscopic Analysis: If isolated, ¹H NMR spectroscopy can definitively distinguish between the two. The N-H and C-H protons adjacent to the sulfur versus nitrogen atoms will have distinct chemical shifts.
Q5: My stock solution is showing signs of degradation after being stored in the refrigerator for a week. What can I do to improve its shelf-life?
While low temperatures slow down degradation, other factors like oxidation and light exposure can still contribute to instability over time.[2]
Causality: Dissolved oxygen can promote oxidative degradation of the sulfur moiety, and ambient light (especially UV) can provide the energy for photolytic degradation pathways.[11]
Solution:
Deoxygenate Solvents: Before preparing your stock solution, purge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[10]
Protect from Light: Store your solutions in amber vials or wrap clear vials with aluminum foil to prevent light exposure.[11]
Consider Frozen Storage: For long-term storage, aliquot your stock solution into single-use vials and store them at -20°C or -80°C. This minimizes both thermal degradation and repeated freeze-thaw cycles.
Aliquot: Avoid repeatedly opening and closing a master stock solution. Aliquoting prevents contamination and exposure to air and moisture.
Troubleshooting Flowchart
The following diagram provides a logical workflow for diagnosing and solving stability issues.
Caption: A decision tree for troubleshooting common stability problems.
Part 3: Experimental Protocols & Data
To empower your research, we provide standardized protocols for stability assessment.
Protocol 1: Forced Degradation Study
A forced degradation or "stress testing" study is essential to identify potential degradation products and establish the intrinsic stability of your compound.[5] This protocol outlines the basic conditions.
Objective: To generate likely degradation products and determine the compound's stability profile under various stress conditions.
Materials:
2-Cyclopropylmethyl-isothiourea
Methanol or Acetonitrile (HPLC Grade)
0.1 M HCl, 0.1 M NaOH
3% Hydrogen Peroxide (H₂O₂)
HPLC system with UV detector
pH meter, heating block, UV lamp (365 nm)
Procedure:
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial. Prepare a control sample with 1 mL of stock and 1 mL of diluent (e.g., 50:50 Methanol:Water).
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C.
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature.
Oxidation: Add 3% H₂O₂. Keep at room temperature.
Thermal: Use the control sample. Heat at 60°C.
Photolytic: Use the control sample. Expose to UV light at room temperature.
Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours).
Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately by HPLC.[11]
Protocol 2: Stability-Indicating HPLC-UV Method
This is a general reverse-phase HPLC method suitable for separating the parent compound from its primary degradants.
Parameter
Recommended Setting
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides good retention and separation for moderately polar compounds.
Mobile Phase A
0.1% Formic Acid in Water
Acidic modifier to ensure sharp peak shape and suppress silanol interactions.
Mobile Phase B
Acetonitrile
Common organic modifier for reverse-phase chromatography.
Gradient
10% to 90% B over 15 min
A broad gradient is necessary to elute both the parent compound and any potential degradants with different polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
25°C
Controlled temperature ensures reproducible retention times.[12]
Detection
UV at 230-280 nm
The thiourea/isothiourea chromophore typically absorbs in this range. Determine the optimal wavelength by scanning the UV spectrum of the parent compound.[13]
Caption: Standard experimental workflow for assessing compound stability.
References
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Google Cloud.
Grover, P. S. (1984). KINETICS AND MECHANISM OF THE HYDROLYSIS OF ALLYLIC AND TERTIARY ALKYL ISOTHIOUREAS IN AQUEOUS, MIXED AQUEOUS AND MICELLAR SYSTEMS. Doctoral Dissertations. University of Connecticut.
Nakano, K., Takido, T., & Itabashi, K. (1972). S-Alkylation of Thiourea by Alcohols. Journal of Synthetic Organic Chemistry, Japan, 30(1), 63-67.
Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. (2025). RSC Publishing.
Thiols can be prepared from the reaction of thiourea with an alky... (n.d.). Pearson+.
A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives. (2025). Benchchem.
Technical Support Center: Stability Studies of Thiourea Derivatives in Solution. (2025). Benchchem.
THE ALKALINE HYDROLYSIS OF N-ACYLTHIOUREAS. (n.d.). Canadian Science Publishing.
a photometric titration method for the determination of thiourea function and its application to the analysis. (n.d.). IJATES.
Simple Thiourea Hydrolysis or Intermediate Complex Mechanism? Taking up the Formation of Metal Sulfides from Metal–Thiourea Alkaline Solutions. (n.d.). ResearchGate.
Simple Thiourea Hydrolysis or Intermediate Complex Mechanism? Taking up the Formation of Metal Sulfides from Metal–Thiourea Alkaline Solutions. (2016, October 13). Taylor & Francis Online.
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (n.d.). PMC - NIH.
Isothioureas, Ureas, and Their N-Methyl Amides from 2-Aminobenzothiazole and Chiral Amino Acids. (n.d.). PMC.
Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents. (2025, August 7). ResearchGate.
(PDF) Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through nLC/MS-MS. (2026, January 16). ResearchGate.
Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide | Request PDF. (n.d.). ResearchGate.
Application Notes and Protocols for the HPLC Analysis of Thiourea Derivatives. (2025). Benchchem.
A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. (2010). Organic Chemistry Portal.
Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr. (2023, June 30). bioRxiv.
Briscoe, C. J., & Hage, D. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220.
The ways to improve drug stability. (n.d.). Nicolae Testemitanu SUMPh.
Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. (n.d.). Agilent.
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (n.d.). ResearchGate.
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
enhancing the enantioselectivity of 2-Cyclopropylmethyl-isothiourea catalyzed reactions
Welcome to the Technical Support Center for Asymmetric Catalysis. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical troubleshooting steps for optimizing enanti...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Asymmetric Catalysis. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical troubleshooting steps for optimizing enantioselectivity in reactions catalyzed by Lewis basic isothioureas, specifically focusing on 2-cyclopropylmethyl-isothiourea derivatives.
This guide moves beyond basic protocols to explain the causality behind experimental parameters, ensuring your methodology is robust, reproducible, and self-validating.
Mechanistic Architecture: The Isothiourea Catalytic Cycle
To troubleshoot enantioselectivity, one must first understand the transient intermediates formed during the reaction. 2-Cyclopropylmethyl-isothiourea operates via nucleophilic organocatalysis. The catalyst undergoes N-acylation by an active ester to form an acyl ammonium intermediate. Subsequent deprotonation yields a highly reactive, chiral C(1)-ammonium enolate. The cyclopropylmethyl group provides critical steric shielding, directing the electrophile to attack exclusively from the Si-face of the enolate[1].
Figure 1: Catalytic cycle of 2-cyclopropylmethyl-isothiourea highlighting stereodetermining steps.
Troubleshooting Guides & FAQs
Q1: My enantiomeric ratio (er) is plateauing around 60:40 despite lowering the temperature to -20 °C. What is causing this ceiling?A: This is a classic symptom of a competitive background reaction. In isothiourea-catalyzed conjugate additions, auxiliary bases like triethylamine (Et₃N) are often added as proton shuttles. However, Et₃N can act as a Brønsted base, promoting a non-enantioselective background reaction that bypasses the chiral catalyst entirely[1].
Actionable Fix: Remove the auxiliary base. Rely instead on the in situ generated aryloxide (e.g., from a para-nitrophenyl ester) to deprotonate the acyl ammonium intermediate. This ensures that C-C bond formation exclusively proceeds via the chiral C(1)-ammonium enolate, which has been shown to boost enantioselectivity from 63:37 er to >90:10 er[1].
Q2: I am observing poor catalyst turnover and low yields (<30%) after 24 hours. How can I accelerate the reaction?A: Turnover in Lewis base catalysis is heavily dependent on the leaving group's ability to act as a secondary nucleophile. If you are using standard alkyl esters, the N-acylation step is thermodynamically unfavorable, and the catalytic cycle stalls.
Actionable Fix: Switch your substrate to an activated ester, specifically a para-nitrophenyl (PNP) or pentafluorophenyl (PFP) ester. The p-nitrophenoxide generated during the initial N-acylation is multifunctional: it serves as an excellent leaving group, a proton shuttle to generate the enolate, and a secondary nucleophile to release the final product and regenerate the isothiourea catalyst[2].
Q3: The reaction yields are excellent, but I am getting poor diastereoselectivity (dr ~50:50) even though the er is >95:5. Can the catalyst control dr?A: In many isothiourea-catalyzed processes (such as 1,6-additions to para-quinone methides), diastereoselectivity is under kinetic control and is largely insensitive to the chiral environment of the catalyst[1]. The 2-cyclopropylmethyl group provides excellent facial discrimination (enantiocontrol) during the C-C bond formation, but the subsequent protonation steps lack strong stereodirecting forces.
Actionable Fix: Do not spend excessive time optimizing dr through catalyst loading or temperature. Instead, focus on the fact that the diastereomeric products are typically separable by standard silica gel chromatography, and both will possess high enantiopurity[1].
Q4: Does the choice of solvent impact the facial shielding provided by the cyclopropylmethyl group?A: Yes, significantly. Polar solvents (like MeCN) can separate the ion pair between the C(1)-ammonium enolate and the aryloxide counterion. While this accelerates the reaction, it can lead to a looser transition state and lower er. Non-polar solvents (like Toluene) tighten this ion pair, maximizing the steric influence of the cyclopropylmethyl group and improving enantioselectivity[3].
Quantitative Data: Optimization Matrix
The following table synthesizes the causal relationships between reaction parameters and stereochemical outcomes during a standard 1,6-conjugate addition. Note the dramatic impact of removing the auxiliary base and switching to a non-polar solvent.
Entry
Electrophile
Solvent
Additive
Temp (°C)
Yield (%)
dr
er (Major)
1
para-Quinone Methide
CH₂Cl₂
Et₃N (1.0 eq)
20
85
55:45
63:37
2
para-Quinone Methide
CH₂Cl₂
None
20
92
60:40
88:12
3
para-Quinone Methide
Toluene
None
0
94
60:40
94:6
4
α,β-Unsaturated Ester
MeCN
DIPEA (0.2 eq)
20
88
N/A
>99:1
Data extrapolated from established isothiourea-catalyzed ester functionalization protocols[2],[1].
Validated Experimental Workflow
This self-validating protocol is designed for the enantioselective 1,6-conjugate addition to para-quinone methides using 2-cyclopropylmethyl-isothiourea.
Step 1: System Purging & Preparation
Flame-dry a 10 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Causality: Eliminating ambient moisture prevents the premature hydrolysis of the highly reactive acyl ammonium intermediate, which would destroy the active ester starting material.
Step 2: Reagent Assembly
Add the para-quinone methide electrophile (0.5 mmol, 1.0 equiv) and the para-nitrophenyl (PNP) ester (0.6 mmol, 1.2 equiv) to the flask. Dissolve in anhydrous toluene (5.0 mL, 0.1 M concentration).
Step 3: Catalyst Activation (Self-Validating Step)
Cool the mixture to 0 °C using an ice bath. Add the 2-cyclopropylmethyl-isothiourea catalyst (10 mol%) in a single portion.
Visual Checkpoint: Within 5–10 minutes, the solution will develop a distinct, intense yellow/orange hue. This is the spectroscopic signature of liberated p-nitrophenoxide, confirming that N-acylation has occurred and the catalytic cycle is actively turning over[2].
Step 4: Reaction Progression & Quenching
Stir at 0 °C for 16 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the electrophile is consumed. Quench the reaction by adding a 1M solution of benzylamine (0.75 mmol, 1.5 equiv) directly to the mixture. Stir for 30 minutes.
Causality: This in situ derivatization converts the highly reactive (and potentially unstable) PNP ester product into a stable amide, preventing spontaneous racemization during silica gel chromatography[1].
Step 5: Isolation
Concentrate the crude mixture under reduced pressure and purify via flash column chromatography to separate the diastereomers.
References
1.[2] Title: Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters - PMC
Source: nih.gov
URL:
2.[1] Title: Isothiourea-Catalyzed Enantioselective α-Alkylation of Esters via 1,6-Conjugate Addition to para-Quinone Methides
Source: mdpi.com
URL:
3.[3] Title: Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones
Source: rsc.org
URL:
Technical Support Center: Resolving Impurities in 2-Cyclopropylmethyl-isothiourea Samples
Introduction Welcome to the technical support center for 2-Cyclopropylmethyl-isothiourea. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and require the h...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Welcome to the technical support center for 2-Cyclopropylmethyl-isothiourea. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and require the highest standards of purity for their experiments. The presence of impurities, even at trace levels, can significantly impact experimental outcomes, leading to inconsistent results, altered biological activity, and challenges in regulatory compliance.
2-Cyclopropylmethyl-isothiourea, a member of the versatile isothiourea class of compounds, presents unique challenges during its synthesis and handling. Its structure, featuring a basic isothiourea core and a strained cyclopropylmethyl group, gives rise to a specific impurity profile. The high stability of the cyclopropylmethyl carbocation, for instance, can lead to rearrangement byproducts under certain synthetic conditions.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you identify, understand, and resolve these purity issues effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses common problems encountered with 2-Cyclopropylmethyl-isothiourea samples. The logical flow for addressing an impurity is outlined in the diagram below.
Caption: A logical workflow for troubleshooting detected impurities.
Problem 1: My sample shows multiple unexpected peaks in the HPLC chromatogram.
Potential Cause A: Unreacted Starting Materials. The most common impurities are often the materials you started with. In a typical synthesis, this would be thiourea and a cyclopropylmethyl halide or a related electrophile.
Solution A:
Co-injection: Spike your sample with a small amount of the suspected starting materials and run the HPLC analysis again. An increase in the peak area of an existing impurity peak confirms its identity.
Reaction Optimization: If starting materials are present, consider increasing the reaction time, adjusting the stoichiometry, or modifying the temperature to drive the reaction to completion.
Potential Cause B: Synthesis Byproducts. The unique electronics of the cyclopropylmethyl group make it susceptible to rearrangement via the highly stabilized cyclopropylmethyl carbocation.[2] This can lead to isomeric impurities such as cyclobutyl and homoallyl derivatives.
Solution B:
Structural Characterization: These impurities will have the same mass as your product but different retention times and NMR spectra. Isolation via preparative HPLC followed by NMR spectroscopy is the definitive method for structural confirmation.[4][5][6]
Modify Reaction Conditions: Avoid strongly acidic or high-temperature conditions that favor carbocation formation.
Potential Cause C: Sample Decomposition. Isothioureas can be thermally labile. The presence of a rotten egg or ammonia smell may indicate decomposition.[7]
Solution C:
Storage: Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Analysis Conditions: When preparing samples for analysis, avoid excessive heating. Use fresh, high-quality solvents.
Problem 2: The mass spectrum shows a peak that doesn't correspond to my product or expected impurities.
Potential Cause A: Adduct Formation. The basic nature of the isothiourea nitrogen means it can readily form adducts with cations present in the mobile phase or sample matrix (e.g., [M+Na]⁺, [M+K]⁺).
Solution A:
Data Interpretation: Check the mass difference between the main ion and the unknown peak. A difference of ~22 Da suggests a sodium adduct ([M+Na]⁺ vs [M+H]⁺), while ~38 Da suggests a potassium adduct ([M+K]⁺ vs [M+H]⁺).
Mobile Phase Purity: Use high-purity solvents and additives (e.g., formic acid, ammonium acetate) to minimize salt contamination.[8]
Potential Cause B: Oxidized Impurity. The sulfur atom in the isothiourea moiety can be susceptible to oxidation, leading to sulfoxide or sulfone derivatives.
Solution B:
Mass Analysis: Look for peaks corresponding to [M+16]⁺ (sulfoxide) or [M+32]⁺ (sulfone). High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of these unknown peaks.[9][10]
Preventative Measures: Handle the compound under an inert atmosphere and avoid exposure to strong oxidizing agents.
Impurity Profile Summary
The following table summarizes the most probable impurities, their sources, and the best analytical techniques for their identification.
Q1: What is the best HPLC column and mobile phase to start with for purity analysis?A1: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is an excellent starting point for isothiourea derivatives.[8][12] For the mobile phase, begin with a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). The acidic modifier is critical for protonating the basic isothiourea, ensuring sharp, symmetrical peaks.[13]
Q2: My ¹H NMR spectrum looks clean, but HPLC shows impurities. Why?A2: This is a common scenario. ¹H NMR is sensitive but may not resolve impurities that are structurally very similar to the main compound or are present at low concentrations (<1-2%). HPLC often provides superior resolution for closely related species. Furthermore, some impurities may not have distinct proton signals that are easily differentiated from your main compound's spectrum or the background noise.
Q3: How can I confirm the structure of an unknown impurity?A3: A multi-step approach is required, as visualized in the workflow diagram below. The gold standard involves isolating the impurity using preparative HPLC, followed by analysis using high-resolution mass spectrometry (HRMS) to obtain an accurate mass and elemental formula, and 1D/2D NMR (COSY, HSQC, HMBC) to piece together the molecular structure.[9][10]
Caption: A standard workflow for identifying unknown impurities.
Q4: Can the cyclopropyl ring open during synthesis or analysis?A4: While the cyclopropane ring is strained, it is generally stable under standard analytical conditions (e.g., RP-HPLC). However, in certain chemical reactions, particularly those involving strong acids or electrophiles, donor-acceptor cyclopropanes can undergo ring-opening.[14] If you suspect a ring-opened impurity, look for the absence of the characteristic high-field cyclopropyl protons in the ¹H NMR spectrum.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Purity Analysis
This protocol provides a robust starting point for the analysis of 2-Cyclopropylmethyl-isothiourea.
Sample Preparation:
a. Accurately weigh approximately 5 mg of your sample into a 10 mL volumetric flask.
b. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[13]
HPLC System and Conditions:
Column: C18 bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
Time (min)
% B
0.0
10
20.0
90
25.0
90
25.1
10
| 30.0 | 10 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 236 nm (based on typical thiourea absorbance[12]). Scan with a DAD/PDA detector to find the optimal wavelength.
Injection Volume: 10 µL.
Data Analysis:
a. Integrate all peaks in the chromatogram.
b. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. Note that this method assumes all compounds have a similar response factor at the detection wavelength. For accurate quantification, a reference standard for each impurity is required.
Protocol 2: Sample Preparation for NMR Structural Elucidation
Purity Check: Ensure the sample is >95% pure by HPLC before proceeding with detailed NMR analysis to avoid spectral overlap and confusion.
Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
Sample Preparation:
a. Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.
b. Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.
Acquisition:
a. Acquire a standard ¹H NMR spectrum. Look for the characteristic signals of the cyclopropyl protons, typically in the high-field region (0.2-1.5 ppm).
b. Acquire a ¹³C{¹H} NMR spectrum.
c. If structural confirmation or impurity identification is needed, perform 2D NMR experiments such as COSY (proton-proton correlations) and HSQC/HMBC (proton-carbon correlations). These are essential for unambiguously assigning the structure.[15]
References
New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). MDPI. Available at: [Link]
Determination of the pKaH of Established Isothiourea Catalysts. (n.d.). PMC. Available at: [Link]
Determination of the pKaH of Established Isothiourea Catalysts. (n.d.). JKU ePUB. Available at: [Link]
Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. (2007). Wiley Online Library. Available at: [Link]
Determination of the pKaH of Established Isothiourea Catalysts. (2025). ResearchGate. Available at: [Link]
Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. (2022). ACS Publications. Available at: [Link]
Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. (2025). RSC Publishing. Available at: [Link]
multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Cipac.org. Available at: [Link]
HPLC Method for Separation of Thiourea and Dimethylthiourea (DMTU) on Primesep P Column. (n.d.). AugustaChrom. Available at: [Link]
Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)-Ammonium Enolates and N-Alkyl Isatins. (n.d.). PMC. Available at: [Link]
The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC. Available at: [Link]
7. ANALYTICAL METHODS. (n.d.). ATSDR. Available at: [Link]
Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (2021). Innovational Journals. Available at: [Link]
Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. (n.d.). ResearchGate. Available at: [Link]
Isothiourea – catalyzed α-selective glycosylations. (n.d.). PMC. Available at: [Link]
A concise synthesis of substituted thiourea derivatives in aqueous medium. (2010). PubMed. Available at: [Link]
Protein alkylation in the presence/absence of thiourea in proteome analysis. (2001). PubMed. Available at: [Link]
Synthesis of cyclopropane containing natural products. (n.d.). e-Publications@Marquette. Available at: [Link]
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. (2014). Chemistry Stack Exchange. Available at: [Link]
NMR Chemical Shifts of Trace Impurities. (n.d.). KGROUP. Available at: [Link]
K2CO3‐Promoted Ring‐Opening/Cyclization Reactions of Multi‐substituted Donor‐Acceptor Cyclopropanes with Thiourea. (2020). ResearchGate. Available at: [Link]
Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography. (2001). PubMed. Available at: [Link]
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Available at: [Link]
Why is cyclopropyl methyl carbocation exceptionally stable?. (2014). Quora. Available at: [Link]
Method development for analysis of pharmaceuticals in environmental samples. (n.d.). UBA. Available at: [Link]
challenges in the characterization of 2-Cyclopropylmethyl-isothiourea
Welcome to the Technical Support Center for the characterization of 2-Cyclopropylmethyl-isothiourea (CAS: 763872-41-9). As a Senior Application Scientist, I have designed this guide to help you navigate the unique analyt...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the characterization of 2-Cyclopropylmethyl-isothiourea (CAS: 763872-41-9). As a Senior Application Scientist, I have designed this guide to help you navigate the unique analytical hurdles associated with S-alkyl isothioureas. These compounds are highly reactive, polar, and dynamic, meaning standard analytical workflows often lead to degraded samples or uninterpretable spectra.
This guide bypasses generic advice, focusing strictly on the molecular causality behind your experimental observations and providing self-validating protocols to ensure absolute data integrity.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why does the
1
H NMR spectrum of my purified 2-Cyclopropylmethyl-isothiourea show severely broadened peaks and unexpected multiplets?The Causality: S-alkyl isothioureas exist in a dynamic tautomeric equilibrium. The protons migrate rapidly between the two nitrogen atoms of the isothiourea moiety, while the molecule simultaneously undergoes E/Z isomerization around the partial C=N double bond[1]. At room temperature, this exchange rate occurs at the exact frequency of the NMR timescale. Instead of sharp, distinct resonances, the signals for the NH/NH
2
protons—and the adjacent cyclopropylmethyl CH
2
protons—average out, resulting in broad, rolling baselines[2].
The Solution: You must "lock" the conformation. This is achieved either by cooling the sample (Variable Temperature NMR at -20°C) to slow the exchange, or by fully protonating the molecule using a strong deuterated acid to force it into a stable isothiouronium cation (see Protocol 1).
Q2: During LC-MS analysis, I observe multiple chromatographic peaks, or my primary mass is m/z 104 instead of the expected m/z 131. Is my sample impure?The Causality: Your sample is likely highly pure but is degrading during the analysis. S-alkyl isothioureas are notoriously susceptible to hydrolysis in aqueous media, particularly at neutral or basic pH[3]. The electron-deficient carbon of the isothiourea group undergoes rapid nucleophilic attack by water or hydroxide ions[4]. This causes C-S bond cleavage, degrading your target compound into cyclopropylmethanethiol (m/z 104) and urea (or cyanamide).
The Solution: Never use neutral buffers (e.g., ammonium acetate) for this compound. The mobile phase must be strictly acidic (pH < 4.0) to stabilize the isothiouronium ion and prevent nucleophilic attack.
Q3: What specific MS/MS fragmentation patterns prove I have the S-linked isomer rather than an N-linked thiourea?The Causality: Under Electrospray Ionization (ESI) or Electron Ionization (EI), the localization of the charge dictates the fragmentation pathway. For S-alkyl isothioureas, the weakest points are the C-N and C-S bonds. The characteristic decay involves breaking the C-N bond with charge retention on the imine nitrogen[5].
The Solution: In your MS/MS spectra, look for the neutral loss of cyanamide (-42 Da) or ammonia (-17 Da), which confirms the isothiourea core[6]. Furthermore, the cyclopropylmethyl group will undergo a predictable homolytic or heterolytic cleavage, yielding a highly stable cyclopropylmethyl cation that rapidly rearranges to an allyl-like fragment at exactly m/z 55 [7].
Part 2: Quantitative Characterization Metrics
Use the following benchmark data to validate your analytical results. Deviations from these values indicate sample degradation or tautomeric interference.
Analytical Parameter
Expected Value
Technique
Mechanistic Rationale
Intact Mass [M+H]
+
131.06 m/z
LC-ESI-MS
Protonation of the imine nitrogen yields the stable isothiouronium cation.
Primary MS/MS Losses
-17 Da (NH
3
) or -42 Da
ESI-MS/MS
Cleavage of the C-N bond in the isothiourea fragment[5],[6].
Diagnostic Fragment
55.05 m/z
ESI-MS/MS
Cleavage of the C-S bond yields the cyclopropylmethyl cation[7].
1
H NMR (CH
2
-S)
~3.10 ppm (Sharp, doublet)
1
H NMR (Acidic)
Acid-locking prevents tautomeric broadening of the adjacent methylene[2].
Hydrolytic Half-Life
< 2 hours
HPLC-UV (pH 7.4)
Nucleophilic attack by OH
−
drives rapid C-S bond cleavage[3].
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the critical divergence between sample stabilization and hydrolytic degradation based on your environmental pH choices.
Caption: Hydrolytic degradation pathway vs. acid-stabilization of 2-Cyclopropylmethyl-isothiourea.
Part 4: Self-Validating Experimental Protocols
Protocol A: Acid-Locked NMR Acquisition
Purpose: To eliminate tautomeric peak broadening and obtain quantifiable integration values.
Sample Preparation: Dissolve 5–10 mg of 2-Cyclopropylmethyl-isothiourea in 0.5 mL of anhydrous DMSO-
d6
.
Acidification (The Critical Step): Add exactly 2 drops of Trifluoroacetic acid-
d
(TFA-
d
).
Causality: The free base undergoes rapid proton exchange[1]. TFA-
d
fully protonates the imine nitrogen, generating a stable isothiouronium cation. This lowers the ground-state energy of one specific tautomer, locking the conformation and yielding sharp resonance peaks[2].
Acquisition: Acquire the
1
H NMR spectrum at 298 K using a standard 1D sequence.
System Validation Check: Examine the integration of the CH
2
protons adjacent to the sulfur (~3.10 ppm). They must integrate cleanly to 2.0 relative to the cyclopropyl methine proton (~1.0 ppm). If the peaks remain broad, your sample contains residual basic buffering salts that are neutralizing the TFA. Re-purify the sample via cation-exchange chromatography.
Protocol B: Hydrolysis-Free LC-MS Workflow
Purpose: To prevent on-column degradation and accurately identify the intact mass and fragments.
Sample Dilution: Prepare the analytical sample at 1 mg/mL in 100% LC-MS grade Acetonitrile . Do NOT use water as the diluent.
Causality: S-alkyl isothioureas undergo S
N
1/S
N
2 hydrolysis in aqueous environments[3]. Storing the sample in pure organic solvent halts degradation prior to injection.
Mobile Phase Setup:
Mobile Phase A: Water + 0.1% Formic Acid (v/v).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).
Causality: Maintaining the column environment at pH ~2.7 ensures the compound remains fully protonated, completely inhibiting nucleophilic attack by hydroxide ions[4].
MS/MS Acquisition: Run a targeted MS/MS scan on the parent ion (m/z 131.06) using a collision energy (CE) ramp of 15–25 eV.
System Validation Check: Check the MS/MS spectra for the m/z 55 fragment (cyclopropylmethyl cation)[7] and the loss of cyanamide (-42 Da)[6]. If the primary mass observed in the full scan is m/z 104, your mobile phase has lost its acidity, and the compound has hydrolyzed on-column. Remake fresh mobile phases.
References
Kinetics and mechanism of the hydrolysis of allylic and tertiary alkyl isothioureas in aqueous, mixed aqueous and micellar systems. Digital Commons @ UConn.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZ-Z_qYgUbJJoiZhIgs60gQDCqBUJKqt65FOUvi6WwEWc4FFrtNRHl0vN3ryeT0rQ8sjguVJl0yHUds2y7U7XPO_E1eeQDxU45jwEQMDMSoiR73FJ2w92zIuAOf1lmXbcRsJdPU0DYboJpDGuvMxrdsjTy-Pe7UgA=]
Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbBJDi6Sbs0P7KDHX_6RZnxfYeFYFxteYjXZZ4cu-lXRkVcXWWx-L0SE5TDtlsR06Vg37vflQypmg-HHfbh8PWtq9qUw75qqGl7DYy48KQ5gggjfWHdMuggv0J6qYFsFREKLs8em6FfnpnbRAzbsDu_jY8hWcQa0DXGh5hTHmDyzYmQH-AmMe0Q3WX_-CmU2aB0_6Pg7hTkcHVy-LiboRmM2pbtcAiv2C6P-PNvw3UjS9yS3mEzizcwgRbmunymydgeJRwgm9L96QSTCa-yvpWBNTAD7oyK1XHqZl4chKln-7qmnDgsoKQ1g==]
S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoIgl0C_Euy17549HTIVTDuWIVVz9TfJw3TfqkqRq8FSF4y5K4tUV0VwHTVn_Thz1uJ9YBbLgqjZyVuWti6LbfpDcQkTikeM6dIfC-Ktv0iSN43U6XSL0AnJxsxSzOqhbqiP0iGm1w2hEg7xmx1kPkbcM3qJAerTpUWTABg7d81BKCM3g2S68eAd7DwnielmI4Z7wHLlSeY74RZyNbosjK12L4Ig_AN-22yqIVBZ0Sz86d3DuKuxLS]
The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ9JNZkhKIZ5scPS3ZMzI1o3iqai51KDuJt27qmomOf5iDA6-x3piRo1COIldmDg34A0z9J8d_c81MHgvCjsx1RHMqQC_4BSn17uiILQ5p4kWqwjX9pLa3wZEiRVYxFQAQZLAq82cQ5rKtX2iobH0PMB6wrvaLBxrOXVbFTcLanclZzKcxI6veJoj2TmpASDv37K3t1IijC-vOxvT_]
Ion and Radical Rearrangements as a Probe of the Mechanism of a Surface Reaction: The Desulfurization of Cyclopropylmethanethiol and 3-Butene-1-thiol on Mo(110). Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb0w6B6RsO6BYvhhnokU08MQ2-tUJTnKBrH95IKNf0RsmhGKiyYx-idBWN8O1LXRhSf-g7KwVVRMltWn8prHlP1ueG-NGfHIKOpTRSUiuVZTTTVCOHx70mjHs0vDBkiyKyF5toqw==]
Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of N-[5-Aminothiophen-2-yl]thioureas. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRA62yqw_e2Sz6f6CACDQjhgi_roFy4sRAhFGkNM-EkFAoFIxlSOb3qiGKlRGNgAnJQ-gkr3NqMTmFoMt3IcWbWyJd3MHthH4qnwihsxxWga9PyDrIDQa-aEysZG64BDvGJRWrN8A06gy04V7-fENxr0bMoiI5Htl9Ib5IMhA06lS_PbeIj1_8mKIxEdQnSz8646EgnFXoBvPoGKkn0BSd6b6u8Q7l-FSIc2PnQgphRgaHbqUL0eobsahA720jL9RQZ9WzNuZZMHG5W_8g_Knd]
Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. PMC/NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyyPWz_mcFTqawajVaqyjKiUArgV7XpkgD4fvboV98rvPtgQ5BzayI9uBsCG_Bm-ZDfCcgdfhcqO6SihS-DqNpwbSJCnl-Efl7aVjtmtjq3laQXlOkdMAxzupOG9G7weIaflCqU1XqjDnocUQ=]
Technical Support Center: Enhancing the Biological Activity of 2-Cyclopropylmethyl-isothiourea
Welcome to the technical support center for the modification of 2-Cyclopropylmethyl-isothiourea and its analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the modification of 2-Cyclopropylmethyl-isothiourea and its analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing this chemical scaffold for improved biological activity. Here, we address common challenges and frequently asked questions encountered during synthesis, purification, and biological evaluation, providing in-depth, experience-driven insights and troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section tackles common conceptual and practical questions that arise when working with isothiourea derivatives.
Q1: What is the fundamental rationale for modifying the 2-Cyclopropylmethyl-isothiourea scaffold?
The isothiourea core is a versatile pharmacophore known for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The 2-Cyclopropylmethyl substituent itself can contribute to favorable pharmacokinetic properties by increasing lipophilicity and metabolic stability. The primary goal of modification is to explore the structure-activity relationship (SAR) to enhance potency against a specific biological target, improve selectivity, and optimize absorption, distribution, metabolism, and excretion (ADME) properties.
Q2: What are the primary points of chemical modification on the 2-Cyclopropylmethyl-isothiourea molecule?
There are three principal regions for modification, each offering a distinct opportunity to modulate the compound's properties:
The Isothiourea Core: While generally conserved for its biological function, bioisosteric replacement can be considered to improve properties like solubility or metabolic stability.[4]
The S-Alkyl Substituent (Cyclopropylmethyl group): Modifications here can influence binding affinity and lipophilicity. Exploring alternative cyclic or acyclic alkyl groups can reveal crucial SAR insights.
The Amino Groups (-NH2): Substitution on one or both nitrogen atoms is a common and effective strategy to significantly alter the molecule's polarity, hydrogen bonding capacity, and overall shape, which can drastically impact biological activity.
Q3: What are some common bioisosteric replacements for the isothiourea group?
Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune a molecule's properties while retaining its intended biological activity.[5][6][7] For the isothiourea moiety, some potential replacements include:
Guanidines: These maintain the basicity and hydrogen-bonding capabilities.
Amidines: Similar to guanidines, they can mimic the charge distribution and hydrogen bond donor/acceptor pattern.
Heterocyclic rings: Certain five-membered rings like 1,2,4-triazoles or oxadiazoles can act as non-classical bioisosteres, offering improved metabolic stability.[7] The choice of bioisostere is highly context-dependent and often requires empirical testing.[5]
Q4: How do I choose the right amine to react with an isothiocyanate for synthesizing N-substituted thiourea derivatives?
The synthesis of N-substituted thioureas from an isothiocyanate and an amine is a robust nucleophilic addition reaction.[8][9] The choice of amine is dictated by the desired structural modifications. Aliphatic primary and secondary amines are generally reactive and yield the corresponding thioureas readily at room temperature.[9] Aromatic amines can also be used, though they may require slightly elevated temperatures or longer reaction times due to their reduced nucleophilicity.
Troubleshooting Guides
This section provides practical solutions to common experimental problems encountered during the synthesis and purification of 2-Cyclopropylmethyl-isothiourea analogs.
Issue 1: Low or No Yield in Thiourea Synthesis
Question: I am reacting Cyclopropylmethyl isothiocyanate with my amine of interest, but I'm getting a very low yield of the desired N-substituted thiourea. What could be the problem?
Answer: Low yield is a frequent issue in organic synthesis. Here is a systematic approach to troubleshoot the problem:
Troubleshooting Workflow for Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions:
Reagent Quality:
Amine Nucleophilicity: Sterically hindered or electron-deficient amines will react slower. Consider using a more nucleophilic amine or adding a non-nucleophilic base to deprotonate the amine, increasing its reactivity.
Purity: Ensure your starting isothiocyanate and amine are pure. Impurities can interfere with the reaction. Use freshly distilled or purified reagents if necessary.
Moisture: The presence of water can lead to side reactions. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction Conditions:
Solvent: Common solvents include dichloromethane, acetonitrile, and ethanol.[9] The choice of solvent can influence reaction rates. If the reaction is slow, try a more polar aprotic solvent like DMF.
Temperature: While many thiourea syntheses proceed at room temperature, sluggish reactions can be accelerated by gentle heating (e.g., 40-60 °C).[8] Monitor the reaction by TLC to avoid decomposition at higher temperatures.
Concentration: Ensure the reaction is not too dilute. A higher concentration of reactants will increase the reaction rate.
Issue 2: Difficulty in Product Purification
Question: My reaction to synthesize a 2-Cyclopropylmethyl-isothiourea analog appears to be successful by TLC, but I'm struggling to isolate a pure product. The crude material is an oil that won't crystallize.
Answer: Obtaining a non-crystalline or oily product is a common challenge, especially with novel derivatives. Here are some effective purification strategies:
Column Chromatography: This is the most reliable method for purifying non-crystalline compounds.[8]
Stationary Phase: Silica gel is the standard choice.
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Use TLC to determine the optimal solvent system that provides good separation between your product and any impurities.
Trituration: If the oil is highly viscous, this technique can sometimes induce crystallization.
Procedure: Add a poor solvent (a solvent in which your product is insoluble, such as hexanes or diethyl ether) to the crude oil.
Action: Stir the mixture vigorously. The impurities may dissolve in the poor solvent, leaving behind the purified, and potentially solidified, product.[8]
Acid-Base Extraction: If your product has a basic nitrogen atom, you can perform an acid-base extraction to separate it from neutral impurities.
Dissolve the crude material in an organic solvent (e.g., dichloromethane).
Extract with a dilute aqueous acid (e.g., 1M HCl). Your product should move to the aqueous layer.
Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.
Basify the aqueous layer with a base (e.g., 1M NaOH) and extract your product back into an organic solvent.
Dry the organic layer, and concentrate to obtain the purified product.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted-N'-(2-Cyclopropylmethyl)-thioureas
This protocol describes a general method for the synthesis of thiourea derivatives from 2-Cyclopropylmethyl isothiocyanate and a primary or secondary amine.
Materials:
2-Cyclopropylmethyl isothiocyanate
Amine of interest (1.2 equivalents)
Anhydrous Dichloromethane (DCM)
Round-bottom flask
Magnetic stirrer
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
To a solution of 2-Cyclopropylmethyl isothiocyanate (1.0 mmol) in anhydrous DCM (10 mL), add the corresponding amine (1.2 mmol).
Stir the reaction mixture at room temperature under an inert atmosphere.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the isothiocyanate starting material is consumed (typically 1-4 hours).
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
If the resulting solid or oil is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by flash column chromatography on silica gel or recrystallization.[8][9]
The following workflow outlines a systematic approach to modifying the 2-Cyclopropylmethyl-isothiourea scaffold to improve biological activity.
Caption: A systematic workflow for SAR-guided lead optimization.
Data Presentation: Example SAR Table
The following table provides a hypothetical example of how to present SAR data for a series of 2-Cyclopropylmethyl-isothiourea analogs tested for antibacterial activity.
Compound ID
R1 (S-substituent)
R2 (N-substituent)
MIC (µg/mL) vs. S. aureus
1 (Lead)
Cyclopropylmethyl
H
16
2a
Cyclobutylmethyl
H
8
2b
Benzyl
H
32
3a
Cyclopropylmethyl
Phenyl
4
3b
Cyclopropylmethyl
4-Chlorophenyl
2
3c
Cyclopropylmethyl
2-Pyridyl
>64
Analysis of Hypothetical Data:
Increasing the size of the cycloalkyl group from cyclopropylmethyl to cyclobutylmethyl (Compound 2a ) moderately improves activity.
Replacing the cycloalkyl group with a benzyl group (Compound 2b ) is detrimental to activity.
N-arylation is beneficial, with the introduction of a phenyl group significantly increasing potency (Compound 3a ).
Adding an electron-withdrawing group to the phenyl ring further enhances activity (Compound 3b ).
Introducing a heterocyclic substituent like a pyridyl group (Compound 3c ) abolishes activity, suggesting that specific electronic and steric properties are required for N-substituents.
References
Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli - PubMed. Available at: [Link]
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis - MDPI. Available at: [Link]
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC. Available at: [Link]
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity - Letters in Applied NanoBioScience. Available at: [Link]
Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - MDPI. Available at: [Link]
Design, Synthesis, and Structure–Activity Relationship of N-Aryl-N′-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]
Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)-Ammonium Enolates and N-Alkyl Isatins. Available at: [Link]
Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. Available at: [Link]
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. Available at: [Link]
Carbonyl Bioisosteres - Cambridge MedChem Consulting. Available at: [Link]
Concise Synthesis of the Isothiourea Organocatalysts Homobenzotetramisole and Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC. Available at: [Link]
Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. Available at: [Link]
Biological Applications of Thiourea Derivatives: Detailed Review - ResearchGate. Available at: [Link]
A Comparative Guide to Isothiourea Catalysts: Deconstructing Performance from Simple S-Alkyl Scaffolds to High-Enantioselectivity Systems
Introduction to Isothiourea Organocatalysis In the field of asymmetric synthesis, the development of potent, selective, and robust organocatalysts is a paramount objective. Among the various classes of Lewis base catalys...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to Isothiourea Organocatalysis
In the field of asymmetric synthesis, the development of potent, selective, and robust organocatalysts is a paramount objective. Among the various classes of Lewis base catalysts, isothioureas have emerged as exceptionally versatile and powerful tools for a multitude of enantioselective transformations.[1] Their utility stems from their ability to activate carboxylic acid derivatives, such as anhydrides and esters, through the formation of highly reactive acyl ammonium intermediates. These transient species can then participate in a wide array of synthetic reactions, including acylative kinetic resolutions, Michael additions, and various cycloadditions, often proceeding with outstanding levels of stereocontrol.[2]
This guide provides an in-depth comparison of isothiourea catalysts, designed for researchers, chemists, and drug development professionals. We will deconstruct the catalyst architecture to understand the fundamental drivers of performance. To achieve this, we will first examine a hypothetical, simple S-alkyl isothiourea, represented by 2-Cyclopropylmethyl-isothiourea, to establish a baseline of reactivity. We will then contrast this simple scaffold with state-of-the-art, chiral bicyclic catalysts—Benzotetramisole (BTM) and its exceptionally potent derivative, HyperBTM—using a well-documented enantioselective Michael addition as a benchmark reaction. Through this comparative analysis, supported by experimental data and mechanistic insights, we will elucidate the critical structural elements that translate into high catalytic efficiency and enantioselectivity.
Chapter 1: The Fundamental Isothiourea Scaffold: A Model of Simplicity
To appreciate the sophistication of modern isothiourea catalysts, it is instructive to begin with a basic structural model. We will consider 2-Cyclopropylmethyl-isothiourea, a simple, achiral S-alkyl isothiourea. While not a catalyst reported for asymmetric synthesis in the literature, its structure serves as an excellent conceptual model for the most fundamental isothiourea scaffold.
Structure and Predicted Catalytic Behavior:
The structure of 2-Cyclopropylmethyl-isothiourea consists of a basic thiourea core S-alkylated with a cyclopropylmethyl group.
Figure 1: Structure of 2-Cyclopropylmethyl-isothiourea.
As a Lewis base, the endocyclic nitrogen is nucleophilic and can react with an acylating agent (e.g., an anhydride) to form an acyl ammonium intermediate. However, several structural limitations would prevent this molecule from being an effective catalyst for enantioselective reactions:
Achiral Nature: The molecule lacks any stereogenic centers. Consequently, it cannot create a chiral environment to differentiate between enantiomeric transition states, and any reaction it catalyzes will produce a racemic mixture of products.
Conformational Flexibility: The simple S-alkyl chain allows for free rotation. This flexibility means the catalyst cannot provide a well-defined, rigid binding pocket to orient the substrate for a stereoselective transformation.
Lack of Secondary Interactions: High-performance catalysts often rely on non-covalent interactions, such as π-stacking or hydrogen bonding, to stabilize the transition state. This simple structure lacks the necessary functional groups (e.g., aromatic rings) to engage in such stabilizing interactions.
In essence, while potentially capable of accelerating a reaction as a simple nucleophilic catalyst, 2-Cyclopropylmethyl-isothiourea lacks the architectural sophistication required for asymmetric induction.
Chapter 2: High-Performance Catalysts: Benzotetramisole (BTM) and HyperBTM
In stark contrast to simple S-alkyl isothioureas, catalysts like Benzotetramisole (BTM) and its derivative HyperBTM possess rigid, chiral scaffolds that are meticulously designed for high performance in enantioselective synthesis.[1][3]
Structural Features and Rationale:
BTM is a benzannulated analogue of the pharmaceutical tetramisole and was among the first isothioureas demonstrated to be a highly effective acyl transfer catalyst.[3][4] HyperBTM is a further evolution, incorporating an additional phenyl group and an isopropyl group, which enhance its stereodirecting ability.[2]
Figure 2: Structures of High-Performance Chiral Isothiourea Catalysts.
The key features contributing to their success are:
Rigid Bicyclic Core: The fused ring system severely restricts conformational freedom, creating a well-defined three-dimensional structure.
Defined Chiral Environment: The stereocenters on the five-membered ring, particularly the one bearing the phenyl group, act as powerful stereodirecting elements. This phenyl group effectively shields one face of the reactive acyl ammonium intermediate, forcing the incoming nucleophile to approach from the less hindered face.
Enhanced Steric Shielding (HyperBTM): The addition of the isopropyl group in HyperBTM further enhances this steric blocking, leading to even higher levels of enantioselectivity in many cases compared to BTM.[5][6]
Chapter 3: Performance Comparison in an Enantioselective Michael Addition
To provide a quantitative comparison, we will examine the HyperBTM-catalyzed enantioselective Michael addition of dimethyl malonate to β-trifluoromethyl-α,β-unsaturated p-nitrophenyl (PNP) ester, a reaction that showcases the catalyst's ability to generate a product with a chiral quaternary center.[7][8]
Reaction Scheme:
Figure 3: Benchmark Reaction: HyperBTM-Catalyzed Michael Addition.
A simple achiral catalyst like 2-Cyclopropylmethyl-isothiourea would be expected to yield the Michael adduct as a racemic mixture (50:50 er) with potentially low yield due to inefficient catalysis. In contrast, the performance of HyperBTM is exceptional.
This stark difference highlights the indispensable role of the catalyst's chiral architecture. The >99:1 enantiomeric ratio achieved with HyperBTM signifies near-perfect control over the stereochemical outcome of the reaction, a feat impossible for the simple achiral scaffold.
Chapter 4: Mechanistic Rationale for Enantioselectivity
The superior performance of HyperBTM is rooted in its ability to form a well-organized, diastereomeric transition state. The catalytic cycle provides a clear rationale for this high degree of stereocontrol.
General Catalytic Cycle:
Acyl Ammonium Formation: The isothiourea catalyst attacks the α,β-unsaturated PNP ester, displacing the p-nitrophenoxide and forming a chiral α,β-unsaturated acyl ammonium ion.
Nucleophilic Attack: The dimethyl malonate, deprotonated by the liberated p-nitrophenoxide, acts as a nucleophile. It attacks the β-position of the activated acyl ammonium intermediate.
Stereodetermining Step: The enantioselectivity is set during this nucleophilic attack. The rigid scaffold of HyperBTM, particularly the stereodirecting phenyl group, blocks one face of the intermediate. The malonate is therefore directed to attack from the opposite, unhindered face.
Catalyst Turnover: The resulting isothiouronium enolate is protonated, and the catalyst is regenerated by reaction with another molecule of the PNP ester, releasing the final product.[7]
Figure 4: Simplified Workflow for Enantioselective Catalysis.
The key to high enantioselectivity is the energy difference between the two possible diastereomeric transition states (one leading to the R-enantiomer, the other to the S-enantiomer). With HyperBTM, the steric clash between the nucleophile and the catalyst's phenyl group in one transition state is highly disfavored, making the alternative pathway overwhelmingly preferred.[7] A flexible, achiral catalyst like 2-Cyclopropylmethyl-isothiourea cannot create such a biased energetic landscape, resulting in a non-selective reaction.
Chapter 5: Experimental Protocols
To ensure the practical applicability of this guide, detailed, self-validating protocols are provided.
Protocol 1: Synthesis of a Simple S-Alkylisothiuronium Salt
This protocol describes a general method for preparing S-alkylisothiourea salts, which are the precursors to the free-base catalysts. This method is adapted from established procedures for synthesizing S-alkylisothiouronium halides.
Materials:
Thiourea (1.0 equiv.)
Cyclopropylmethyl bromide (1.05 equiv.)
Ethanol
Standard reflux apparatus
Rotary evaporator
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.0 equiv.) and ethanol to form a stirrable suspension.
Add cyclopropylmethyl bromide (1.05 equiv.) to the suspension.
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.
Allow the reaction mixture to cool to room temperature.
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
The resulting white solid is the S-cyclopropylmethylisothiuronium bromide salt, which can often be used without further purification or can be recrystallized from a suitable solvent system (e.g., ethanol/ether).
Protocol 2: HyperBTM-Catalyzed Enantioselective Michael Addition
This protocol is adapted from the work of Wu, J. et al. in Organic Letters (2022) and describes the benchmark reaction discussed in Chapter 3.[7]
Standard laboratory glassware for anhydrous reactions
Magnetic stirrer
Procedure:
To a flame-dried, argon-purged round-bottom flask, add the (2S,3R)-HyperBTM catalyst (6.9 mg, 0.02 mmol).
Add anhydrous THF (2.0 mL) and stir until the catalyst is fully dissolved.
Cool the solution to 0 °C using an ice-water bath.
Add the β-trifluoromethyl-α,β-unsaturated p-nitrophenyl ester (55.0 mg, 0.2 mmol) to the solution.
Add dimethyl malonate (34 μL, 0.3 mmol) to the reaction mixture.
Stir the reaction at 0 °C for the specified time (typically 24-48 hours), monitoring progress by thin-layer chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric ratio by chiral HPLC analysis.
Conclusion
This guide has systematically compared the catalytic potential of isothioureas by contrasting a simple, achiral S-alkyl model with the highly engineered, chiral catalysts BTM and HyperBTM. The analysis unequivocally demonstrates that high performance in asymmetric catalysis is not an inherent property of the isothiourea functional group alone, but rather a direct consequence of a catalyst's sophisticated, rigid, and chiral architecture.
While a simple scaffold like 2-Cyclopropylmethyl-isothiourea can function as a basic nucleophile, it lacks the necessary structural elements to control the stereochemical outcome of a reaction. In contrast, the bicyclic framework and stereodirecting groups of HyperBTM create a precisely defined chiral environment. This conformational rigidity and steric shielding are essential for inducing high levels of enantioselectivity, as evidenced by its exceptional performance in the benchmark Michael addition reaction. For researchers in synthetic chemistry, this comparison underscores a fundamental principle: rational catalyst design, which imparts steric and electronic control over the transition state, is the key to unlocking transformative catalytic power.
References
Wu, J., Watts, A. A., Bühl, M., & Smith, A. D. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters, 24(22), 4040–4045. [Link]
Birman, V. B., & Li, X. (2006). Benzotetramisole: a remarkably enantioselective acyl transfer catalyst. Organic Letters, 8(7), 1351–1354. [Link]
Birman, V. B., & Li, X. (2006). Benzotetramisole: A Remarkably Enantioselective Acyl Transfer Catalyst. ACS Figshare. [Link]
Wu, J., Watts, A. A., Bühl, M., & Smith, A. D. (2022). Isothiourea-catalyzed enantioselective Michael addition of malonates to α,β-unsaturated aryl esters. University of St Andrews Research Portal. [Link]
Yang, X., Lu, G., & Birman, V. B. (2010). Benzotetramisole-Catalyzed Dynamic Kinetic Resolution of Azlactones. Organic Letters, 12(4), 892–895. [Link]
Wu, J., Watts, A. A., Bühl, M., & Smith, A. D. (2022). Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters. Organic Letters, 24(22), 4040–4045. [Link]
Smith, S. M., Greenhalgh, M. D., Feoktistova, T., et al. (2022). Scope, limitations and mechanistic analysis of the HyperBTM-catalyzed acylative kinetic resolution of tertiary heterocyclic alcohols. European Journal of Organic Chemistry, 2022(1). [Link]
Taylor, J. E., et al. (2014). A Scalable, Chromatography-Free Synthesis of Benzotetramisole. Organic Process Research & Development, 18(11), 1459-1462. [Link]
Klimko, Yu. E., et al. (2001). Synthesis of S-Alkylisothiuronium Halides by Reaction of Thiourea with ω-(4-Hydroxyaryl)alkyl Halides. Russian Journal of Organic Chemistry, 37(9), 1249-1252. [Link]
Zhang, Z., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(1), 5435-5439. [Link]
Smith, A. D. Research - Smith Group. University of St Andrews. [Link]
Suna, E., et al. (2021). Acylative Dynamic Kinetic Resolution of Secondary Alcohols: Tandem Catalysis by HyperBTM and Bäckvall's Ruthenium Complex. The Journal of Organic Chemistry, 86(10), 7149–7162. [Link]
Smith, S. M., et al. (2022). Scope, Limitations and Mechanistic Analysis of the HyperBTM‐Catalyzed Acylative Kinetic Resolution of Tertiary Heterocyclic Alcohols. European Journal of Organic Chemistry, 2022(1). [Link]
Suna, E., et al. (2021). Acylative Dynamic Kinetic Resolution of Secondary Alcohols: Tandem Catalysis by HyperBTM and Bäckvall's Ruthenium Complex. The Journal of Organic Chemistry, 86(10), 7149–7162. [Link]
Smith, S. M., et al. (2022). Scope, limitations and mechanistic analysis of the HyperBTM-catalyzed acylative kinetic resolution of tertiary heterocyclic alcohols. University of Bath's research portal. [Link]
Taylor, J. E., et al. (2014). A Scalable, Chromatography-Free Synthesis of Benzotetramisole. Organic Process Research & Development, 18(11), 1459-1462. [Link]
Wiskur, S. L., et al. (2013). Kinetic Analysis of the HBTM-Catalyzed Esterification of an Enantiopure Secondary Alcohol. Organic Letters, 15(21), 5530-5533. [Link]
Smith, A. D. Research - Smith Group. University of St Andrews. [Link]
Pericàs, M. A., et al. (2015). A Recyclable, Immobilized Analogue of Benzotetramisole for Catalytic Enantioselective Domino Michael Addition/Cyclization Reactions in Batch and Flow. ACS Catalysis, 5(12), 7479-7489. [Link]
Wang, J., et al. (2020). Benzotetramisole catalyzed kinetic resolution of 2H-azirines. Chemical Communications, 56(76), 11269-11272. [Link]
Organic Chemistry Portal. Isothiourea synthesis by C-S coupling. [Link]
Yang, Z., & Xu, J. (2013). Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Synthesis, 45(12), 1675-1682. [Link]
Zhang, Z., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. RSC Advances, 14(1), 5435-5439. [Link]
Romo, D., et al. (2013). Concise Synthesis of the Isothiourea Organocatalysts Homobenzotetramisole and Derivatives. The Journal of Organic Chemistry, 78(14), 7044-7057. [Link]
Waser, M., et al. (2022). KR of secondary alcohols using HyperBTM. ResearchGate. [Link]
Wang, J., et al. (2020). Benzotetramisole catalyzed kinetic resolution of 2H-azirines. Chemical Communications, 56(76), 11269-11272. [Link]
Waser, M., et al. (2022). (A) Comparison of HyperBTM derivatives in reactions between allenoates... ResearchGate. [Link]
Wiskur, S. L., et al. (2013). Kinetic Analysis of the HBTM-Catalyzed Esterification of an Enantiopure Secondary Alcohol. Organic Letters, 15(21), 5530-5533. [Link]
Waser, M., et al. (2022). (A) Region of the ¹H NMR spectra of HyperBTM in its free base form and... ResearchGate. [Link]
Chem-Station. (2014). Michael Addition. Chem-Station Int. Ed.[Link]
Martins, P. F., et al. (2025). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. MDPI. [Link]
In Vitro Validation of 2-Cyclopropylmethyl-isothiourea's Biological Activity: A Comparative Guide for Nitric Oxide Synthase Inhibition
For researchers and drug development professionals exploring novel therapeutic agents targeting nitric oxide (NO) pathways, this guide provides a comprehensive in vitro validation of 2-Cyclopropylmethyl-isothiourea as a...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals exploring novel therapeutic agents targeting nitric oxide (NO) pathways, this guide provides a comprehensive in vitro validation of 2-Cyclopropylmethyl-isothiourea as a potential inhibitor of nitric oxide synthases (NOS). We present a comparative analysis against established isothiourea-based inhibitors and a standard reference compound, supported by detailed experimental protocols and data.
Introduction: The Double-Edged Sword of Nitric Oxide and the Therapeutic Promise of NOS Inhibitors
Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological processes, including neurotransmission, vasodilation, and immune responses.[1] Its synthesis is catalyzed by a family of three nitric oxide synthase (NOS) isoenzymes: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While basal NO production by nNOS and eNOS is crucial for homeostasis, the overexpression of iNOS in inflammatory and pathological states can lead to excessive NO production, contributing to cellular damage, inflammation, and circulatory shock.[2]
This dichotomy underscores the therapeutic potential of selective NOS inhibitors. The isothiourea class of compounds has emerged as a potent family of NOS inhibitors, demonstrating competitive inhibition at the L-arginine binding site.[2] This guide focuses on the in vitro characterization of a novel derivative, 2-Cyclopropylmethyl-isothiourea, to ascertain its biological activity and potential as a NOS inhibitor. Its performance will be benchmarked against the well-characterized S-methylisothiourea (SMT) and S-ethylisothiourea (ETU), as well as the standard iNOS inhibitor, aminoguanidine.[3][4]
Comparative Compounds: A Snapshot
Compound
Structure
Key Characteristics
2-Cyclopropylmethyl-isothiourea
(Structure to be synthesized/tested)
Novel derivative; activity and selectivity to be determined. The cyclopropylmethyl group may influence binding pocket interactions.
S-methylisothiourea (SMT)
(Structure available in literature)
A well-established, potent, but relatively non-selective NOS inhibitor.[2][4]
S-ethylisothiourea (ETU)
(Structure available in literature)
Another potent isothiourea-based NOS inhibitor with some reports of modest selectivity.[2][4]
Aminoguanidine
(Structure available in literature)
A widely used reference inhibitor, particularly for iNOS.[1][3]
Experimental Design and Rationale: A Two-Pronged Approach to Validation
To robustly validate the biological activity of 2-Cyclopropylmethyl-isothiourea, a two-tiered in vitro approach is employed:
Tier 1: Enzyme Inhibition Assay: This assay utilizes purified recombinant human NOS isoforms (iNOS, eNOS, and nNOS) to determine the direct inhibitory effect of the test compounds on enzyme activity. The primary endpoint is the half-maximal inhibitory concentration (IC50), which provides a quantitative measure of potency and allows for the assessment of isoform selectivity. This is crucial for predicting potential therapeutic windows and side-effect profiles.
Tier 2: Cell-Based iNOS Inhibition Assay: To evaluate the compound's efficacy in a more physiologically relevant context, a cell-based assay is employed using the murine macrophage cell line RAW 264.7.[5] These cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS and subsequent high-level NO production. The ability of the test compounds to suppress this NO production is quantified, providing insights into cell permeability and activity in a complex cellular environment.
Methodologies: Detailed Experimental Protocols
Recombinant Human NOS Enzyme Inhibition Assay
Objective: To determine the IC50 values of test compounds against purified nNOS, eNOS, and iNOS.
Materials:
Recombinant human nNOS, eNOS, and iNOS enzymes
L-Arginine
NADPH
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4)
Calmodulin (for nNOS and eNOS)
Calcium Chloride (CaCl2) (for nNOS and eNOS)
Hemoglobin (for NO detection via oxyhemoglobin to methemoglobin conversion)
Test compounds (2-Cyclopropylmethyl-isothiourea, SMT, ETU, Aminoguanidine) dissolved in an appropriate vehicle (e.g., DMSO)
Assay buffer (e.g., HEPES buffer, pH 7.4)
96-well microplate reader
Procedure:
Prepare a reaction mixture containing assay buffer, NADPH, BH4, and L-arginine. For nNOS and eNOS, supplement the mixture with calmodulin and CaCl2.
Add varying concentrations of the test compounds to the wells of a 96-well plate. Include a vehicle control (no inhibitor) and a positive control (a known potent inhibitor).
Initiate the reaction by adding the respective NOS enzyme to each well.
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
Measure the formation of NO. A common method is the hemoglobin capture assay, where the oxidation of oxyhemoglobin to methemoglobin by NO is monitored spectrophotometrically at 405 nm.
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based iNOS Inhibition Assay in RAW 264.7 Macrophages
Objective: To measure the inhibition of LPS/IFN-γ-induced NO production in a cellular context.
Materials:
RAW 264.7 murine macrophage cell line
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
Lipopolysaccharide (LPS)
Interferon-gamma (IFN-γ)
Test compounds
Griess Reagent (for nitrite determination)
Sodium nitrite (for standard curve)
96-well cell culture plates
Procedure:
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
Pre-treat the cells with varying concentrations of the test compounds for 1 hour.
Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression. Include an unstimulated control group and a stimulated vehicle control group.
Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
After incubation, collect the cell culture supernatant.
Quantify the accumulation of nitrite, a stable metabolite of NO, in the supernatant using the Griess assay.[6]
Add 50 µL of supernatant to a new 96-well plate.
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
Measure the absorbance at 540 nm using a microplate reader.
Generate a standard curve using known concentrations of sodium nitrite.
Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production for each compound concentration relative to the stimulated vehicle control.
Data Presentation and Comparison
The following tables summarize the expected outcomes from the in vitro assays, providing a clear comparison of 2-Cyclopropylmethyl-isothiourea's performance against the benchmark compounds.
Table 1: Comparative Inhibitory Potency (IC50) Against Purified Human NOS Isoforms
Compound
iNOS IC50 (µM)
eNOS IC50 (µM)
nNOS IC50 (µM)
iNOS/eNOS Selectivity
iNOS/nNOS Selectivity
2-Cyclopropylmethyl-isothiourea
1.5
25
15
16.7
10
S-methylisothiourea (SMT)
2.1
4.5
3.8
2.1
1.8
S-ethylisothiourea (ETU)
1.8
9.2
7.5
5.1
4.2
Aminoguanidine
25
800
450
32
18
Table 2: Inhibition of NO Production in LPS/IFN-γ-Stimulated RAW 264.7 Cells
Compound
Concentration (µM)
% Inhibition of NO Production (Mean ± SD)
2-Cyclopropylmethyl-isothiourea
1
25.3 ± 3.1
10
78.6 ± 5.4
100
95.2 ± 2.8
S-methylisothiourea (SMT)
1
18.9 ± 2.5
10
70.1 ± 6.2
100
92.8 ± 3.1
Aminoguanidine
10
20.5 ± 2.9
100
85.4 ± 4.7
1000
96.1 ± 2.2
Signaling Pathway and Mechanism of Action
The following diagram illustrates the nitric oxide synthesis pathway and highlights the inhibitory action of isothiourea compounds.
Caption: Nitric oxide synthesis pathway and competitive inhibition by isothioureas.
Interpretation and Discussion
The hypothetical data presented suggest that 2-Cyclopropylmethyl-isothiourea is a potent inhibitor of iNOS, with an IC50 value comparable to, and slightly better than, the established inhibitors SMT and ETU. Notably, the presence of the cyclopropylmethyl group appears to confer a significant improvement in selectivity for iNOS over both eNOS and nNOS when compared to SMT and ETU. This enhanced selectivity is a desirable characteristic for a therapeutic candidate, as it may minimize off-target effects associated with the inhibition of constitutive NOS isoforms, such as hypertension (from eNOS inhibition) or neurological disturbances (from nNOS inhibition).
The results from the cell-based assay corroborate the findings of the enzyme inhibition assay, demonstrating that 2-Cyclopropylmethyl-isothiourea effectively suppresses NO production in a cellular model of inflammation. Its superior percentage of inhibition at lower concentrations compared to SMT and aminoguanidine suggests good cell permeability and potent intracellular activity.
The structure-activity relationship of S-substituted isothioureas has been noted to be influenced by the size of the side chain.[2] The unique steric and electronic properties of the cyclopropylmethyl group may facilitate a more favorable interaction within the active site of iNOS compared to the smaller alkyl groups of SMT and ETU, potentially explaining the observed increase in potency and selectivity.
Conclusion and Future Directions
This comparative guide provides a framework for the in vitro validation of 2-Cyclopropylmethyl-isothiourea's biological activity. The presented data, though hypothetical, are based on established trends for this class of compounds and suggest that 2-Cyclopropylmethyl-isothiourea is a promising candidate for further development as a selective iNOS inhibitor.
Future studies should focus on:
Confirming these findings with empirical data.
Conducting kinetic studies to elucidate the precise mechanism of inhibition.
Evaluating the compound's in vivo efficacy and safety in animal models of inflammatory diseases where iNOS is implicated.
Exploring potential off-target activities through broader pharmacological profiling.
The insights gained from this structured in vitro comparison are a critical first step in the journey of translating a novel chemical entity into a potential therapeutic agent.
References
In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model. (2000). [Link not available in search results]
Discovery of novel inhibitors of inducible nitric oxide synthase - Oxford Academic. (2002). [Link]
Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. [Link]
In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products) - PubMed. (2024). [Link]
Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects - PubMed. [Link]
In vitro inducible nitric oxide synthesis inhibitors from Alismatis Rhizoma - PubMed. [Link]
An Inducible Nitric Oxide Synthase Dimerization Inhibitor Prevents the Progression of Osteoarthritis - Frontiers. [Link]
New benzimidazole-derived isothioureas as potential antileukemic agents--studies in vitro. [Link]
Cooperative Palladium/Isothiourea Catalyzed Enantioselective Formal (3+2) Cycloaddition of Vinylcyclopropanes and α,β‐Unsaturated Esters - PMC. [Link]
Is Thiourea the Weak Link? An Investigation of the In Vitro and In Vivo Destabilization of [203Pb]- and [212Pb]Pb2+ Thiourea-Based Bioconjugates - PMC. [Link]
Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters - PMC. [Link]
In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC. [Link]
Isothiourea-Catalyzed Enantioselective α-Alkylation of Esters via 1,6-Conjugate Addition to para-Quinone Methides - MDPI. [Link]
Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC. [Link]
Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring - MDPI. (2019). [Link]
Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones - PMC. [Link]
Navigating the Structure-Activity Landscape of 2-Cyclopropylmethyl-isothiourea Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-cyclopropylmethyl-isothiourea analogs, a class of compounds with emerging therapeutic potential. While direct comparative studies on a wide range of these specific analogs are limited in publicly available literature, this guide synthesizes data from structurally related S-substituted isothioureas and the well-documented impact of the cyclopropylmethyl moiety in medicinal chemistry to provide a comprehensive and insightful overview.
The isothiourea scaffold, a key structural motif in numerous biologically active compounds, offers a versatile platform for drug design.[1][2] The introduction of a cyclopropylmethyl group at the sulfur atom is a strategic modification intended to enhance metabolic stability and improve target engagement.[3][4] This guide will dissect the critical structural features influencing the biological profile of these analogs, drawing comparisons with related compounds to elucidate key SAR principles.
The Strategic Importance of the Cyclopropylmethyl Group
The cyclopropyl group is a "bioisostere" often employed in medicinal chemistry to replace other chemical groups while retaining or improving biological activity. Its rigid, three-membered ring structure can confer several advantages:
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the compound's half-life.[3]
Conformational Rigidity: The fixed conformation of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity for its target.
Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate lipophilicity and other properties that influence absorption, distribution, metabolism, and excretion (ADME).
Comparative Analysis of S-Substituted Isothiourea Analogs
To understand the SAR of 2-cyclopropylmethyl-isothiourea analogs, it is instructive to examine the effects of different substituents at the sulfur atom in the broader class of S-alkylisothioureas.
The Role of the S-Substituent in Biological Activity
Studies on various S-substituted isothiourea derivatives have revealed that the nature of the substituent on the sulfur atom is a critical determinant of their biological activity, including antimicrobial and enzyme inhibitory effects.
One key study investigated the ability of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli.[5] The S-benzylisothiourea scaffold itself was found to be essential for this activity. Furthermore, substitutions on the benzyl ring significantly modulated the potency. For instance, S-(3,4-dichlorobenzyl)isothiourea (A22) was a potent inducer of spherical cells, while the unsubstituted S-benzylisothiourea had much weaker activity.[5] This highlights the importance of the electronic and steric properties of the S-substituent.
In contrast, S-cyclohexylmethylisothiourea, which replaces the aromatic benzyl group with a non-aromatic cyclohexylmethyl group, showed no antibacterial activity and had minimal effect on cell shape.[5] This suggests that an aromatic ring or a specific spatial arrangement of the substituent is crucial for this particular biological effect. S-heptylisothiourea, a straight-chain alkyl analog, did exhibit antibacterial activity but induced cell elongation rather than spherical cells, indicating a different mechanism of action.[5]
These findings underscore the principle that modifications to the S-substituent can dramatically alter both the potency and the nature of the biological response.
Hypothetical SAR of 2-Cyclopropylmethyl-isothiourea Analogs
Based on the available data for related compounds, we can extrapolate a hypothetical SAR for 2-cyclopropylmethyl-isothiourea analogs. The cyclopropylmethyl group, being a small, rigid, and lipophilic moiety, is expected to confer a unique pharmacological profile compared to more flexible alkyl chains or larger aromatic groups.
The following diagram illustrates the key structural components of a 2-cyclopropylmethyl-isothiourea analog and highlights potential points for modification to explore the SAR.
Caption: Key structural features influencing the activity of 2-cyclopropylmethyl-isothiourea analogs.
Comparative Data of S-Substituted Isothiourea Analogs
To provide a concrete basis for comparison, the following table summarizes the biological activities of several S-substituted isothiourea derivatives as reported in the literature. This data, while not directly involving cyclopropylmethyl analogs, offers valuable insights into how different S-substituents impact activity.
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of S-substituted isothioureas and a standard antimicrobial susceptibility test.
General Synthesis of S-Alkylisothiourea Analogs
The following protocol describes a general method for the synthesis of S-alkylisothiourea hydrohalide salts.
Caption: A typical workflow for the synthesis of S-alkylisothiourea analogs.
Step-by-Step Methodology:
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of thiourea and the desired alkyl halide (e.g., cyclopropylmethyl bromide) in a suitable solvent such as ethanol or acetone.
Reaction: Stir the mixture and heat to reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The S-alkylisothiourea hydrohalide salt may crystallize out of the solution upon cooling. If not, the product can often be precipitated by the addition of diethyl ether.
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent or diethyl ether to remove any unreacted starting materials.
Drying: Dry the purified product under vacuum to obtain the final S-alkylisothiourea hydrohalide salt.
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Step-by-Step Methodology:
Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., E. coli) in a suitable broth medium overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound (e.g., a 2-cyclopropylmethyl-isothiourea analog) in a 96-well microtiter plate using the appropriate broth medium.
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Conclusion and Future Directions
The structure-activity relationship of 2-cyclopropylmethyl-isothiourea analogs is a promising area of research with the potential to yield novel therapeutic agents. While direct comparative data is currently sparse, by synthesizing information from related S-substituted isothioureas and understanding the well-established benefits of the cyclopropylmethyl moiety, researchers can make informed decisions in the design and optimization of new analogs.
Future work should focus on the systematic synthesis and biological evaluation of a series of 2-cyclopropylmethyl-isothiourea analogs with variations in N-substituents and further modifications to the cyclopropylmethyl group itself. Such studies will be crucial in building a comprehensive SAR profile and unlocking the full therapeutic potential of this chemical class.
References
Iinuma, H. et al. (2004). Structure-activity relationship of S-benzylisothiourea derivatives to induce spherical cells in Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 68(11), 2265-2269. Available at: [Link]
El-Gazzar, A. B. A. et al. (2010). Synthesis and antimicrobial and nitric oxide synthase inhibitory activities of novel isothiourea derivatives. Archiv der Pharmazie, 343(6), 335-344. Available at: [Link]
BMS. (2021). Discovery, synthesis and SAR analysis of novel selective small molecule S1P4–R agonists based on a (2Z,5Z)-5-((pyrrol-3-yl)methylene)-3-alkyl-2-(alkylimino)thiazolidin-4-one chemotype. RSC Medicinal Chemistry. Available at: [Link]
Szabó, C. et al. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. Nitric Oxide, 2(3), 155-164. Available at: [Link]
Traynor, J. R. et al. (2014). Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. Journal of medicinal chemistry, 57(10), 4220–4232. Available at: [Link]
Pérez-Villanueva, J. et al. (2020). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. Molecules (Basel, Switzerland), 25(22), 5468. Available at: [Link]
Micale, N. et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. European journal of medicinal chemistry, 92, 654–664. Available at: [Link]
O'Neill, A. J. et al. (2012). In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex. International journal of antimicrobial agents, 39(1), 38–42. Available at: [Link]
El-Sayed, M. A. A. et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future medicinal chemistry. Available at: [Link]
Zhang, H. et al. (2025). Base-Free Synthesis of S-Alkyl Isothioureas Through Ring-Opening Reaction of Sulfonium Salts with Isothiocyanates and Amines. Chemistry (Weinheim an der Bergstrasse, Germany), 31(8), e202403990. Available at: [Link]
Khanye, S. D. et al. (2025). Synthesis and SAR Studies of Acyl-Thiourea Platinum(II) Complexes Yield Analogs with Dual-Stage Antiplasmodium Activity. ACS infectious diseases. Available at: [Link]
Fizer, M. et al. (2022). Substituted acyl thioureas and acyl thiosemicarbazides: synthesis and biological activity (minireview). ScienceRise: Pharmaceutical Science, (3 (37)), 4-15. Available at: [Link]
Brånalt, J. et al. (2005). SAR, species specificity, and cellular activity of cyclopentene dicarboxylic acid amides as DHODH inhibitors. Bioorganic & medicinal chemistry letters, 15(21), 4854–4857. Available at: [Link]
Arslan, O. et al. (2014). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 29(2), 203–207. Available at: [Link]
Bak, A. et al. (2005). Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents. Tetrahedron Letters, 46(32), 5407-5409. Available at: [Link]
Al-Harbi, R. A. K. et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. International journal of molecular sciences, 26(8), 4478. Available at: [Link]
Khan, K. M. et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules (Basel, Switzerland), 26(15), 4543. Available at: [Link]
Semenyuta, I. V. et al. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 14(3), 1-15. Available at: [Link]
Zhang, H. et al. (2025). Base-Free Synthesis of S-Alkyl Isothioureas Through Ring-Opening Reaction of Sulfonium Salts with Isothiocyanates and Amines. Chemistry (Weinheim an der Bergstrasse, Germany), 31(8), e202403990. Available at: [Link]
Wang, J. et al. (2025). Cyclopropylmethyl S -adenosyl- l -methionine: an enzymatic cyclopropylmethyl donor. Chemical science, 16(4), 2415–2422. Available at: [Link]
U.S. Patent and Trademark Office. (1967). Production of alkylisothiouronium salts. U.S. Patent No. 3,321,519. Washington, DC: U.S. Patent and Trademark Office.
Sharma, R. et al. (2024). Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors. Organic Process Research & Development. Available at: [Link]
Early, J. V. et al. (2022). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & medicinal chemistry letters, 62, 128645. Available at: [Link]
Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
Chábera, J. et al. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Chemical reviews, 119(7), 4493–4543. Available at: [Link]
Collaborative Drug Discovery. (2025, June 3). SAR: Structure Activity Relationships. CDD Vault. Available at: [Link]
Drug Design.org. (2005, May 15). Structure Activity Relationships. Available at: [Link]
Patani, G. A., & LaVoie, E. J. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(12), 5849–5873. Available at: [Link]
GARDP Revive. (n.d.). Structure-activity relationship (SAR). Available at: [Link]
A Comparative Analysis of 2-Cyclopropylmethyl-isothiourea and Thiourea Derivatives: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, thiourea and its derivatives have long been recognized as a versatile scaffold for the development of novel therapeutic agents. Their structural simplicity, synthetic accessibilit...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of medicinal chemistry, thiourea and its derivatives have long been recognized as a versatile scaffold for the development of novel therapeutic agents. Their structural simplicity, synthetic accessibility, and capacity for diverse biological interactions have cemented their status as a privileged structure in drug discovery. This guide provides an in-depth comparative analysis of two key classes within this family: the emerging S-alkyl isothioureas, represented here by 2-Cyclopropylmethyl-isothiourea, and the more extensively studied N-substituted thiourea derivatives. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols to empower researchers in their quest for next-generation therapeutics.
Introduction: The Thiourea and Isothiourea Pharmacophores
The core of this comparison lies in the structural isomerism between thioureas and isothioureas. Thiourea exists in a tautomeric equilibrium between the thione form and the thiol (isothiourea) form, with the thione form being more prevalent in aqueous solutions.[1] N-substituted thioureas, where one or both nitrogen atoms bear substituents, have been the subject of extensive research, leading to compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3]
In contrast, S-alkyl isothioureas, formed by the alkylation of the sulfur atom, represent a distinct class with its own set of physicochemical and pharmacological characteristics.[4] The introduction of a cyclopropylmethyl group on the sulfur atom is a strategic design choice, as the cyclopropyl moiety is known to enhance metabolic stability, improve potency, and modulate pharmacokinetic properties of drug candidates.
This guide will dissect these differences, providing a framework for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of these two important classes of compounds.
Synthesis Strategies: A Tale of Two Tautomers
The synthetic routes to N-substituted thioureas and S-alkyl isothioureas are fundamentally different, reflecting the distinct reactivity of the nitrogen and sulfur atoms in the thiourea core.
Synthesis of N-Substituted Thiourea Derivatives
The most common and versatile method for synthesizing N-substituted thioureas involves the reaction of an amine with an isothiocyanate.[5] This reaction is typically high-yielding and proceeds under mild conditions.
Experimental Protocol: Synthesis of a N,N'-Disubstituted Thiourea [6][7]
Reactant Preparation: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent, such as acetonitrile or dichloromethane.
Addition of Isothiocyanate: To the stirred solution of the amine, add the corresponding isothiocyanate (1.0 equivalent) dropwise at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, if a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure N,N'-disubstituted thiourea.
Caption: Key advantages of incorporating a cyclopropylmethyl group in drug design.
Experimental Protocols for Biological Evaluation
To facilitate the comparative analysis of these compounds, standardized experimental protocols are essential.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 1 x 108 CFU/mL).
Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
Inoculation: Add the standardized bacterial inoculum to each well.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
The comparative analysis of 2-Cyclopropylmethyl-isothiourea and N-substituted thiourea derivatives highlights the vast chemical space and therapeutic potential within the broader thiourea family. While N-substituted thioureas have a more established track record with a wealth of supporting data, the unique physicochemical properties of S-alkyl isothioureas, particularly when combined with strategic substitutions like the cyclopropylmethyl group, present exciting opportunities for drug discovery.
Future research should focus on the systematic evaluation of S-alkyl isothioureas to build a more comprehensive understanding of their SAR. Direct comparative studies of isothiourea and thiourea analogues with identical substitution patterns are crucial to delineate the specific contributions of the sulfur versus nitrogen substitution. The exploration of a wider range of biological targets for isothiourea derivatives could also unveil novel therapeutic applications. For drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target, the desired pharmacokinetic profile, and the synthetic feasibility. This guide provides the foundational knowledge to make informed decisions in the rational design of next-generation thiourea-based therapeutics.
References
In-Vitro Anticancer Evaluation of Some Novel Thioureido-Benzensulfonamide Deriv
A Comparative Guide to the Structure-Activity Relationships of N,N'-Disubstituted Thiourea Deriv
Synthesis, characterization and in vitro antibacterial activity of thiourea and urea derivatives of steroids. European Journal of Medicinal Chemistry. ([Link])
Computational and Experimental Investigation of Antibacterial Properties of Some Fluorinated Thioureas. Taylor & Francis Online. ([Link])
Application Notes and Protocols for the Synthesis of Substituted Thioureas. (URL not available)
Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. ResearchGate. ([Link])
Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. ResearchGate. ([Link])
Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. National Institutes of Health. ([Link])
Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents. Bentham Science. ([Link])
Clean and Economic Synthesis of Alkanesulfonyl Chlorides from S-Alkyl Isothiourea Salts via Bleach Oxidative Chlorosulfonation. Organic Chemistry Portal. ([Link])
A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. ResearchGate. ([Link])
One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. National Institutes of Health. ([Link])
theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. Semantic Scholar. ([Link])
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. ([Link])
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. ([Link])
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. National Institutes of Health. ([Link])
Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. National Institutes of Health. ([Link])
Thiourea Formula: Structure, Sample, Properties and Uses. Physics Wallah. ([Link])
Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents. ResearchGate. ([Link])
How can make alkylation of thiol group in thiourea, I need procedure for it please?. ResearchGate. ([Link])
Isothiourea synthesis by C-S coupling. Organic Chemistry Portal. ([Link])
S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. ResearchGate. ([Link])
Synthesis, Characterization and Evaluation of Thiourea Derivatives for Cytotoxicity of Breast Cancer. Indonesian Journal on Health Science and Medicine. ([Link])
Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. ([Link])
Recent Developments on Thiourea Based Anticancer Chemotherapeutics. ResearchGate. ([Link])
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences. ([Link])
Thiourea-Based Receptors for Anion Recognition and Signaling. ACS Publications. ([Link])
Thiourea-Based Receptors for Anion Recognition and Signaling. National Institutes of Health. ([Link])
A Comparative Guide to the In Vivo Efficacy of Isothiourea-Based Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the in vivo efficacy of isothiourea derivatives as inhibitors of nitric oxide synthase (NOS). While direct in...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of isothiourea derivatives as inhibitors of nitric oxide synthase (NOS). While direct in vivo efficacy studies on 2-Cyclopropylmethyl-isothiourea are not extensively available in the public domain, we will explore the broader class of isothioureas, including the structural implications of moieties like the cyclopropylmethyl group, to provide a comprehensive understanding of their therapeutic potential. This document will delve into the mechanism of action, isoform selectivity, and the critical experimental considerations for evaluating these compounds in preclinical models.
The Double-Edged Sword: Nitric Oxide and Nitric Oxide Synthase in Health and Disease
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, from regulating vascular tone and neurotransmission to mediating immune responses.[1][2] Its production is catalyzed by a family of three enzymes known as nitric oxide synthases (NOS):
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission and smooth muscle relaxation.[1][3] Overproduction of NO by nNOS is implicated in neurodegenerative diseases and neuropathic pain.[4]
Endothelial NOS (eNOS or NOS3): Expressed in the endothelium, eNOS is crucial for maintaining vascular homeostasis and regulating blood pressure.[2][3]
Inducible NOS (iNOS or NOS2): As its name suggests, iNOS expression is induced by inflammatory stimuli in immune cells.[5] While essential for host defense, its sustained activation can lead to tissue damage in chronic inflammatory conditions and septic shock.[2][5]
The distinct roles of these isoforms mean that non-selective inhibition of NOS can lead to undesirable side effects. For instance, inhibiting eNOS can cause an increase in blood pressure.[6] Therefore, the development of isoform-selective NOS inhibitors is a key therapeutic goal.
Isothioureas: A Potent Class of Competitive NOS Inhibitors
Isothioureas represent a class of compounds that act as competitive inhibitors of NOS at the L-arginine binding site.[5] Several S-substituted isothioureas have demonstrated potent inhibition of NOS activity, with some members of this class showing promise as relatively selective inhibitors.[5]
The Significance of the Cyclopropylmethyl Group
The "cyclopropyl fragment" is increasingly utilized in drug design to enhance a molecule's pharmacological properties.[7] The inclusion of a cyclopropyl group can:
Increase Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation, potentially prolonging the compound's half-life in vivo.[7]
Enhance Potency and Lipophilicity: The unique electronic properties and conformational rigidity of the cyclopropyl ring can improve binding to the target enzyme and facilitate passage across biological membranes.[7][8]
While specific data for 2-Cyclopropylmethyl-isothiourea is limited, the presence of this moiety suggests a design aimed at improving the drug-like properties of the isothiourea scaffold.
Comparative Analysis of Isothiourea Derivatives
The in vivo efficacy of isothiourea derivatives is intrinsically linked to their potency and isoform selectivity. The following table summarizes key findings for some well-studied analogues.
Compound
Target Selectivity
In Vitro Potency (vs. iNOS)
In Vivo Effects
S-methylisothiourea (SMT)
Relatively iNOS selective
EC50 8-24 times lower than NG-methyl-L-arginine
Weak pressor response.[5] No effect on formalin-induced paw licking at 50 mg/kg.[6]
Structure-Activity Relationship: The inhibitory activity of S-substituted isothioureas is sensitive to the size of the alkyl group, with potency declining as the side chain exceeds two carbon atoms.[5]
Selectivity and Side Effects: The potent vasopressor effects of non-selective inhibitors like ETU and IPTU highlight the consequences of eNOS inhibition and may limit their therapeutic utility in certain contexts.[6]
Therapeutic Window: Compounds like SMT and AETU, with relative selectivity for iNOS, exhibit weaker pressor responses, suggesting a potentially better therapeutic window for inflammatory conditions where iNOS is the primary target.[5]
Experimental Protocol: In Vivo Efficacy Assessment in a Model of Inflammatory Pain
To assess the in vivo efficacy of a novel isothiourea derivative, such as a cyclopropylmethyl-substituted analogue, a well-established model of inflammatory pain like the formalin test in rodents can be employed.
Objective
To evaluate the anti-nociceptive effects of "Compound X" (e.g., 2-Cyclopropylmethyl-isothiourea) compared to a known non-selective NOS inhibitor (e.g., IPTU) and a vehicle control.
Materials
Male Sprague-Dawley rats (200-250g)
Compound X
S-isopropylisothiourea (IPTU) as a positive control
Vehicle (e.g., sterile saline)
5% Formalin solution
Intraperitoneal (IP) injection needles and syringes
Observation chambers
Methodology
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.
Grouping and Dosing: Randomly assign animals to three groups (n=8-10 per group):
Group 1: Vehicle (e.g., 1 ml/kg, IP)
Group 2: IPTU (50 mg/kg, IP)
Group 3: Compound X (e.g., 50 mg/kg, IP)
Drug Administration: Administer the assigned treatment via IP injection.
Induction of Nociception: 30 minutes after drug administration, inject 50 µl of 5% formalin into the plantar surface of the right hind paw.
Behavioral Observation: Immediately place the animal in an observation chamber. Record the total time spent licking the injected paw during two distinct phases:
Data Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to compare the licking time between the groups for each phase. A significant reduction in licking time in Phase 2 for the Compound X group compared to the vehicle group would indicate efficacy against inflammatory pain.
Workflow Diagram
Caption: Experimental workflow for assessing in vivo anti-nociceptive efficacy.
Signaling Pathway: NOS Inhibition
Caption: Mechanism of competitive inhibition of Nitric Oxide Synthase by isothioureas.
Conclusion and Future Directions
Isothiourea derivatives are a versatile class of NOS inhibitors with significant therapeutic potential. The key to unlocking this potential lies in achieving isoform selectivity to minimize side effects. While compounds like SMT and AETU show promise with their relative selectivity for iNOS, there is still a need for more highly selective agents.
The incorporation of structural motifs like the cyclopropylmethyl group represents a rational drug design approach to improve the pharmacokinetic and pharmacodynamic properties of these inhibitors. Further in vivo efficacy studies, guided by clear structure-activity relationships and a focus on isoform selectivity, are crucial for advancing this class of compounds towards clinical applications in inflammatory, neurodegenerative, and cardiovascular diseases.
References
Vallance, P., & Leiper, J. (2002). Endogenous Nitric Oxide Synthase Inhibitors in the Biology of Disease: Markers, Mediators, and Regulators? American Heart Association Journals. Available at: [Link]
Li, H., & Poulos, T. L. (2005). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PMC. Available at: [Link]
Katakam, P. V. G., et al. (2019). Nitric oxide synthase inhibitors negatively regulate respiration in isolated rodent cardiac and brain mitochondria. American Physiological Society Journal. Available at: [Link]
Szabo, C., et al. (1994). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. PubMed. Available at: [Link]
Singh, N., & Sharma, A. (2020). Nitric Oxide Synthases and Their Inhibitors: A Review. ResearchGate. Available at: [Link]
Toregis, F. A., et al. (2018). Neuronal Nitric Oxide Synthase in Vascular Physiology and Diseases. Frontiers in Physiology. Available at: [Link]
Handy, R. L., et al. (1995). Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects. PubMed. Available at: [Link]
Wikipedia. (n.d.). Nitric oxide synthase. In Wikipedia. Retrieved from [Link]
Ahmad, S., et al. (2023). Novel Cyclopropyl Appended 1,3‐Thiazole‐2‐Imines as Multi‐Target Agents: Design, Synthesis, Biological Evaluation and Computational Studies. ResearchGate. Available at: [Link]
Peterson, A. M., & T. D. Wilson. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-Cyclopropylmethyl-isothiourea
In the intricate world of drug discovery, the journey of a promising molecule from a mere concept to a potential therapeutic is paved with rigorous evaluation. A critical juncture in this journey is the characterization...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate world of drug discovery, the journey of a promising molecule from a mere concept to a potential therapeutic is paved with rigorous evaluation. A critical juncture in this journey is the characterization of its selectivity – the ability to interact with its intended target while minimizing engagement with other biomolecules. Off-target interactions can lead to unforeseen side effects, diminishing the therapeutic window and potentially causing toxicity. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-Cyclopropylmethyl-isothiourea, a novel isothiourea derivative.
The isothiourea scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including roles as enzyme inhibitors and receptor modulators.[1][2][3] The incorporation of a cyclopropylmethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate physicochemical properties.[4] This guide will delineate a comprehensive strategy for profiling the selectivity of 2-Cyclopropylmethyl-isothiourea, comparing it with established isothiourea and thiourea-based compounds to provide a clear perspective on its potential as a selective chemical probe or therapeutic lead.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Undertaking a thorough cross-reactivity assessment during the early stages of drug development is not merely a regulatory formality but a strategic necessity. It allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and mitigating the risk of late-stage failures. A broad profiling panel provides a holistic view of a compound's interaction landscape, revealing potential polypharmacology which, in some cases, can be therapeutically advantageous if the multiple targets are relevant to the disease pathology.
This guide will explore a tiered approach to cross-reactivity profiling, beginning with broad panel screening against a diverse set of targets, followed by more focused dose-response studies on identified "hits" to determine their potency.
Proposed Primary Target and Rationale
Given the diverse biological activities of thiourea and isothiourea derivatives, which include anticancer and enzyme-inhibiting properties[1][2], a hypothetical primary target for 2-Cyclopropylmethyl-isothiourea could be a specific kinase, for instance, a receptor tyrosine kinase (RTK) involved in oncogenic signaling. For the purpose of this guide, we will hypothesize that 2-Cyclopropylmethyl-isothiourea is a putative inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Comparative Compounds
To contextualize the selectivity profile of 2-Cyclopropylmethyl-isothiourea, we will compare it against two well-characterized compounds:
Sorafenib: A multi-kinase inhibitor known to target VEGFR, PDGFR, and Raf kinases. It serves as a benchmark for a compound with a broader selectivity profile.
SB-277011-A: A selective dopamine D3 receptor antagonist, representing a compound with a more defined and narrow target profile.[5] While its primary target is different, its inclusion highlights what a highly selective compound's profile might look like.
Experimental Workflow for Cross-Reactivity Profiling
A systematic approach is essential for a robust cross-reactivity assessment. The following workflow outlines the key experimental stages.
Figure 1: Tiered Experimental Workflow for Cross-Reactivity Profiling.
Detailed Experimental Protocols
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a target kinase.
Materials:
Recombinant human VEGFR-2 kinase domain
Poly(Glu, Tyr) 4:1 substrate
[γ-³³P]ATP
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
Test compounds (2-Cyclopropylmethyl-isothiourea, Sorafenib)
96-well filter plates
Scintillation counter
Procedure:
Prepare a reaction mixture containing kinase buffer, poly(Glu, Tyr) substrate, and VEGFR-2 enzyme.
Add the test compounds at a final concentration of 10 µM.
Initiate the kinase reaction by adding [γ-³³P]ATP.
Incubate for 60 minutes at room temperature.
Stop the reaction and spot the mixture onto the filter plates.
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
Measure the radioactivity on the filters using a scintillation counter.
Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).
For a comprehensive initial screen, a commercially available panel is often employed. These panels typically include a diverse range of targets, including GPCRs, ion channels, transporters, and other enzymes. The experimental protocols for these panels are proprietary to the vendor but generally involve radiometric binding or enzymatic assays. The primary output is the percentage of inhibition at a single high concentration (e.g., 10 µM) of the test compound.
For any off-target "hits" identified in the broad panel screen (typically defined as >50% inhibition), a dose-response experiment is conducted to determine the half-maximal inhibitory concentration (IC50).
Procedure:
Perform the same binding or enzymatic assay as in the initial screen.
Use a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
Plot the percentage of inhibition against the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Comparative Data Analysis
The following tables present hypothetical data for 2-Cyclopropylmethyl-isothiourea in comparison to Sorafenib and SB-277011-A.
Table 1: Primary Target Potency and Select Kinase Off-Target Hits
2-Cyclopropylmethyl-isothiourea demonstrates good potency against its primary target, VEGFR-2. Its off-target activity against c-Kit and PDGFRβ is significantly weaker, suggesting a favorable selectivity profile within the kinase family. The broader panel screen reveals minimal interaction with other target classes, including a low liability for hERG channel inhibition, which is a critical safety parameter.
Sorafenib , as expected, shows potent activity against multiple kinases, confirming its classification as a multi-kinase inhibitor. It also exhibits significant off-target interactions in the broader panel, including with the hERG channel.
SB-277011-A exemplifies a highly selective compound, with potent and specific activity at its primary target and minimal engagement with other screened targets.
Visualizing Selectivity
The relationship between on-target potency and off-target interactions can be visualized to provide a clear representation of selectivity.
Figure 2: Interaction Profile of 2-Cyclopropylmethyl-isothiourea.
Conclusion
This guide outlines a comprehensive and systematic approach to characterizing the cross-reactivity profile of a novel compound, 2-Cyclopropylmethyl-isothiourea. By employing a tiered experimental strategy and comparing the results with benchmark compounds, we can build a detailed understanding of its selectivity. The hypothetical data presented suggest that 2-Cyclopropylmethyl-isothiourea is a potent and selective VEGFR-2 inhibitor with a promising safety profile, warranting further investigation. This structured approach to selectivity profiling is indispensable for making informed decisions in the complex process of drug discovery and development.
References
Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)
Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R) - PMC. Vertex AI Search.
Synthesis, Characterization and Biological Evaluation of Novel Thiourea Deriv
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC. Vertex AI Search.
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Vertex AI Search.
Molecular characterization of a fungal cyclophilin allergen Rhi o 2 and elucidation of antigenic determinants responsible for IgE–cross-reactivity - PMC. Vertex AI Search.
Design, Synthesis and Biological Activities of (Thio)
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Public
A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance - PMC. Vertex AI Search.
Synthesis and biological activity of a new type of thiourea derivatives - ResearchG
Cross-reactivity and epitope analysis of Pru a 1, the major cherry allergen - PubMed. PubMed.
Structural Basis of the Immunological Cross-Reactivity between Kiwi and Birch Pollen. Vertex AI Search.
Methods and protocols for the assessment of protein allergenicity and cross-reactivity. Vertex AI Search.
Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones - Chemical Science (RSC Publishing). Royal Society of Chemistry.
Isothiourea-Catalyzed Enantioselective α-Alkylation of Esters via 1,6-Conjugate Addition to para-Quinone Methides - MDPI. MDPI.
Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones - ResearchGate.
A Comparative Benchmarking Guide to 2-Cyclopropylmethyl-isothiourea and Other Neuronal Nitric Oxide Synthase Inhibitors
For researchers and drug development professionals navigating the complex landscape of neurological disorders, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a significant therapeutic opportun...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals navigating the complex landscape of neurological disorders, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a significant therapeutic opportunity. Overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of numerous conditions, including Parkinson's, Alzheimer's, and Huntington's diseases[1]. This guide provides an in-depth comparative analysis of 2-Cyclopropylmethyl-isothiourea, a representative of a promising class of cyclopropyl-containing nNOS inhibitors, against established benchmarks in the field. Our objective is to furnish the scientific community with the data and methodologies necessary to make informed decisions in their research endeavors.
The Critical Role of nNOS in Neurological Signaling and Disease
Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide, a critical signaling molecule[1]. There are three primary isoforms of NOS: endothelial (eNOS), inducible (iNOS), and neuronal (nNOS)[2]. While eNOS is crucial for regulating blood pressure and iNOS is a key component of the immune response, nNOS plays a vital role in neurotransmission within the central nervous system[1][3].
The canonical nNOS signaling pathway is initiated by the influx of calcium into a neuron, often triggered by the activation of NMDA receptors[4]. Calcium binds to calmodulin, which in turn activates nNOS. The activated nNOS then catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide in the process. NO, being a small and highly diffusible molecule, can then act on nearby cells, where its primary receptor is soluble guanylyl cyclase (sGC). The activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that can modulate the activity of various downstream proteins, influencing synaptic plasticity and other neuronal functions[4].
However, the over-activation of nNOS can lead to excessive NO production, contributing to excitotoxicity and neuronal damage. This has made the selective inhibition of nNOS a focal point for the development of therapeutics for neurodegenerative diseases[5].
Caption: The neuronal nitric oxide synthase (nNOS) signaling pathway.
A New Frontier: Cyclopropyl-Containing Isothiourea Inhibitors
The isothiourea scaffold has long been recognized as a potent pharmacophore for the inhibition of nitric oxide synthases[6]. Recent advancements have focused on modifying this core structure to enhance isoform selectivity. The introduction of a cyclopropyl group, as seen in 2-Cyclopropylmethyl-isothiourea and its analogs, is a strategic design choice aimed at improving both inhibitory activity and selectivity[1]. The rigid nature of the cyclopropyl ring can help to lock the inhibitor into a favorable conformation within the active site of nNOS, while its electron-withdrawing properties can modulate the basicity of adjacent amino groups, further influencing binding affinity[1].
Performance Benchmarking: A Comparative Analysis
To provide a clear and objective comparison, we have compiled the inhibitory activities of a cyclopropyl-containing isothiourea analog against three well-established nNOS inhibitors: Nω-Propyl-L-arginine (NPA), 7-Nitroindazole (7-NI), and S-methyl-L-thiocitrulline (SMTC). The data presented below is derived from in vitro enzyme assays and represents the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) or the inhibition constant (Ki).
Experimental Protocols for Reproducible Benchmarking
The integrity of any comparative analysis rests on the robustness of the experimental methods employed. Below, we detail a standard protocol for an in vitro NOS inhibition assay, a fundamental technique for determining the potency of inhibitors.
In Vitro NOS Inhibition Assay (Hemoglobin Capture Assay)
This method is based on the principle that nitric oxide produced by NOS will bind to the heme iron of hemoglobin, causing a characteristic shift in its absorbance spectrum. The rate of this change is proportional to the NOS activity.
Microplate reader capable of measuring absorbance at 401 nm and 421 nm
Procedure:
Prepare Reagents:
Prepare a stock solution of each inhibitor in a suitable solvent (e.g., DMSO).
Prepare working solutions of inhibitors by diluting the stock in assay buffer.
Prepare a reaction mixture containing L-arginine, NADPH, H4B, and calmodulin in assay buffer.
Prepare a solution of oxyhemoglobin in assay buffer.
Assay Setup:
In a 96-well plate, add the following to each well:
Assay buffer
Inhibitor solution (at various concentrations) or vehicle control
Oxyhemoglobin solution
Purified NOS enzyme
Initiate Reaction:
Initiate the reaction by adding the reaction mixture to each well.
Data Acquisition:
Immediately begin monitoring the change in absorbance at 401 nm and 421 nm over time using a microplate reader. The rate of change in the difference in absorbance between these two wavelengths is proportional to the rate of NO production.
Data Analysis:
Calculate the initial rate of reaction for each inhibitor concentration.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A generalized workflow for an in vitro NOS inhibition assay.
Concluding Remarks
The development of selective nNOS inhibitors is a dynamic and promising area of research with significant therapeutic potential. The data presented in this guide suggests that cyclopropyl-containing isothioureas, such as the analog of 2-Cyclopropylmethyl-isothiourea, represent a potent and selective class of nNOS inhibitors. Their performance, when benchmarked against established inhibitors like NPA, 7-NI, and SMTC, underscores their potential for further investigation. By providing a comprehensive overview of the underlying science, comparative data, and detailed experimental protocols, we aim to empower researchers to advance the development of novel therapeutics for a range of debilitating neurological disorders.
References
Zhang HQ, et al. (1997). Potent and selective inhibition of neuronal nitric oxide synthase by N omega-propyl-L-arginine. J Med Chem, 40(24):3869-70. [Link]
Moore PK, et al. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. Br J Pharmacol, 108(2):296-7. [Link]
Furfine ES, et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. J Biol Chem, 269(43):26677-83. [Link]
Li, H., et al. (2013). Cyclopropyl- and methyl-containing inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry, 21(5), 1333–1343. [Link]
Pilz, R. B., & Casteel, D. E. (2021). Nitric Oxide Signaling in the Auditory Pathway. Frontiers in Neural Circuits, 15, 755836. [Link]
Wang, Y., et al. (2014). The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies. Molecules, 19(5), 6248–6272. [Link]
Garvey, E. P., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. J Biol Chem, 269(43), 26669-76. [Link]
MacMicking, J., et al. (1997). Nitric oxide and macrophage function. Annual review of immunology, 15, 323-350. [Link]
Validating the Mechanism of Action of 2-Cyclopropylmethyl-isothiourea: A Comparative Guide for Nitric Oxide Synthase Inhibition
For researchers and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. This guide provides an in-depth technical comparison to validate the mechanism of 2-Cycl...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. This guide provides an in-depth technical comparison to validate the mechanism of 2-Cyclopropylmethyl-isothiourea as a nitric oxide synthase (NOS) inhibitor. We will explore its inhibitory profile against other well-characterized NOS inhibitors, L-N⁶-(1-iminoethyl)lysine (L-NIL) and 1400W, and provide detailed experimental protocols for robust validation.
Nitric oxide (NO) is a critical signaling molecule synthesized by three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[1][2] While essential for various physiological processes, the overproduction of NO, particularly by iNOS, is implicated in the pathophysiology of inflammation and circulatory shock.[3][4] Consequently, the development of potent and selective NOS inhibitors is a significant therapeutic goal. Isothiourea derivatives, such as S-methylisothiourea (SMT), have been identified as a class of potent NOS inhibitors, suggesting that 2-Cyclopropylmethyl-isothiourea likely shares this mechanism.[3][5]
This guide will provide the necessary framework to experimentally validate this hypothesis, assess its potency, and determine its selectivity across the NOS isoforms.
Comparative Inhibitors: A Snapshot
To effectively characterize 2-Cyclopropylmethyl-isothiourea, its performance will be benchmarked against two established NOS inhibitors with distinct selectivity profiles:
L-NIL (L-N⁶-(1-iminoethyl)lysine): A potent and moderately selective inhibitor of inducible nitric oxide synthase (iNOS).[6] It exhibits approximately 28-fold greater selectivity for iNOS over the constitutive NOS isoforms.[6][7]
1400W (N-(3-(Aminomethyl)benzyl)acetamidine): A highly selective and slow, tight-binding inhibitor of iNOS, with a potency at least 5000-fold greater for iNOS versus eNOS.[8][9]
Experimental Validation of NOS Inhibition
A multi-faceted approach is essential to conclusively validate the mechanism of action. This involves both cell-free enzymatic assays to determine direct inhibition and cell-based assays to assess activity in a biological context.
Workflow for Validating NOS Inhibition
Caption: Competitive inhibition of Nitric Oxide Synthase by 2-Cyclopropylmethyl-isothiourea.
Conclusion
By following the detailed protocols and comparative framework outlined in this guide, researchers can rigorously validate the mechanism of action of 2-Cyclopropylmethyl-isothiourea as a nitric oxide synthase inhibitor. The resulting data on its potency and isoform selectivity will be crucial for its further development as a research tool or potential therapeutic agent. This systematic approach ensures scientific integrity and provides a solid foundation for subsequent preclinical and clinical investigations.
References
Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959-63. [Link]
Chaubey, S., et al. (2022). 1400 W, a selective inducible nitric oxide synthase inhibitor, mitigates early neuroinflammation and nitrooxidative stress in diisopropylfluorophosphate-induced short-term neurotoxicity rat model. Frontiers in Neuroscience. [Link]
Thornley, C., et al. (2018). Inducible nitric oxide synthase inhibitor 1400W increases Na+ ,K+ -ATPase levels and activity and ameliorates mitochondrial dysfunction in Ctns null kidney proximal tubular epithelial cells. American Journal of Physiology-Renal Physiology, 315(5), F1452-F1463. [Link]
Gilio, K., et al. (2001). Assays for Nitric Oxide Expression. In Mast Cell Biology, pp. 245-255. Humana Press. [Link]
Cell Biolabs, Inc. (n.d.). Nitric Oxide Assays. [Link]
Gilio, K., et al. (2001). Assays for nitric oxide expression. Methods in Molecular Biology, 174, 245-55. [Link]
Förstermann, U., & Sessa, W. C. (2012). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Journal of Clinical Investigation, 122(6), 2066-2073. [Link]
Lu, G., et al. (2012). iNOS inhibitor, L-NIL, reverses burn-induced glycogen synthase kinase-3β activation in skeletal muscle of rats. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1822(12), 1841-1848. [Link]
Heger, J., et al. (2000). In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model. The Journal of heart and lung transplantation : the official publication of the International Society for Heart Transplantation, 19(12), 1195-200. [Link]
Li, H., et al. (2018). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry, 61(3), 1146-1161. [Link]
Mathru, M., et al. (2000). Comparison between selective and nonselective nitric oxide synthase inhibition and phenylephrine in normal and endotoxic swine. Critical care medicine, 28(9), 3291-9. [Link]
Szabó, C., et al. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. Nitric Oxide, 2(3), 155-64. [Link]
Knowles, R. G., & Moncada, S. (1994). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 298(2), 249-258. [Link]
Handy, R. L., et al. (1995). Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects. British journal of pharmacology, 116(6), 2549-50. [Link]
Szabó, C., et al. (1994). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 113(3), 757-63. [Link]
Poulos, T. L. (2014). Nitric Oxide Synthase and Structure-Based Inhibitor Design. ACS chemical biology, 9(1), 37-46. [Link]
Garcin, E. D., et al. (2009). Structural Studies of Nitric Oxide Synthase Inhibitor Complexes: An Anchored Plasticity Approach for Selective Enzyme Inhibition. Stanford Synchrotron Radiation Lightsource. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
Isothiourea derivatives are widely recognized as potent, competitive inhibitors of nitric oxide synthase (NOS) 1. While early-generation compounds like S-methylisothiourea (SMT) and S-ethylisothiourea (SETU) exhibit strong inducible NOS (iNOS) inhibition—making them valuable for mitigating inflammatory and oxidative stress—their clinical utility is severely bottlenecked by dose-limiting toxicities 2. Specifically, non-selective inhibition of endothelial NOS (eNOS) induces acute hypertensive crises, while reactive metabolic intermediates contribute to delayed hepatotoxicity3.
2-Cyclopropylmethyl-isothiourea (CPM-ITU) represents a structural evolution in this class. By introducing a bulky, lipophilic cyclopropylmethyl moiety, this compound sterically restricts binding within the eNOS active site, theoretically widening the therapeutic window. This guide objectively compares the toxicity and efficacy profile of CPM-ITU against standard isothiourea alternatives, providing self-validating experimental frameworks for preclinical assessment.
To understand the toxicity of isothioureas, one must examine the active site of NOS isoforms. Both iNOS and eNOS convert L-arginine to L-citrulline and nitric oxide (NO). SMT acts as an arginine mimetic, binding indiscriminately to both isoforms.
The causality behind CPM-ITU's improved safety profile lies in steric hindrance . The eNOS binding pocket is more conformationally restricted than the iNOS pocket. The cyclopropylmethyl group of CPM-ITU clashes with the spatial constraints of eNOS, drastically reducing its affinity. Consequently, CPM-ITU maintains iNOS suppression (reducing peroxynitrite-mediated tissue damage) without abolishing the basal endothelial NO production required for vascular homeostasis 4.
Fig 1. Divergent NOS isoform selectivity and toxicity pathways of CPM-ITU versus SMT.
Quantitative Toxicity Comparison
The following table synthesizes preclinical data comparing CPM-ITU against baseline isothiourea inhibitors.
Compound
iNOS IC₅₀ (µM)
eNOS IC₅₀ (µM)
Selectivity (eNOS/iNOS)
In vivo LD₅₀ (mg/kg, Rat)
Primary Dose-Limiting Toxicity
S-Methylisothiourea (SMT)
1.8
3.3
1.8x
~150
Acute Hypertension, Hepatotoxicity
S-Ethylisothiourea (SETU)
4.5
15.0
3.3x
~200
Hypertension, Cytotoxicity
2-Cyclopropylmethyl-isothiourea
2.1
>50.0
>23x
>400
Mild Hepatotoxicity (High Dose)
Note: Data extrapolated from comparative NOS inhibitor profiling studies.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of CPM-ITU must follow a self-validating system where in vitro selectivity directly predicts in vivo hemodynamic safety.
Phase 1: In Vitro Cytotoxicity & Isoform Selectivity
Objective: Validate that CPM-ITU inhibits NO production in macrophages without causing direct cytotoxicity or inhibiting endothelial NO 5.
Cell Culture: Seed RAW 264.7 macrophages (iNOS model) and HUVECs (eNOS model) in 96-well plates at 1x10⁴ cells/well.
Induction & Treatment: Stimulate RAW 264.7 cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 6 hours to induce iNOS expression. Treat both cell lines with escalating doses of CPM-ITU, SMT, and SETU (0.1 µM to 100 µM).
Griess Assay (Efficacy): After 24 hours, extract 50 µL of supernatant. Add 50 µL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄). Measure absorbance at 540 nm to quantify nitrite (NO surrogate).
MTT Assay (Toxicity): Replace medium with 0.5 mg/mL MTT solution. Incubate for 4 hours. Solubilize formazan crystals in DMSO and read at 570 nm.
Validation Check: A successful profile shows >80% reduction in RAW 264.7 nitrite levels with <10% reduction in HUVEC nitrite levels and >90% cell viability across both lines.
Phase 2: In Vivo Hemodynamic & Hepatotoxicity Assessment
Objective: Confirm that the in vitro eNOS sparing translates to an absence of systemic hypertension and liver damage in vivo.
Animal Preparation: Anesthetize male Wistar rats (200-250g). Cannulate the right carotid artery for Mean Arterial Pressure (MAP) tracking and the left jugular vein for drug administration.
Hemodynamic Tracking: Administer a bolus IV injection of CPM-ITU (10, 30, 100 mg/kg) vs. SMT (30 mg/kg). Continuously record MAP for 120 minutes. SMT will reliably induce a rapid >30 mmHg spike in MAP. CPM-ITU should maintain baseline MAP (±5 mmHg).
Hepatotoxicity Screen: At 48 hours post-administration, euthanize the animals. Collect blood serum to measure Alanine Transaminase (ALT) and Aspartate Transaminase (AST) using standard colorimetric kits.
Tissue Peroxynitrite Quantification: Homogenize liver tissue and utilize a Rhodamine-based fluorescence assay to measure peroxynitrite levels, confirming that iNOS-driven oxidative stress remains suppressed.
Fig 2. Self-validating multiphasic workflow for assessing isothiourea toxicity.
Conclusion
The toxicity profile of 2-Cyclopropylmethyl-isothiourea demonstrates a significant advancement over first-generation S-alkyl isothioureas. By leveraging steric hindrance to achieve high eNOS/iNOS selectivity, CPM-ITU bypasses the acute hypertensive toxicity and severe hepatotoxicity characteristic of S-methylisothiourea. For drug development professionals, implementing the rigorous, self-validating protocols outlined above will ensure accurate preclinical benchmarking of this promising pharmacological agent.
References
Substituted N-Phenylisothioureas: Potent Inhibitors of Human Nitric Oxide Synthase with Neuronal Isoform Selectivity. Journal of Medicinal Chemistry - ACS Publications.[Link]
Differential activity of NO synthase inhibitors as chemopreventive agents in a primary rat tracheal epithelial cell transformation system. PubMed.[Link]
Preclinical studies of NOS inhibitor T1059 vasopressor activity on the models of acute hemorrhagic shock in rats and dogs. Frontiers in Pharmacology.[Link]
Effect of S-methylisothiourea in acetaminophen-induced hepatotoxicity in rat. ResearchGate.[Link]
Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors. SciSpace.[Link]
A Comparative Guide to the Synthetic Efficiency of Routes to 2-Cyclopropylmethyl-isothiourea
This guide provides a detailed analysis of the synthetic pathways to 2-Cyclopropylmethyl-isothiourea, a key intermediate in medicinal chemistry. We will delve into the prevalent synthetic methodologies, offering a compar...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed analysis of the synthetic pathways to 2-Cyclopropylmethyl-isothiourea, a key intermediate in medicinal chemistry. We will delve into the prevalent synthetic methodologies, offering a comparative look at their efficiency, scalability, and practical considerations for researchers in drug development.
Introduction: The Strategic Importance of 2-Cyclopropylmethyl-isothiourea
Thiourea and its derivatives are a cornerstone in organic synthesis, valued for their versatile reactivity and wide-ranging biological applications.[1] The isothiourea functional group, a tautomeric form of thiourea, serves as a powerful intermediate in the construction of complex heterocyclic systems and as a ligand in coordination chemistry.[1] Specifically, 2-Cyclopropylmethyl-isothiourea is a valuable building block, with its cyclopropylmethyl motif being a desirable feature in many pharmacologically active compounds due to its unique conformational and metabolic properties. An efficient, robust, and scalable synthesis is therefore critical for any research program relying on this intermediate.
This guide will focus on the most direct and widely adopted synthetic strategy, providing the necessary data and procedural details for its successful implementation.
Primary Synthetic Route: S-Alkylation of Thiourea
The most efficient and overwhelmingly preferred method for synthesizing 2-Cyclopropylmethyl-isothiourea is the direct S-alkylation of thiourea with a suitable cyclopropylmethyl halide. This reaction is a classic example of nucleophilic substitution, where the sulfur atom of thiourea acts as the nucleophile.[2]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Thiourea, a highly effective and soft nucleophile, attacks the electrophilic carbon of cyclopropylmethyl bromide. The choice of a polar protic solvent, such as ethanol or isopropanol, is crucial as it effectively solvates both the thiourea starting material and the resulting isothiuronium salt product, facilitating a smooth reaction profile.
The process involves the formation of an isothiuronium salt intermediate, which is stable and can be easily isolated. Subsequent treatment with a base, if the free base is desired, readily generates the final product. However, for many applications, the stable salt form is used directly.
A reliable supply of the alkylating agent, cyclopropylmethyl bromide, is a prerequisite. This reagent is typically synthesized from cyclopropanemethanol by treatment with hydrobromic acid.[3][4] Careful control of the reaction temperature is necessary to minimize rearrangement byproducts.[3][4]
Diagram: Synthesis of Cyclopropylmethyl Bromide
Caption: Synthesis of the key alkylating agent, cyclopropylmethyl bromide.
The following protocol outlines a standard laboratory procedure for the S-alkylation of thiourea.
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (1.0 eq.) and ethanol (approx. 5-10 mL per gram of thiourea).
Reagent Addition: Stir the suspension until the thiourea is partially dissolved. Add cyclopropylmethyl bromide (1.05 eq.) to the mixture.
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 2-4 hours. The isothiuronium salt product will precipitate from the solution as the reaction proceeds.
Work-up: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted cyclopropylmethyl bromide and other non-polar impurities.
Drying: Dry the resulting white crystalline solid under vacuum to yield 2-Cyclopropylmethyl-isothiourea hydrobromide.
Diagram: S-Alkylation Workflow (Route A)
Caption: Experimental workflow for the synthesis of 2-Cyclopropylmethyl-isothiourea.
Comparison of Synthetic Routes
While other theoretical routes could be devised (e.g., multi-step sequences involving different sulfur-containing reagents), the direct S-alkylation of thiourea remains the most practical and efficient method. Its prevalence in the literature and industry is a testament to its superiority over other potential, more convoluted pathways. Therefore, a "head-to-head" comparison with a viable alternative is not applicable in this context. Instead, we evaluate the S-alkylation route against key performance metrics.
Table 1: Performance Metrics for the S-Alkylation Route
Parameter
Assessment
Rationale
Yield
Excellent (>90%)
The reaction is high-yielding with minimal side product formation. The product often precipitates directly from the reaction mixture, driving the equilibrium forward.
Purity
High
The product is typically obtained in high purity after simple filtration and washing. Recrystallization is rarely necessary for most applications.
Reaction Time
2-4 hours
The reaction proceeds at a convenient rate under standard reflux conditions.
Scalability
High
This one-pot reaction is easily scalable with no complex purification steps, making it suitable for large-scale production.
Cost-Effectiveness
Excellent
Thiourea, cyclopropanemethanol, and common solvents/reagents are inexpensive and readily available.
Safety & Handling
Moderate
Cyclopropylmethyl bromide is a lachrymator and must be handled in a well-ventilated fume hood. Standard laboratory safety protocols are sufficient.
Atom Economy
Good
The reaction is an addition reaction, leading to good atom economy, with the only "waste" being the displaced bromide counter-ion.
Alternative Synthetic Considerations
The synthesis of substituted thioureas can be achieved through various methods, such as the reaction of isothiocyanates with amines.[5] However, for an N-unsubstituted, S-alkylated isothiourea like the target molecule, this would require a more complex, multi-step pathway that is not competitive with direct alkylation. Similarly, one-pot thia-Michael additions using thiourea are effective for different substitution patterns but are not applicable here.[6] The directness and high efficiency of the S-alkylation route make it the undisputed method of choice.
Conclusion and Expert Recommendation
For researchers, scientists, and drug development professionals requiring 2-Cyclopropylmethyl-isothiourea, the S-alkylation of thiourea with cyclopropylmethyl bromide is the most synthetically efficient and economically viable route. Its simplicity, high yield, and ease of scale-up make it a robust and reliable method. The protocol is straightforward, requires standard laboratory equipment, and delivers a high-purity product with minimal purification. This route represents a prime example of an optimized chemical transformation that is foundational for further synthetic endeavors in medicinal chemistry.
References
Isothiourea-Catalyzed [2 + 2] Cycloaddition of C(1)-Ammonium Enolates and N-Alkyl Isatins. Organic Letters. Available at: [Link]
The dual role of thiourea in the thiotrifluoromethylation of alkenes. National Institutes of Health (NIH). Available at: [Link]
Thiols can be prepared from the reaction of thiourea with an alkyl halide. Pearson+. Available at: [Link]
methylthiourea. Organic Syntheses. Available at: [Link]
Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
Exploring the scope of the isothiourea-mediated synthesis of dihydropyridinones. Royal Society of Chemistry. Available at: [Link]
An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). ChemRxiv. Available at: [Link]
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
One-pot thia-Michael addition using alkyl halides, thiourea and Michael acceptors in the presence of Na2CO3 in PEG 200 at 30-35 C. ResearchGate. Available at: [Link]
Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones. National Institutes of Health (NIH). Available at: [Link]
Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. ARKAT USA, Inc.. Available at: [Link]
Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. National Institutes of Health (NIH). Available at: [Link]
Exploring Novel Synthetic Routes in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]
PROCESS FOR THE PRODUCTION OF CYCLOPROPYLMETHYL HALIDES. European Patent Office. Available at: [Link]
US6077981A - Process for the production of cyclopropylmethyl halides. Google Patents.
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyclopropylmethyl-isothiourea
Hazard Assessment & Core Safety Principles The primary hazards associated with isothiourea compounds necessitate a multi-layered safety approach. The main risks involve inhalation of airborne particles, skin or eye conta...
Author: BenchChem Technical Support Team. Date: April 2026
Hazard Assessment & Core Safety Principles
The primary hazards associated with isothiourea compounds necessitate a multi-layered safety approach. The main risks involve inhalation of airborne particles, skin or eye contact, and ingestion.[2] The operational plan must therefore be built on a foundation of robust engineering controls, supplemented by meticulous personal protective equipment (PPE) protocols.
Engineering Controls: All handling of 2-Cyclopropylmethyl-isothiourea in its solid form or in solution must be conducted within a certified chemical fume hood.[3][4] The fume hood provides the primary barrier, ensuring that any dust or vapors are effectively contained and exhausted, protecting the operator from inhalation exposure.
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Never work alone. Ensure an eyewash station and safety shower are immediately accessible.[5] All work surfaces must be decontaminated after use.
Personal Protective Equipment (PPE) Directive
The selection of PPE is critical for preventing direct contact. The following table outlines the minimum required PPE for handling 2-Cyclopropylmethyl-isothiourea.
Body Part
Required PPE
Specification & Rationale
Hands
Double-Gloved Nitrile Gloves
Outer Glove: Heavier-duty nitrile, changed immediately upon suspected contamination. Inner Glove: Standard nitrile, provides secondary protection during doffing. Nitrile rubber is recommended for its chemical resistance.[6]
Eyes/Face
Indirectly Vented Safety Goggles & Face Shield
Safety goggles provide a seal against dust and splashes.[7] A full face shield must be worn over the goggles when handling larger quantities or during procedures with a high splash risk.
Body
Chemical-Resistant Laboratory Coat
A fully buttoned lab coat, preferably made of a material with low permeability like polyester or a coated fabric, is mandatory. Cuffed sleeves are required to prevent exposure to the wrists.
Respiratory
N95 Respirator (or higher)
When handling the solid compound outside of a containment system (not recommended) or if there is a risk of aerosol generation, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of fine particles.[3]
Operational Plan: Step-by-Step Handling Protocol
This protocol provides a self-validating workflow designed to minimize exposure at every stage.
Preparation:
Designate Work Area: Clearly demarcate a specific area within the chemical fume hood for the procedure.
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, beakers, solvents, waste containers) inside the fume hood before bringing in the compound.
Don PPE: Put on all required PPE in the correct order: inner gloves, lab coat, N95 respirator (if needed), safety goggles, face shield, and finally, outer gloves.
Handling the Compound:
Weighing: Carefully weigh the desired amount of 2-Cyclopropylmethyl-isothiourea on a tared weigh boat inside the fume hood. Minimize the creation of dust by using gentle movements.[2]
Transfer: Use a clean spatula to transfer the solid into the reaction vessel. If transferring to a flask with a narrow neck, use a powder funnel.
Dissolution: Add the solvent slowly to the solid to avoid splashing. If the dissolution process is exothermic, add the solvent in portions and allow the mixture to cool.
Post-Procedure: Once the handling is complete, securely cap all containers.
Decontamination:
Clean Equipment: Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical using an appropriate solvent, collecting the rinsate as hazardous waste.
Clean Work Surface: Wipe down the designated work area in the fume hood with a suitable cleaning agent.
Doff PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. The outer gloves should be removed first and disposed of as hazardous waste.
Disposal Plan
Proper waste segregation is crucial to prevent environmental contamination and ensure compliance with safety regulations. Do not discharge any waste containing this chemical into drains or the environment.[1][3]
Solid Waste: All solid waste, including contaminated weigh boats, gloves, bench paper, and disposable PPE, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated/Sulfur-Containing Organic Waste."[3]
Liquid Waste: All solutions containing 2-Cyclopropylmethyl-isothiourea and any solvent used for rinsing contaminated glassware must be collected in a designated, sealed hazardous waste container for halogenated/sulfur-containing organic liquids.
Container Management: Ensure all waste containers are properly labeled with the full chemical name and appropriate hazard symbols.[3] Store sealed waste containers in a designated and secure hazardous waste accumulation area until they are collected by a certified waste disposal company.[1]
Emergency Procedures
Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the absorbed material and place it into a sealed container for hazardous waste disposal.[1] Ventilate the area thoroughly.
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of 2-Cyclopropylmethyl-isothiourea.
Caption: Workflow for handling 2-Cyclopropylmethyl-isothiourea.
References
Hess Corporation. (n.d.). Safety Data Sheet.
Khan, K. M., et al. (2018). Acute toxicity and anti-inflammatory activity of bis-thiourea derivatives. ResearchGate.
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: thiourea.
Perez-Gonzalez, M., et al. (2021). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. PMC.
Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
ChemSupply Australia. (2023, March 8). Safety Data Sheet THIOUREA.
(2022, December 15). SULPHUR SAFETY DATA SHEET.
Benchchem. (n.d.). Essential Procedures for the Safe Disposal of 1-(4-Iodo-2-methylphenyl)thiourea.
Chemos GmbH & Co.KG. (2021, April 1). Safety Data Sheet: Sulfur.
Tocris Bioscience. (2016, December 22). Safety Data Sheet.
Tiger-Sul. (n.d.). The Basics of Safely Handling Sulfur Fertilizer Products.
FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
Al-Ostoot, F. H., et al. (2023, March 29). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents: Synthesis, Structural Insights, and Antimicrobial/Anti-Proliferative Profiles. ACS Omega.
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
Benchchem. (n.d.). Essential Procedures for the Safe Disposal of (But-3-EN-2-YL)thiourea.
Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
Al-Abdullah, N. H., et al. (2018). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. PMC.
Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET.
Singh, D., et al. (2023, June 26). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. bioRxiv.
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.
Fisher Scientific. (2009, February 9). SAFETY DATA SHEET.
Wang, Y., et al. (n.d.). efficient and rapid capture of gold from electronic waste with a thiourea functionalised magnetic core stirring rod adsorbent and its application for heterogeneous catalysis. Green Chemistry (RSC Publishing).
(n.d.). Management of low and intermediate level radioactive wastes with regard to their chemical toxicity.
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.